molecular formula C16H25NO3 B1676772 Moxisylyte CAS No. 964-52-3

Moxisylyte

Cat. No.: B1676772
CAS No.: 964-52-3
M. Wt: 279.37 g/mol
InChI Key: VRYMTAVOXVTQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moxisylyte hydrochloride, also known internationally as Thymoxamine, is a specific and competitively active alpha-1 adrenergic receptor antagonist that acts as a potent vasodilator . Its primary mechanism of action involves blocking alpha-1 adrenoceptors located on vascular smooth muscle, which inhibits vasoconstriction induced by catecholamines like norepinephrine. This results in the dilation of peripheral and cerebral blood vessels, increasing local blood flow with a notably minimal impact on systemic blood pressure, a key feature for research in vascular diseases . This compound has significant research applications in several areas. It is extensively studied for the symptomatic management of peripheral vascular disorders such as Raynaud's phenomenon, where it helps reduce vasospastic episodes . In urological research, this compound hydrochloride has been used in the study of erectile dysfunction, often administered via intracavernosal injection to promote blood flow . Furthermore, in ophthalmological research, it is utilized locally in the eye to reverse mydriasis (pupil dilation) caused by sympathomimetic agents like phenylephrine, which is particularly relevant for studies on angle-closure glaucoma risk . From a pharmacological perspective, this compound hydrochloride is rapidly absorbed and is considered a prodrug, as it is quickly hydrolyzed in the plasma by pseudocholinesterase to its active metabolite, deacetyl-thymoxamine . It exhibits a linear pharmacokinetic profile and has a relatively short half-life of approximately 1 to 2 hours, with the majority of its metabolites being eliminated renally . Researchers should note that this product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6/h9-11H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYMTAVOXVTQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023339
Record name Moxisylyte
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

371ºC at 760 mmHg
Record name Moxisylyte
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

>47.4 ug/ml
Record name Moxisylyte
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

54-32-0, 964-52-3
Record name Moxisylyte
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moxisylyte [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxisylyte
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moxisylyte hydrochoride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Moxisylyte
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moxisylyte
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOXISYLYTE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8QYA7KI0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

145ºC
Record name Moxisylyte
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Moxisylyte mechanism of action on alpha-1 adrenergic receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Moxisylyte (B1676771) on Alpha-1 Adrenergic Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (also known as thymoxamine) is a vasoactive compound recognized for its antagonistic effects at alpha-adrenergic receptors. Its primary mechanism of action is the competitive blockade of alpha-1 (α₁) adrenergic receptors, which prevents the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This inhibition disrupts the canonical Gq/11 protein-coupled signaling cascade, leading to smooth muscle relaxation and vasodilation. This compound is a prodrug, rapidly metabolized to the active compound deacetylthis compound, which, along with other metabolites, also exhibits preferential α₁-antagonism.[1][2]

Core Mechanism of Action: Competitive Antagonism

This compound functions as a specific and competitive antagonist at α₁-adrenergic receptors.[2][3][4] This means it binds reversibly to the same site as the endogenous agonists (norepinephrine, epinephrine) but does not activate the receptor. By occupying the binding site, this compound reduces the probability of agonist binding, thereby decreasing the receptor's downstream signaling in a concentration-dependent manner. This competitive nature is a key feature of its pharmacological profile, resulting in a parallel rightward shift of the agonist's dose-response curve without a reduction in the maximum possible response, a hallmark that can be quantified using Schild analysis.

Downstream Signaling Pathway Blockade

Alpha-1 adrenergic receptors are canonical G-protein coupled receptors (GPCRs) that couple to the Gq/11 family of G-proteins. Agonist binding initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). Simultaneously, DAG activates Protein Kinase C (PKC). The elevation in intracellular Ca²⁺ and activation of PKC are the primary drivers of smooth muscle contraction.

This compound, by blocking the initial receptor activation step, prevents this entire cascade, leading to smooth muscle relaxation and vasodilation.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A1AR α₁ Adrenergic Receptor Gq Gq/11 Protein A1AR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG NE Norepinephrine (Agonist) NE->A1AR Binds & Activates This compound This compound (Antagonist) This compound->A1AR Competitively Blocks Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Smooth Muscle Contraction Ca_ER->Response PKC->Response

Caption: this compound blocks the α₁-adrenergic signaling cascade.

Quantitative Pharmacological Data

Comprehensive in vitro binding and functional data for this compound at α₁-adrenergic receptor subtypes are limited in the literature. However, in vivo studies have demonstrated its preferential antagonism at α₁- versus α₂-receptors.

In Vivo Functional Antagonism

The study by Roquebert et al. (1983) in pithed rats provides the most direct functional evidence for this compound's α₁-antagonism. The pressor response to the selective α₁-agonist phenylephrine (B352888) was inhibited in a dose-dependent manner by this compound and its primary metabolites.

CompoundDose (mol/kg, i.v.)AgonistExperimental ModelObserved Effect
This compound2.5 x 10⁻⁶ to 10⁻⁵(-)-PhenylephrinePithed RatDose-dependent reduction of the pressor response
Deacetylthis compound2.5 x 10⁻⁶ to 10⁻⁵(-)-PhenylephrinePithed RatDose-dependent reduction of the pressor response
Demethyldeacetylthis compound2.5 x 10⁻⁶ to 10⁻⁵(-)-PhenylephrinePithed RatDose-dependent reduction of the pressor response
This compound & Metabolites5 x 10⁻⁶ to 2 x 10⁻⁵B-HT 933 (α₂-agonist)Pithed RatAntagonism of pressor response only at higher doses

Data sourced from Roquebert et al., Arch Int Pharmacodyn Ther, 1983.

Detailed Experimental Protocols (Representative)

Protocol: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific receptor subtype (e.g., α₁ₐ) using a radiolabeled ligand.

Objective: To calculate the Kᵢ of this compound at human α₁ₐ, α₁ₑ, and α₁ₒ adrenergic receptors.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human α₁ₐ, α₁ₑ, or α₁ₒ receptor.

  • Radioligand: [³H]-Prazosin (a high-affinity α₁-antagonist).

  • Non-specific Ligand: Phentolamine (10 µM) or another suitable high-concentration antagonist.

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B, pre-soaked in 0.5% polyethyleneimine), scintillation counter, scintillation fluid.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to confluence.

    • Harvest cells and homogenize in ice-cold assay buffer using a Polytron homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine protein concentration (e.g., via BCA assay). Dilute to a final concentration of 20-40 µg protein per assay tube.

  • Binding Assay:

    • Set up the assay in 96-well plates in a final volume of 250 µL.

    • To each well, add:

      • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific ligand (10 µM Phentolamine) OR 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

      • 50 µL of [³H]-Prazosin at a fixed concentration (typically at or below its Kₑ, e.g., 0.25 nM).

      • 150 µL of the prepared cell membrane suspension.

    • Incubate plates at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]-Prazosin binding) using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Cell Membranes (Expressing α₁-AR) add_membranes Add Membranes to Initiate Binding prep_membranes->add_membranes prep_ligands Prepare Reagents: • [³H]-Prazosin (Radioligand) • Phentolamine (NSB) • this compound (Test) setup_plates Pipette Reagents into 96-well Plate (Total, NSB, this compound curves) prep_ligands->setup_plates add_radioligand Add [³H]-Prazosin setup_plates->add_radioligand add_radioligand->add_membranes incubate Incubate at 25°C for 60 min add_membranes->incubate filter Rapid Vacuum Filtration (Separate Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (CPM) wash->count analyze Calculate IC₅₀ from Competition Curve count->analyze calc_ki Calculate Kᵢ using Cheng-Prusoff Equation analyze->calc_ki

Caption: Workflow for a radioligand competition binding assay.
Protocol: In Vitro Functional Antagonism (Schild Analysis)

This protocol is designed to determine the functional potency (pA₂) of a competitive antagonist by measuring its ability to inhibit agonist-induced tissue contraction.

Objective: To determine the pA₂ value for this compound against phenylephrine-induced contractions in isolated rat vas deferens.

Materials:

  • Tissue: Isolated vas deferens from a male Wistar rat.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose).

  • Agonist: Phenylephrine.

  • Antagonist: this compound.

  • Equipment: Organ bath system with isometric force transducers, aerated with 95% O₂ / 5% CO₂ at 37°C.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat and dissect the vas deferens.

    • Clean the tissue of fat and connective tissue and mount it in the organ bath chambers containing PSS under a resting tension of ~1 g.

    • Allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15 minutes.

  • Control Agonist Curve:

    • Generate a cumulative concentration-response curve for phenylephrine. Start with a low concentration (e.g., 10⁻⁸ M) and increase it in logarithmic steps (e.g., 0.5 log units) until a maximal contraction is achieved.

    • Wash the tissue repeatedly to return to baseline tension.

  • Antagonist Incubation:

    • Add a fixed, known concentration of this compound (e.g., 10⁻⁷ M) to the organ bath.

    • Incubate the tissue with the antagonist for a predetermined equilibrium period (e.g., 30-60 minutes).

  • Second Agonist Curve:

    • In the continued presence of this compound, generate a second cumulative concentration-response curve for phenylephrine. The curve should be shifted to the right.

  • Repeat for Multiple Antagonist Concentrations:

    • Repeat steps 2-4 on different tissue preparations using a range of this compound concentrations (e.g., 3 x 10⁻⁸ M, 10⁻⁷ M, 3 x 10⁻⁷ M). A key assumption is that the antagonist causes a parallel shift in the agonist curve without depressing the maximum response.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the Dose Ratio (DR) : DR = EC₅₀ of agonist (with antagonist) / EC₅₀ of agonist (control).

    • Calculate log(DR - 1) for each antagonist concentration.

    • Create a Schild Plot by graphing log(DR - 1) (y-axis) versus the negative log of the molar concentration of the antagonist (-log[this compound]) (x-axis).

    • Perform a linear regression on the plotted points.

    • The pA₂ value is the x-intercept of the regression line. For a simple competitive antagonist, the slope of the line should not be significantly different from 1.0.

Schild_Plot cluster_exp Experiment cluster_calc Calculation cluster_plot Analysis C1 Control Agonist Curve (e.g., Phenylephrine) EC50_1 Determine EC₅₀ (Control) C1->EC50_1 C2 Agonist Curve in presence of [Antagonist]₁ EC50_2 Determine EC₅₀ (+ Antag₁) C2->EC50_2 C3 Agonist Curve in presence of [Antagonist]₂ EC50_3 Determine EC₅₀ (+ Antag₂) C3->EC50_3 C4 Agonist Curve in presence of [Antagonist]₃ EC50_4 Determine EC₅₀ (+ Antag₃) C4->EC50_4 DR Calculate Dose Ratios (DR) DR = EC₅₀(inhibited) / EC₅₀(control) EC50_1->DR EC50_2->DR EC50_3->DR EC50_4->DR LOG Calculate log(DR-1) DR->LOG plot Plot log(DR-1) vs -log[Antagonist] LOG->plot result pA₂ = x-intercept Slope ≈ 1 for competitive antagonism plot->result

Caption: Logical workflow for Schild analysis to determine pA₂.

Conclusion

This compound is a well-established competitive antagonist of alpha-1 adrenergic receptors. Its mechanism relies on blocking the Gq/11-mediated signaling pathway, which is fundamental to its vasodilatory effects. While its preferential selectivity for α₁- over α₂-receptors has been demonstrated in vivo, a detailed characterization of its affinity and potency at the individual α₁-receptor subtypes (α₁ₐ, α₁ₑ, α₁ₒ) remains an area for future investigation. The experimental protocols detailed in this guide provide a robust framework for conducting such studies, which would be essential for a more complete understanding of this compound's precise pharmacological profile and for the development of next-generation subtype-selective antagonists.

References

Pharmacological profile of moxisylyte and its active metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacological Profile of Moxisylyte (B1676771) and Its Active Metabolites

Introduction

This compound, also known as thymoxamine, is a selective alpha-1 adrenergic receptor antagonist.[1][2] Initially developed for the treatment of cerebrovascular disorders, its therapeutic applications have expanded to include peripheral vascular diseases like Raynaud's syndrome and, notably, erectile dysfunction.[1][3][4] this compound functions as a prodrug, undergoing rapid and extensive metabolism to form pharmacologically active metabolites that are responsible for its therapeutic effects. This document provides a comprehensive overview of the pharmacological profile of this compound and its primary active metabolites, focusing on its mechanism of action, metabolic pathways, pharmacokinetics, and the experimental methodologies used for its characterization.

Mechanism of Action

The primary mechanism of action for this compound's active metabolites is the competitive antagonism of post-synaptic alpha-1 adrenergic receptors. These receptors are densely located on the smooth muscle cells of blood vessels. Endogenous catecholamines, such as norepinephrine (B1679862), typically bind to these receptors, initiating a signaling cascade that leads to vasoconstriction. By blocking these receptors, the active metabolites of this compound inhibit the vasoconstrictive effects of norepinephrine, resulting in smooth muscle relaxation and vasodilation. This vasodilatory action increases blood flow, which is the basis for its therapeutic use in conditions characterized by poor circulation. The drug demonstrates high specificity for alpha-1 receptors with little to no effect on beta-adrenergic, angiotensin, or serotonin (B10506) receptors.

Signaling Pathway

The binding of an agonist like norepinephrine to the alpha-1 adrenergic receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. This compound's active metabolite, Desacetylthis compound (DAM), competitively blocks the receptor, preventing this cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Space NE Norepinephrine Receptor Alpha-1 Adrenergic Receptor NE->Receptor Binds & Activates Gq Gq Protein Receptor->Gq Activates This compound Desacetylthis compound (Active Metabolite) This compound->Receptor Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Caption: Alpha-1 adrenergic signaling and this compound's antagonism.

Metabolism and Active Metabolites

This compound is a prodrug that undergoes rapid and extensive biotransformation, to the extent that the parent compound is not detected in plasma following administration. The metabolic process is initiated by hydrolysis, followed by demethylation and subsequent conjugation.

  • Deacetylation : this compound is rapidly hydrolyzed by pseudocholinesterases in the plasma and tissues to its major and pharmacologically active metabolite, desacetylthis compound (DAM) , also known as deacetyl-thymoxamine.

  • Demethylation : DAM is then N-demethylated by the cytochrome P450 monooxygenase system to form a second active metabolite, N-monodemethyl-desacetyl-moxisylyte (MDAM) , also referred to as desacetyl-desmethyl-thymoxamine.

  • Conjugation : Both DAM and MDAM undergo phase II metabolism, primarily through sulpho- and glucuroconjugation, to form inactive, water-soluble conjugates that are readily excreted by the kidneys. After oral administration, the glucuronide of DAM is the predominant conjugate, whereas after intravenous or intracavernous injection, the sulphate conjugates are more prominent.

Up to eight different metabolites have been identified in urine and feces. The primary route of elimination for all metabolites is renal.

G This compound This compound (Prodrug) DAM Desacetylthis compound (DAM) (Active) This compound->DAM Pseudocholinesterase (Hydrolysis) MDAM Desacetyl-demethyl-moxisylyte (MDAM) (Active) DAM->MDAM Cytochrome P450 (N-demethylation) Conjugates Inactive Conjugates (Sulphates & Glucuronides) DAM->Conjugates Phase II Enzymes (Conjugation) MDAM->Conjugates Phase II Enzymes (Conjugation) Excretion Renal Excretion Conjugates->Excretion

Caption: Metabolic pathway of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and metabolism. The pharmacokinetics are linear within the therapeutic dose range of 10 to 30 mg.

Quantitative Data

The following tables summarize key pharmacokinetic parameters for the main metabolites of this compound following different routes of administration.

Table 1: Pharmacokinetic Parameters of this compound Metabolites After a Single Oral Dose (240 mg)

MetaboliteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)t½ (h)
Conjugated DAM~1.5~1200~45002.3
Conjugated MDAM~2.5~400~28003.5

Data derived from a study in healthy volunteers. Tmax, Cmax, and AUC are approximate values estimated from published graphs.

Table 2: Pharmacokinetic Parameters of this compound Metabolites After Intracavernous Injection (10-30 mg)

Metabolitet½ (h)
Unconjugated DAM1.19
DAM Glucuronide1.51
DAM Sulphate1.51
MDAM Sulphate2.17

Elimination half-life (t½) was found to be independent of the administered dose in the 10-30 mg range.

Table 3: Urinary Excretion of this compound Metabolites

Route% of Dose Excreted in UrineReference
Oral~69%
Intravenous~75%

The two major metabolites found in urine are desacetyl-thymoxamine (~50%) and N-monodemethyl-desacetyl-thymoxamine (~10%).

Experimental Protocols

The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed.

Protocol: Quantification of this compound Metabolites in Plasma and Urine by HPLC

This protocol is a generalized representation based on methodologies described in the literature.

  • Sample Collection :

    • Blood samples are collected in heparinized tubes at predetermined time points post-drug administration.

    • Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -20°C or lower until analysis.

    • Urine samples are collected over specified intervals and an aliquot is stored frozen.

  • Sample Preparation (Solid-Phase Extraction) :

    • Plasma or urine samples are thawed and vortexed.

    • For conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) may be required to release the parent metabolites.

    • An internal standard is added to the sample.

    • The sample is loaded onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

    • The cartridge is washed with a weak organic solvent (e.g., 10% methanol) to remove interferences.

    • The analytes of interest are eluted with a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).

    • The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection.

  • HPLC Analysis :

    • Chromatographic System : A standard HPLC system equipped with a pump, autosampler, column oven, and detector.

    • Column : A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate : Typically 1.0 mL/min.

    • Detection : Fluorimetric detection is highly specific and sensitive for these compounds. Excitation and emission wavelengths are optimized for the specific metabolites. UV detection is also a viable alternative.

    • Quantification : A calibration curve is generated by analyzing standards of known concentrations. The peak area ratio of the analyte to the internal standard is used to calculate the concentration in the unknown samples.

G cluster_0 Phase 1: Sample Collection & Processing cluster_1 Phase 2: Sample Preparation (SPE) cluster_2 Phase 3: Analysis & Data Interpretation A Collect Blood/Urine Samples B Centrifuge Blood to Obtain Plasma A->B C Store Samples at -20°C B->C D Thaw Sample, Add Internal Standard C->D E Load onto SPE Cartridge D->E F Wash Cartridge E->F G Elute Metabolites F->G H Evaporate & Reconstitute G->H I Inject Sample into HPLC System H->I J Chromatographic Separation I->J K Fluorimetric/UV Detection J->K L Quantify using Calibration Curve K->L M Calculate Pharmacokinetic Parameters (Cmax, t½, AUC) L->M

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

This compound is an effective prodrug whose pharmacological activity is entirely attributable to its metabolites, primarily desacetylthis compound (DAM) and N-monodemethyl-desacetyl-moxisylyte (MDAM). Its profile as a specific, competitive alpha-1 adrenergic antagonist underpins its vasodilatory effects and therapeutic utility. The drug is characterized by rapid absorption and extensive metabolism, with a pharmacokinetic profile that is linear and well-defined. The established HPLC-based analytical methods allow for reliable quantification of its metabolites in biological fluids, facilitating further research and clinical development. This comprehensive profile provides essential information for researchers and drug development professionals working with this class of compounds.

References

An In-depth Technical Guide to the Chemical Synthesis of Moxisylyte from Thymol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of Moxisylyte (B1676771), also known as thymoxamine, utilizing thymol (B1683141) as a primary precursor. This compound is an alpha-1 adrenergic receptor antagonist used as a peripheral vasodilator. This document outlines the synthetic pathway, experimental protocols, and relevant biological signaling mechanisms. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams.

Synthetic Pathway Overview

The synthesis of this compound from thymol can be achieved through a multi-step process. A common pathway involves the introduction of a functional group amenable to the addition of the dimethylaminoethoxy side chain, followed by acetylation. One plausible and documented route involves the following key transformations:

  • Nitrosation of Thymol: Introduction of a nitroso group at the para-position relative to the hydroxyl group.

  • Reduction of the Nitroso Group: Conversion of the nitroso group to a primary amine.

  • Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group with a 2-(dimethylamino)ethyl halide.

  • Acetylation: Acetylation of the newly formed amino group to yield the final this compound product.

An alternative, though less specifically documented for this substrate, involves nitration, reduction, diazotization, and subsequent etherification and acetylation. The former pathway is detailed below.

Experimental Protocols

Step 1: Synthesis of 4-Nitrosothymol

This step introduces a nitroso group onto the thymol ring, ortho to the isopropyl group and para to the hydroxyl group.

Methodology: A solution of thymol in ethanol (B145695) is treated with concentrated hydrochloric acid and cooled to 0°C. An aqueous solution of sodium nitrite (B80452) is then added portion-wise while maintaining the low temperature. The reaction mixture is stirred for a specified period, after which the product, 4-nitrosothymol, precipitates and can be collected by filtration.

ParameterValue/Description
Starting Material Thymol
Reagents Sodium nitrite, Hydrochloric acid, Ethanol
Reaction Temperature 0°C
Reaction Time Not specified
Purification Filtration
Expected Yield Not specified
Step 2: Synthesis of 4-Aminothymol

The nitroso group of 4-nitrosothymol is reduced to a primary amine to yield 4-aminothymol.

Methodology: 4-Nitrosothymol is dissolved in a suitable solvent, and a reducing agent is added. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., using palladium on carbon). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to isolate the 4-aminothymol, which may be purified as its hydrochloride salt.

ParameterValue/Description
Starting Material 4-Nitrosothymol
Reagents Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C)
Reaction Temperature Varies with reducing agent
Reaction Time Monitored by TLC
Purification Crystallization of the hydrochloride salt
Expected Yield 82.1% (as hydrochloride salt)
Step 3: Synthesis of 4-(2-(Dimethylamino)ethoxy)thymol

This step involves the alkylation of the phenolic hydroxyl group of 4-aminothymol with 2-(dimethylamino)ethyl chloride via a Williamson ether synthesis.

Methodology: 4-Aminothymol is treated with a strong base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) to form the corresponding phenoxide. 2-(Dimethylamino)ethyl chloride hydrochloride is then added, and the reaction mixture is heated. The progress of the reaction is monitored by TLC. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

ParameterValue/Description
Starting Material 4-Aminothymol
Reagents 2-(Dimethylamino)ethyl chloride hydrochloride, Base (e.g., K₂CO₃), DMF
Reaction Temperature Elevated temperature (e.g., 80-100°C)
Reaction Time Monitored by TLC
Purification Column chromatography
Expected Yield Not specified
Step 4: Synthesis of this compound (Acetylation)

The final step is the acetylation of the amino group of 4-(2-(dimethylamino)ethoxy)thymol to yield this compound.

Methodology: 4-(2-(Dimethylamino)ethoxy)thymol is dissolved in a suitable solvent, such as dichloromethane (B109758) or pyridine. Acetic anhydride (B1165640) or acetyl chloride is then added, often in the presence of a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP). The reaction is typically stirred at room temperature until completion as monitored by TLC. The reaction mixture is then washed with an aqueous solution to remove excess reagents and byproducts. The organic layer is dried and the solvent is evaporated to yield the crude product, which can be purified by recrystallization or column chromatography.

ParameterValue/Description
Starting Material 4-(2-(Dimethylamino)ethoxy)thymol
Reagents Acetic anhydride or Acetyl chloride, Base (e.g., Pyridine, DMAP)
Reaction Temperature Room temperature
Reaction Time Monitored by TLC
Purification Recrystallization or Column chromatography
Expected Yield Not specified

A study has reported the synthesis of thymoxamine hydrochloride from thymol in four steps with an overall yield of 27%[1].

Visualization of Workflows and Pathways

Chemical Synthesis Workflow

The logical flow of the chemical synthesis of this compound from thymol is depicted in the following diagram.

G Thymol Thymol Nitrosothymol 4-Nitrosothymol Thymol->Nitrosothymol Nitrosation (NaNO₂, HCl) Aminothymol 4-Aminothymol Nitrosothymol->Aminothymol Reduction (e.g., SnCl₂/HCl) Ether 4-(2-(Dimethylamino)ethoxy)thymol Aminothymol->Ether Williamson Ether Synthesis (2-(Dimethylamino)ethyl chloride) This compound This compound Ether->this compound Acetylation (Acetic Anhydride)

Synthetic pathway of this compound from thymol.
Signaling Pathway of this compound

This compound functions as a competitive antagonist of alpha-1 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit. The binding of an agonist (like norepinephrine) to the alpha-1 receptor typically initiates a signaling cascade that leads to smooth muscle contraction. This compound blocks this action, resulting in vasodilation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1_Receptor α1-Adrenergic Receptor (GPCR) This compound->Alpha1_Receptor Blocks Agonist Norepinephrine (Agonist) Agonist->Alpha1_Receptor Activates Gq Gq protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to

This compound's antagonism of the α1-adrenergic receptor signaling pathway.

Conclusion

The synthesis of this compound from the readily available precursor thymol is a feasible process involving a sequence of standard organic transformations. This guide provides a framework for the synthesis, highlighting the key steps and reagents. For reproducible and scalable synthesis, further optimization of each step with detailed in-lab validation is necessary. The understanding of this compound's mechanism of action at the molecular level, through the blockade of the alpha-1 adrenergic signaling pathway, is crucial for its application in drug development and therapy.

References

Moxisylyte: A Technical Guide to its Prodrug Nature and Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moxisylyte (B1676771), also known as thymoxamine, is a selective α1-adrenergic antagonist utilized in the management of erectile dysfunction and Raynaud's syndrome. A critical aspect of its pharmacology is its nature as a prodrug, undergoing rapid and extensive biotransformation to yield pharmacologically active metabolites. This technical guide provides an in-depth exploration of the metabolic fate of this compound, detailing the enzymatic pathways involved, presenting quantitative pharmacokinetic data, and outlining the experimental methodologies used in its study. Furthermore, this document includes visualizations of the biotransformation process and the downstream signaling cascade of its active metabolites to facilitate a comprehensive understanding for research and development professionals.

This compound as a Prodrug

This compound is administered in an inactive form and relies on in vivo metabolic processes to be converted into its therapeutically active derivatives. This prodrug strategy allows for efficient absorption and distribution, with the subsequent bioactivation leading to the desired pharmacological effect. The primary active metabolite of this compound is desacetylthis compound (DAM), also referred to as deacetyl-thymoxamine.[1][2]

Biotransformation of this compound

The metabolic cascade of this compound involves a two-phase process, beginning with hydrolysis and followed by N-demethylation and subsequent conjugation reactions.

Phase I Metabolism

2.1.1. Enzymatic Hydrolysis to Desacetylthis compound (DAM)

The initial and rapid biotransformation of this compound is the hydrolysis of its acetate (B1210297) ester group to form the primary active metabolite, desacetylthis compound (DAM). This reaction is primarily catalyzed by pseudocholinesterase enzymes present in the plasma and various tissues.[3][4] The in vitro half-life of this compound in human plasma is remarkably short, estimated to be about one minute.

2.1.2. N-demethylation to Desmethyldesacetylthis compound (DMAT)

Following its formation, DAM can undergo N-demethylation, a reaction mediated by the cytochrome P450 (CYP450) monooxygenase system in the liver.[3] This process results in the formation of another active metabolite, desmethyldesacetylthis compound (DMAT), also known as monodesmethylated DAM (MDAM). While multiple CYP isoforms may be involved, specific isozymes responsible for this reaction have not been definitively identified in the reviewed literature.

Phase II Metabolism

Both DAM and DMAT are further metabolized through phase II conjugation reactions, which facilitate their inactivation and excretion. These reactions primarily involve sulfation and glucuronidation. The resulting sulfate (B86663) and glucuronide conjugates are water-soluble and are readily eliminated from the body, mainly through urine. Following oral administration, the glucuronide of DAM is the predominant metabolite found, whereas after intravenous or intracavernous injection, the sulfate conjugates of both DAM and DMAT are more prominent.

G cluster_excretion Excretion Urine Urinary Excretion DAM_conjugates DAM_conjugates DAM_conjugates->Urine DMAT_conjugates DMAT_conjugates DMAT_conjugates->Urine

Caption: Biotransformation pathway of this compound.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound and its metabolites has been characterized in several human studies. The data varies depending on the route of administration, reflecting the impact of first-pass metabolism.

ParameterThis compoundUnconjugated DAMConjugated DAMConjugated DMATRoute of AdministrationReference
Elimination Half-life (t½) Not detected in plasma0.86 h2.3 h3.5 hOral (240 mg, multiple doses)
1.19 h1.51 h (glucuronide)2.17 h (sulfate)Intracavernous (10, 20, 30 mg)
Maximum Plasma Concentration (Cmax) Not applicable43.6 ± 19.6 ng/mL--Intravenous
Urinary Excretion (% of dose) Not applicable-~50%~10%Oral (240 mg, multiple doses)
Total metabolites: 66.2 ± 20.9%Intravenous
Total metabolites: 61.4 ± 12.2%Intracavernous (with tourniquet)
Total metabolites: 58.7 ± 9.1%Intracavernous (without tourniquet)

Experimental Protocols

This section outlines representative methodologies for the key experiments involved in studying this compound's biotransformation.

In Vitro Enzymatic Hydrolysis (Cholinesterase Assay)

Objective: To determine the rate of hydrolysis of this compound to DAM by plasma cholinesterase.

Methodology:

  • Enzyme Source: Human plasma or purified human serum cholinesterase.

  • Substrate: this compound hydrochloride dissolved in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Incubation:

    • Pre-incubate the enzyme source at 37°C.

    • Initiate the reaction by adding this compound to the enzyme solution.

    • Incubate at 37°C for various time points (e.g., 0, 1, 2, 5, 10 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile), to precipitate the proteins.

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the formation of DAM and the disappearance of this compound using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Determine the initial velocity of the reaction at different substrate concentrations to calculate Michaelis-Menten kinetic parameters (Km and Vmax).

In Vitro N-demethylation (Cytochrome P450 Assay)

Objective: To investigate the CYP450-mediated N-demethylation of DAM to DMAT.

Methodology:

  • Enzyme Source: Human liver microsomes (HLMs) or recombinant human CYP450 enzymes.

  • Substrate: Desacetylthis compound (DAM).

  • Cofactors: An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Prepare an incubation mixture containing HLMs, DAM, and phosphate buffer (pH 7.4).

    • Pre-warm the mixture at 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction with a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Sample Preparation: Centrifuge to remove precipitated proteins and collect the supernatant.

  • Analysis: Analyze the formation of DMAT using a validated LC-MS/MS method.

  • Enzyme Identification (Reaction Phenotyping): To identify the specific CYP isoforms involved, incubations can be performed with a panel of selective CYP inhibitors or with individual recombinant CYP enzymes.

In Vitro Conjugation (Glucuronidation and Sulfation Assays)

Objective: To characterize the phase II conjugation of DAM and DMAT.

Methodology for Glucuronidation:

  • Enzyme Source: Human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferases (UGTs).

  • Substrate: DAM or DMAT.

  • Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).

  • Incubation: Similar to the CYP450 assay, but with UDPGA as the cofactor. Alamethicin may be added to activate the UGTs.

  • Analysis: Quantify the formation of glucuronide conjugates by LC-MS/MS.

Methodology for Sulfation:

  • Enzyme Source: Human liver cytosol (S9 fraction) or recombinant sulfotransferases (SULTs).

  • Substrate: DAM or DMAT.

  • Cofactor: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS).

  • Incubation: Similar to the above, with PAPS as the cofactor.

  • Analysis: Quantify the formation of sulfate conjugates by LC-MS/MS.

Quantitative Analysis by HPLC-MS/MS

Objective: To quantify this compound and its metabolites in biological matrices (plasma, urine).

Methodology:

  • Sample Preparation:

    • Plasma: Protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation.

    • Urine: Dilution with mobile phase or a suitable buffer. For conjugated metabolites, enzymatic hydrolysis with β-glucuronidase and sulfatase may be performed prior to extraction to measure total metabolite concentrations.

    • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used for further cleanup and concentration of the analytes.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

  • Quantification: A calibration curve is constructed using standards of known concentrations in the same biological matrix.

G

Caption: General workflow for metabolite analysis.

Signaling Pathway of Active Metabolites

The active metabolites of this compound, DAM and DMAT, exert their pharmacological effects by acting as competitive antagonists at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade leading to smooth muscle contraction.

By blocking these receptors, DAM and DMAT inhibit this signaling pathway, resulting in smooth muscle relaxation and vasodilation. This is the primary mechanism of action for this compound in the treatment of erectile dysfunction and Raynaud's syndrome.

G cluster_cell Cellular Signaling Moxisylyte_Metabolites This compound Active Metabolites (DAM, DMAT) Alpha1_Receptor α1-Adrenergic Receptor Moxisylyte_Metabolites->Alpha1_Receptor Antagonism Vasodilation Smooth Muscle Relaxation (Vasodilation) Moxisylyte_Metabolites->Vasodilation Promotes Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction Leads to PKC->Smooth_Muscle_Contraction Contributes to

Caption: Alpha-1 adrenergic receptor signaling pathway and antagonism by this compound's active metabolites.

Conclusion

This compound serves as a classic example of a prodrug, undergoing a well-defined biotransformation pathway to yield its active therapeutic agents. A thorough understanding of its metabolism, from the initial rapid hydrolysis to the subsequent phase I and phase II reactions, is paramount for optimizing its clinical use and for the development of future drug candidates. The experimental protocols and quantitative data presented herein provide a solid foundation for researchers and scientists engaged in the study of this compound and related compounds, facilitating further investigation into its pharmacokinetic and pharmacodynamic properties.

References

Preclinical Pharmacokinetic and Pharmacodynamic Profile of Moxisylyte: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Moxisylyte, a selective alpha-1 adrenergic receptor antagonist. The information presented herein is intended to support further research and development of this compound.

Introduction

This compound (also known as thymoxamine) is a potent vasodilator that functions as a specific and competitive antagonist of alpha-1 adrenergic receptors.[1][2][3] Its mechanism of action leads to the relaxation of smooth muscle, resulting in increased blood flow.[2] This guide summarizes key preclinical data on its absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacodynamic effects and the underlying signaling pathways.

Pharmacokinetics

This compound is a prodrug that is rapidly metabolized into its active metabolites.[1] Preclinical studies, primarily in rats and dogs, have characterized its pharmacokinetic profile.

Absorption

This compound is rapidly absorbed following oral administration.

Distribution

The volume of distribution (Vd) of this compound has been determined in preclinical species. In beagle dogs, the Vd is in the range of 0.83-0.98 L/kg.

Metabolism

This compound undergoes rapid and extensive metabolism. The primary metabolic pathway involves hydrolysis by plasma and tissue pseudocholinesterases to form the major and pharmacologically active metabolite, deacetyl-thymoxamine (desacetylthis compound or DAM). This active metabolite is subsequently demethylated by the cytochrome P450 enzyme system to form another active metabolite, deacetyl-demethyl-thymoxamine. Further metabolism involves sulfation and glucuronidation of these metabolites. Following oral administration in rats, the glucuronide conjugates of the metabolites are predominant in the plasma, highlighting a significant first-pass effect.

Excretion

The primary route of elimination for this compound and its metabolites is via the kidneys. Following intravenous administration, approximately 75% of the administered dose is recovered in the urine as metabolites, while oral administration results in about 69% urinary excretion. Fecal elimination accounts for a smaller portion of the excreted dose, at approximately 14%. The elimination half-life of the parent drug is approximately 1-2 hours. The apparent elimination half-lives of its conjugated metabolites, desacetylthis compound (DAM) and monodesmethylated DAM (MDAM), are approximately 2.3 and 3.5 hours, respectively.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative preclinical pharmacokinetic parameters for this compound and its metabolites.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats

ParameterRouteDose (mg/kg)ValueSpecies/StrainReference
Tmax (Total Radioactivity) Oral50.25 hHairless Rat
Distribution Half-life (t½α) (Total Radioactivity) IV50.20 hHairless Rat
Oral50.31 hHairless Rat
Elimination Half-life (t½β) (Total Radioactivity) IV59.6 hHairless Rat
Oral58 hHairless Rat
Plasma Metabolite Composition (% of total radioactivity) IV5DAT + DMAT: 12%Sulphate conjugates: 21%Glucuronide conjugates: 63%Hairless Rat
Oral5DAT + DMAT: 0%Sulphate conjugates: 21%Glucuronide conjugates: 79%Hairless Rat
DAT: Desacetyl-thymoxamine; DMAT: Desacetyl-desmethyl-thymoxamine

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Dogs

ParameterRouteDose (mg/kg)ValueSpecies/StrainReference
Volume of Distribution (Vd) IVNot Specified0.83-0.98 L/kgBeagle Dog
Plasma Clearance IVNot Specified7.17 ml/min/kgBeagle Dog
Cmax --Data Not Available--
AUC --Data Not Available--

Pharmacodynamics

This compound exerts its pharmacodynamic effects through competitive antagonism of alpha-1 adrenergic receptors. This action inhibits the vasoconstrictor effects of norepinephrine, leading to vasodilation and increased peripheral blood flow with minimal impact on systemic blood pressure.

In Vivo Efficacy Models

The primary preclinical model for evaluating the pharmacodynamic activity of alpha-1 adrenergic antagonists like this compound is the phenylephrine-induced pressor response model in pithed rats. In this model, the central nervous system's influence on blood pressure is eliminated, allowing for the direct assessment of a drug's effect on peripheral alpha-1 adrenoceptors. This compound and its active metabolites have been shown to dose-dependently reduce the pressor response to the alpha-1 agonist phenylephrine (B352888) in this model, confirming their antagonist activity.

Experimental Protocols

Representative Protocol for Quantification of this compound and Metabolites in Plasma by LC-MS/MS

This protocol is a representative example based on established methods for the analysis of small molecules in biological matrices.

Objective: To quantify the concentrations of this compound and its primary metabolites (deacetyl-thymoxamine and deacetyl-demethyl-thymoxamine) in rat or dog plasma.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Acetonitrile (ACN), methanol (B129727) (MeOH), formic acid (FA)

  • Ultrapure water

  • Internal standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Plasma samples from preclinical studies

  • Microcentrifuge tubes, pipettes

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95% to 5% B

      • 3.6-5.0 min: 5% B

    • Injection Volume: 5 µL

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: To be determined by direct infusion of analytical standards for this compound, its metabolites, and the internal standard.

  • Data Analysis:

    • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentrations of the analytes in the plasma samples from the calibration curve using a weighted linear regression.

Protocol for Phenylephrine-Induced Pressor Response in Pithed Rats

Objective: To evaluate the in vivo alpha-1 adrenergic antagonist activity of this compound.

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Pithing rod

  • Tracheal cannula and respirator

  • Catheters for jugular vein and carotid artery cannulation

  • Blood pressure transducer and data acquisition system

  • Phenylephrine hydrochloride (agonist)

  • This compound hydrochloride (test compound)

  • Saline (vehicle)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat.

    • Insert a tracheal cannula and begin artificial respiration.

    • Pith the rat by inserting a rod through the orbit and down the spinal canal to destroy the central nervous system.

    • Cannulate the right jugular vein for drug administration and the left carotid artery for blood pressure measurement.

    • Allow the animal to stabilize for 20-30 minutes.

  • Experimental Protocol:

    • Administer a bolus intravenous (i.v.) dose of phenylephrine (e.g., 1-10 µg/kg) and record the increase in mean arterial pressure (MAP).

    • Once the blood pressure returns to baseline, administer the vehicle (saline) i.v.

    • After a stabilization period, repeat the phenylephrine challenge and record the pressor response.

    • Administer a dose of this compound i.v.

    • After a predetermined time (e.g., 15 minutes), repeat the phenylephrine challenge and record the pressor response.

    • Repeat with increasing doses of this compound to establish a dose-response relationship.

  • Data Analysis:

    • Calculate the pressor response to phenylephrine as the change in MAP from baseline.

    • Express the antagonist effect of this compound as the percentage inhibition of the phenylephrine-induced pressor response compared to the vehicle control.

    • Construct dose-response curves for this compound's antagonism of the phenylephrine response.

Signaling Pathways and Experimental Workflows

Alpha-1 Adrenergic Receptor Signaling Pathway

This compound acts as an antagonist at the alpha-1 adrenergic receptor, a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit. The binding of an agonist (like norepinephrine) to this receptor initiates a signaling cascade that this compound blocks.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor α1-Adrenergic Receptor (GPCR) This compound->Receptor Blocks Agonist Norepinephrine (Agonist) Agonist->Receptor Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical pharmacokinetic and pharmacodynamic evaluation of an alpha-1 adrenergic antagonist like this compound.

preclinical_workflow cluster_PK Pharmacokinetic Studies cluster_PD Pharmacodynamic Studies PK_Dosing Dosing in Animal Models (Rat, Dog) IV and Oral Routes PK_Sampling Blood Sample Collection (Serial Time Points) PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis of Plasma Samples PK_Sampling->PK_Analysis PK_Parameters Calculation of PK Parameters (Cmax, AUC, t½, Vd, CL) PK_Analysis->PK_Parameters PD_Model Pithed Rat Model Preparation PD_Dosing Administration of this compound and Phenylephrine PD_Model->PD_Dosing PD_Measurement Measurement of Blood Pressure Response PD_Dosing->PD_Measurement PD_Analysis Dose-Response Analysis PD_Measurement->PD_Analysis

References

Moxisylyte as a Competitive Antagonist of Norepinephrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxisylyte (B1676771), also known as thymoxamine, is a selective alpha-1 adrenergic receptor antagonist.[1][2][3][4][5] This guide provides a detailed technical overview of its role as a competitive antagonist of norepinephrine (B1679862), the primary endogenous agonist for adrenergic receptors. This compound's preferential blockade of alpha-1 adrenoceptors leads to the relaxation of smooth muscle, particularly in blood vessels, resulting in vasodilation. This mechanism of action underlies its therapeutic applications in conditions such as erectile dysfunction and Raynaud's syndrome.

This document will delve into the pharmacodynamics of this compound, presenting available data on its interaction with adrenergic receptors. It will also outline the standard experimental protocols employed to characterize the competitive antagonism of alpha-1 adrenergic antagonists and detail the signaling pathways involved.

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at alpha-1 adrenergic receptors. This means that this compound binds to the same site on the alpha-1 adrenoceptor as norepinephrine but does not activate the receptor. By occupying the binding site, this compound prevents norepinephrine from binding and initiating the downstream signaling cascade that leads to smooth muscle contraction. The antagonism is surmountable, meaning that the inhibitory effect of this compound can be overcome by increasing the concentration of the agonist, norepinephrine. This relationship is a hallmark of competitive antagonism and can be quantified using Schild analysis to determine the antagonist's affinity (pA2 value).

This compound is a prodrug that is rapidly metabolized to its active metabolites, deacetylthis compound (B1669939) and demethyldeacetylthis compound. These metabolites are also preferential alpha-1 adrenoceptor antagonists.

Quantitative Data

ParameterAgonistAntagonistPreparationObserved EffectCitation
Pressor Response(-)-Phenylephrine (alpha-1 agonist)This compound and its metabolites (2.5 x 10⁻⁶ to 10⁻⁵ mol/kg i.v.)Pithed RatDose-dependent reduction in the pressor response.
Pressor ResponseB-HT 933 (alpha-2 agonist)This compound and its metabolites (5 x 10⁻⁶ to 2 x 10⁻⁵ mol/kg i.v.)Pithed RatNo significant antagonism at lower doses; equipotent antagonism only at the higher dose of 10⁻⁵ mol/kg.
TachycardiaClonidine (alpha-2 agonist)This compound and its metabolites (5 x 10⁻⁶ to 2 x 10⁻⁵ mol/kg i.v.)Pithed Rat (cardiac accelerator nerve stimulation)Did not affect the inhibitory effect of clonidine.

Note: The in vivo data strongly suggests that this compound and its active metabolites are preferential antagonists of alpha-1 adrenoceptors over alpha-2 adrenoceptors.

Signaling Pathways

Norepinephrine, upon binding to alpha-1 adrenergic receptors, initiates a well-characterized signaling cascade. This compound competitively inhibits this pathway at the receptor level.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NE Norepinephrine Alpha1_AR α1-Adrenergic Receptor NE->Alpha1_AR Binds & Activates This compound This compound This compound->Alpha1_AR Binds & Blocks Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction

Norepinephrine Signaling and this compound's Point of Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the competitive antagonism of substances like this compound at alpha-1 adrenergic receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the alpha-1 adrenergic receptor.

Materials:

  • Membrane preparations from cells or tissues expressing alpha-1 adrenergic receptors.

  • Radioligand (e.g., [³H]-prazosin), a high-affinity alpha-1 adrenoceptor antagonist.

  • This compound hydrochloride.

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like phentolamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation (Equilibrium) Membrane->Incubation Radioligand Radioligand ([³H]-prazosin) Radioligand->Incubation This compound This compound (Varying Conc.) This compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for a Competitive Radioligand Binding Assay.
Functional Antagonism Assay (Schild Analysis)

This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist.

Objective: To determine the pA2 value of this compound against norepinephrine-induced smooth muscle contraction.

Materials:

  • Isolated tissue preparation (e.g., rat aorta, rabbit saphenous vein).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isometric force transducer and data acquisition system.

  • Norepinephrine hydrochloride.

  • This compound hydrochloride.

Procedure:

  • Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension. Allow it to equilibrate.

  • Control Curve: Generate a cumulative concentration-response curve for norepinephrine by adding increasing concentrations of the agonist to the bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a fixed concentration of this compound to the bath and incubate for a predetermined time (e.g., 30-60 minutes).

  • Antagonized Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for norepinephrine.

  • Repeat: Repeat steps 3 and 4 with several different concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of norepinephrine in the presence of the antagonist to the EC50 in its absence.

    • Construct a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Start Start Prepare_Tissue Prepare & Equilibrate Isolated Tissue Start->Prepare_Tissue Control_CRC Generate Control Norepinephrine CRC Prepare_Tissue->Control_CRC Wash Wash Tissue Control_CRC->Wash Incubate_this compound Incubate with This compound (Fixed Conc.) Wash->Incubate_this compound Antagonized_CRC Generate Norepinephrine CRC in presence of this compound Incubate_this compound->Antagonized_CRC Repeat Repeat with Different This compound Conc.? Antagonized_CRC->Repeat Repeat->Wash Yes Analyze Schild Analysis Repeat->Analyze No End End Analyze->End

Experimental Workflow for Schild Analysis.

Conclusion

This compound is a selective alpha-1 adrenergic receptor antagonist that acts via a competitive mechanism against norepinephrine. This is supported by in vivo studies demonstrating its preferential blockade of alpha-1 mediated physiological responses. While specific in vitro quantitative data on its binding affinity and functional antagonism are not widely published, the established methodologies of radioligand binding assays and functional antagonism studies with Schild analysis provide a robust framework for the characterization of such compounds. The blockade of the norepinephrine signaling pathway at the alpha-1 adrenoceptor by this compound results in smooth muscle relaxation and vasodilation, which forms the basis of its therapeutic utility. Further research to quantify the pA2 and Ki values of this compound and its active metabolites at the different alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) would provide a more complete understanding of its pharmacological profile.

References

In-Depth Technical Guide: Investigating the Therapeutic Targets of Moxisylyte in Vascular Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxisylyte (B1676771), a selective alpha-1 adrenergic receptor antagonist, has demonstrated therapeutic utility in various vascular disorders, primarily owing to its vasodilatory properties. This technical guide provides a comprehensive overview of the molecular targets of this compound and its active metabolites, detailing the underlying signaling pathways and summarizing key quantitative data from preclinical and clinical studies. The guide also outlines detailed experimental protocols for investigating the pharmacological effects of this compound, aiming to serve as a valuable resource for researchers and professionals in the field of drug development and vascular biology.

Introduction

Vascular disorders, such as Raynaud's phenomenon and erectile dysfunction, are characterized by dysregulated vascular tone, often involving excessive vasoconstriction. The sympathetic nervous system plays a crucial role in modulating vascular smooth muscle contraction through the activation of adrenergic receptors. Alpha-1 adrenergic receptors, in particular, are key mediators of vasoconstriction in response to catecholamines like norepinephrine (B1679862).

This compound (also known as thymoxamine) is a pharmacological agent that acts as a competitive antagonist at alpha-1 adrenergic receptors.[1][2] This antagonism prevents the binding of endogenous catecholamines, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.[3][4] this compound is a prodrug, rapidly metabolized in the body to its active metabolites, deacetylthis compound (B1669939) (DAM) and monodesmethylated deacetylthis compound (MDAM), which are also pharmacologically active.[5] This guide delves into the specifics of this compound's therapeutic action, its molecular targets, and the experimental methodologies used to elucidate its effects.

Molecular Targets and Mechanism of Action

The primary therapeutic effect of this compound stems from its ability to block alpha-1 adrenergic receptors located on vascular smooth muscle cells. This blockade is competitive in nature, meaning this compound and its active metabolites compete with endogenous agonists like norepinephrine for the same binding site on the receptor.

Alpha-1 Adrenergic Receptor Subtypes

There are three main subtypes of alpha-1 adrenergic receptors: α1A, α1B, and α1D. While this compound is known to be a preferential alpha-1 antagonist, detailed quantitative data on the binding affinities of this compound and its metabolites for each subtype are not extensively reported in readily available literature. However, it is understood that the antagonism at these receptors is the cornerstone of its vasodilatory effect.

Signaling Pathway of Alpha-1 Adrenergic Receptor Blockade

The antagonism of alpha-1 adrenergic receptors by this compound interrupts a key signaling cascade that leads to smooth muscle contraction. The typical activation of these Gq protein-coupled receptors initiates the following steps:

  • Gq Protein Activation: Binding of an agonist (e.g., norepinephrine) to the alpha-1 adrenergic receptor activates the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

By blocking the initial step of agonist binding, this compound and its metabolites prevent this entire cascade, resulting in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation (vasodilation).

dot

This compound This compound (and active metabolites) Alpha1_Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_Receptor Blocks Relaxation Smooth Muscle Relaxation (Vasodilation) This compound->Relaxation Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release Ca²⁺ Release SR->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

Caption: this compound's mechanism of action via alpha-1 adrenergic receptor blockade.

Quantitative Data

Pharmacokinetics of this compound and its Metabolites

This compound is rapidly absorbed and metabolized, with a half-life of 1-2 hours. Its main active metabolites are deacetylthis compound (DAM) and monodesmethylated deacetylthis compound (MDAM).

ParameterThis compoundDeacetylthis compound (DAM)Monodesmethylated DAM (MDAM)Reference
Elimination Half-Life 1-2 hours~1.2 hours~2.2 hours
Clinical Efficacy in Erectile Dysfunction

Intracavernous injection of this compound has been shown to be effective in treating erectile dysfunction.

Study OutcomeThis compoundPlacebop-valueReference
Erectile response compatible with intercourse (4 injections) 48% - 52%-< 0.0001
Positive erectile responses with self-administration (4,487 injections) 92%--
Responses sufficient for intercourse with self-administration 62%--
Erection adequate for intercourse (single dose) 85%25%-
Clinical Efficacy in Raynaud's Phenomenon

Studies on the efficacy of this compound in Raynaud's phenomenon suggest a reduction in the frequency and severity of attacks.

Study OutcomeThis compound vs. PlaceboReference
Frequency of attacks Fewer attacks (P < 0.02)
Severity of symptoms Less severe symptoms (P < 0.01)
Duration of attacks Shorter duration
Rewarming response after cold stimulus "Normalized" in a statistically significant number of patients (P < 0.01)
Absolute digital temperatures and rewarming rates Increased (P < 0.001)
Latent period for rewarming Reduced (P < 0.001)

Experimental Protocols

Radioligand Binding Assay for Alpha-1 Adrenergic Receptors

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of this compound and its metabolites for alpha-1 adrenergic receptors.

dot

prep 1. Membrane Preparation incubate 2. Incubation prep->incubate separate 3. Separation of Bound/Free Ligand incubate->separate quantify 4. Quantification of Bound Radioligand separate->quantify analyze 5. Data Analysis (IC50, Ki) quantify->analyze

Caption: Workflow for a radioligand binding assay.

I. Membrane Preparation:

  • Homogenize tissue (e.g., rat prostate, known to express alpha-1 receptors) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).

II. Incubation:

  • In a series of tubes, add a fixed amount of membrane preparation.

  • Add a fixed concentration of a radiolabeled alpha-1 adrenergic antagonist (e.g., [3H]-prazosin).

  • Add varying concentrations of the unlabeled competitor (this compound or its metabolites).

  • For determining non-specific binding, add a high concentration of an unlabeled antagonist (e.g., phentolamine).

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

III. Separation of Bound and Free Ligand:

  • Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., Whatman GF/C).

  • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

IV. Quantification of Bound Radioligand:

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

V. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Bath Assay for Vasodilation

This protocol describes the methodology for assessing the vasodilatory effects of this compound on isolated arterial rings.

dot

dissect 1. Tissue Dissection mount 2. Mounting in Organ Bath dissect->mount equilibrate 3. Equilibration & Viability Check mount->equilibrate contract 4. Pre-contraction equilibrate->contract relax 5. Cumulative Drug Addition contract->relax analyze 6. Data Analysis (EC50) relax->analyze

Caption: Workflow for an isolated tissue bath assay.

I. Tissue Preparation:

  • Humanely euthanize a laboratory animal (e.g., a rat) and dissect the desired artery (e.g., thoracic aorta or mesenteric artery).

  • Place the artery in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

  • Carefully remove adhering connective and adipose tissue.

  • Cut the artery into rings of approximately 2-4 mm in length.

II. Mounting in Organ Bath:

  • Mount the arterial rings in an isolated organ bath chamber containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

  • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

III. Equilibration and Viability Check:

  • Allow the tissue to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta).

  • Assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM).

  • Wash the tissue with fresh PSS and allow it to return to baseline tension.

IV. Pre-contraction:

  • Induce a submaximal, stable contraction using an alpha-1 adrenergic agonist, such as phenylephrine (B352888) (e.g., 1 µM).

V. Cumulative Drug Addition:

  • Once a stable contraction plateau is reached, add cumulative concentrations of this compound or its metabolites to the organ bath.

  • Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.

VI. Data Analysis:

  • Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

  • Plot the percentage of relaxation against the logarithm of the drug concentration to generate a dose-response curve.

  • Determine the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation response).

Conclusion

This compound exerts its therapeutic effects in vascular disorders primarily through the competitive antagonism of alpha-1 adrenergic receptors on vascular smooth muscle. This action inhibits the downstream signaling cascade responsible for vasoconstriction, leading to vasodilation and improved blood flow. While the clinical efficacy of this compound has been demonstrated, particularly in erectile dysfunction, a more detailed quantitative understanding of its interaction with specific alpha-1 adrenergic receptor subtypes and its vasodilatory potency would further enhance its therapeutic application and the development of more targeted therapies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced pharmacology of this compound and similar compounds.

References

Thymoxamine (Moxisylyte): A Comprehensive Technical Guide on its History, Development, and Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymoxamine, also known as Moxisylyte, is a specific α1-adrenergic antagonist that has been a subject of medical research and clinical application for several decades. This technical guide provides an in-depth overview of the history, development, mechanism of action, pharmacokinetics, and therapeutic uses of thymoxamine. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, summarized quantitative data, and visualizations of key biological and experimental processes.

Introduction: A Historical Perspective

Thymoxamine was first introduced for the treatment of cerebrovascular disorders more than three decades ago.[1] It was developed by the Japanese company Fujirebio and the American company Iolab in the late 1980s.[2] In 1987, it was approved by the World Health Organization (WHO) and in the same year, it received an orphan product designation by the U.S. Food and Drug Administration (FDA).[2] Initially utilized for its vasodilatory effects in peripheral vascular diseases, its applications have since expanded to other medical fields, most notably urology and ophthalmology.

Chemical Properties and Synthesis

Thymoxamine is chemically known as 4-[2-(dimethylamino)ethoxy]-5-isopropyl-2-methylphenyl acetate (B1210297). Its hydrochloride salt is the common pharmaceutical formulation.

Chemical Structure:

  • Systematic Name: [4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate[2]

  • Molecular Formula: C16H25NO3

  • Molecular Weight: 279.37 g/mol

While detailed industrial synthesis protocols are proprietary, the synthesis generally involves the alkylation of a substituted phenol (B47542) with a dimethylaminoethyl halide, followed by acetylation.

Pharmacology and Mechanism of Action

Thymoxamine is a potent and selective antagonist of α1-adrenergic receptors. Its mechanism of action involves the competitive blockade of these receptors, which are primarily located on the smooth muscle cells of blood vessels.

Signaling Pathway

Activation of α1-adrenergic receptors by endogenous catecholamines, such as norepinephrine, triggers a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction. By blocking the α1-adrenergic receptor, thymoxamine inhibits this pathway, resulting in vasodilation.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor (GPCR) Norepinephrine->Alpha1_Receptor Binds & Activates Thymoxamine Thymoxamine (this compound) Thymoxamine->Alpha1_Receptor Competitively Blocks Relaxation Vasodilation (Smooth Muscle Relaxation) Thymoxamine->Relaxation Leads to G_Protein Gq Protein (α, β, γ subunits) Alpha1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Promotes

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and Thymoxamine's Mechanism of Action.

Pharmacokinetics and Metabolism

Thymoxamine is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism, acting as a prodrug. Unchanged thymoxamine is not typically found in plasma.

Metabolism Pathway

The primary metabolic pathway involves hydrolysis of the acetate group by plasma and tissue esterases to form the active metabolite, deacetylthis compound (B1669939) (Metabolite I). This is followed by N-demethylation via the cytochrome P450 system to form N-demethyl-deacetylthis compound (Metabolite II). Both of these metabolites are pharmacologically active and are further conjugated with sulfate (B86663) and glucuronic acid for excretion.

metabolism_pathway Thymoxamine Thymoxamine (this compound) Metabolite1 Deacetylthis compound (Metabolite I - Active) Thymoxamine->Metabolite1 Hydrolysis (Esterases) Metabolite2 N-demethyl-deacetylthis compound (Metabolite II - Active) Metabolite1->Metabolite2 N-demethylation (CYP450) Conjugates Sulfate & Glucuronide Conjugates Metabolite1->Conjugates Conjugation Metabolite2->Conjugates Conjugation Excretion Renal Excretion Conjugates->Excretion

Caption: Metabolic Pathway of Thymoxamine (this compound).

Pharmacokinetic Parameters
ParameterValueReference
Bioavailability (Oral) ~10%
Time to Peak Plasma Concentration (Tmax) Rapid
Elimination Half-life (Metabolites) Conjugated DAM: 2.3 h; Conjugated MDAM: 3.5 h
Major Route of Excretion Renal
Urinary Excretion (as metabolites) ~69% (oral), ~75% (IV)

Therapeutic Applications and Clinical Data

Thymoxamine has been investigated and used for several clinical indications, primarily leveraging its vasodilatory and smooth muscle relaxing properties.

Erectile Dysfunction

Intracavernous injection of thymoxamine has been shown to be effective in inducing erections in patients with erectile dysfunction of various etiologies.

Study OutcomeThymoxaminePlaceboReference
Erection adequate for intercourse 85% of patients25% of patients
Any erectile response (tumescence to full rigidity) 93% of patients45% of patients
Response with positive buckling test 40% of patientsN/A
Investigator-assessed adequate erections 46% of patientsN/A
Peripheral Vascular Disease (Raynaud's Phenomenon)

Oral thymoxamine has been used for the symptomatic treatment of Raynaud's phenomenon, a condition characterized by vasospasm in the extremities.

Study ParameterThymoxamine (40mg)Thymoxamine (80mg)PlaceboReference
Normalized Rewarming Response Statistically significant improvement (p < 0.01)More pronounced effect than 40mgNo significant change
Absolute Digital Temperatures IncreasedIncreasedNo significant change
Maximum Rewarming Rates IncreasedIncreasedNo significant change
Latent Period ReducedReducedNo significant change
Ophthalmology

Topical application of thymoxamine hydrochloride is used in ophthalmology for its miotic (pupil-constricting) effects.

ApplicationEfficacyReference
Reversal of Phenylephrine-induced Mydriasis 0.5% solution completely reversed mydriasis from 2.5%, 5%, and 10% phenylephrine (B352888) within 20 minutes.
Treatment of Angle-Closure Glaucoma Effective in relieving angle-closure glaucoma.
Differentiation of Glaucoma Types Used to differentiate mild angle-closure glaucoma from open-angle glaucoma with narrow angles.

Experimental Protocols

Quantification of Thymoxamine Metabolites in Plasma by HPLC

This protocol outlines a general method for the analysis of thymoxamine metabolites in plasma, based on common HPLC techniques for small molecules.

hplc_workflow Start Start: Plasma Sample Protein_Precipitation 1. Protein Precipitation (e.g., with acetonitrile) Start->Protein_Precipitation Centrifugation 2. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 3. Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation 4. Evaporation to Dryness (under Nitrogen) Supernatant_Transfer->Evaporation Reconstitution 5. Reconstitution (in Mobile Phase) Evaporation->Reconstitution HPLC_Injection 6. HPLC Injection Reconstitution->HPLC_Injection Separation 7. Chromatographic Separation (Reversed-phase C18 column) HPLC_Injection->Separation Detection 8. UV or Fluorescence Detection Separation->Detection Data_Analysis 9. Data Analysis (Quantification) Detection->Data_Analysis End End: Concentration Data Data_Analysis->End

Caption: General Workflow for HPLC Analysis of Thymoxamine Metabolites in Plasma.

Detailed Steps:

  • Sample Preparation:

    • To 1 mL of plasma, add 2 mL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (isocratic or gradient elution may be used).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a specified wavelength (e.g., 275 nm) or a fluorescence detector.

  • Quantification:

    • Construct a calibration curve using standard solutions of the metabolites of known concentrations.

    • Calculate the concentration of the metabolites in the plasma samples by comparing their peak areas to the calibration curve.

In Vitro Alpha-1 Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of thymoxamine for the α1-adrenergic receptor.

Materials:

  • Membrane preparation from cells or tissues expressing α1-adrenergic receptors.

  • Radioligand (e.g., [³H]-prazosin).

  • Unlabeled thymoxamine.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, the membrane preparation, and varying concentrations of unlabeled thymoxamine.

    • Add a fixed concentration of the radioligand (e.g., [³H]-prazosin) to all wells.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled α1-antagonist).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the thymoxamine concentration.

    • Determine the IC50 value (the concentration of thymoxamine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

Thymoxamine (this compound) has a well-established history as a selective α1-adrenergic antagonist with diverse therapeutic applications. Its development from a treatment for cerebrovascular disorders to a valuable agent in urology and ophthalmology highlights its versatility. This guide has provided a comprehensive overview of its chemical properties, mechanism of action, pharmacokinetic profile, and clinical efficacy, supported by detailed experimental protocols and data summaries. The continued understanding of its pharmacological properties may pave the way for further research and novel therapeutic strategies involving α1-adrenergic receptor modulation.

References

Moxisylyte molecular structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Moxisylyte (B1676771)

This guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Molecular Structure and Identifiers

This compound, also known as thymoxamine, is chemically described as [4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate[1]. It is recognized as a specific and orally active α1-adrenergic antagonist[1].

IdentifierValue
IUPAC Name [4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate[1]
CAS Number 54-32-0[1][2]
Molecular Formula C16H25NO3
Canonical SMILES CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C
InChI InChI=1S/C16H25NO3/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6/h9-11H,7-8H2,1-6H3
InChIKey VRYMTAVOXVTQEF-UHFFFAOYSA-N

Physicochemical Properties

The key physicochemical properties of this compound and its hydrochloride salt are summarized below.

PropertyThis compoundThis compound Hydrochloride
Molecular Weight ( g/mol ) 279.37315.84
Melting Point (°C) 145208-210
Boiling Point (°C) 371 at 760 mmHgNot Available
Water Solubility >47.4 µg/mL≥ 50 mg/mL
logP 3.17Not Available
pKa 8.71Not Available

Experimental Protocols

Detailed experimental protocols for the determination of this compound's physicochemical properties are not extensively published in the readily available literature. However, standard methodologies for these measurements are well-established in the field of medicinal chemistry.

  • Melting Point Determination: The melting point is typically determined using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

  • Solubility Assays: Aqueous solubility can be determined using the shake-flask method. An excess amount of the compound is added to a specific volume of water at a constant temperature. The mixture is agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the solute in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • LogP Determination: The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined by the shake-flask method using n-octanol and water. The compound is dissolved in one of the phases, and the two phases are mixed until equilibrium is reached. The concentration of the compound in each phase is then measured to calculate the partition coefficient.

  • pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is measured as a function of the titrant volume. The pKa is determined from the inflection point of the titration curve.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of norepinephrine (B1679862) at post-synaptic alpha-1 adrenergic receptors. This blockade of alpha-1 adrenoceptors prevents the downstream signaling cascade that leads to vasoconstriction, resulting in vasodilation and increased blood flow. It exhibits some selectivity for the α1A subtype.

moxisylyte_mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction This compound This compound This compound->Alpha1_Receptor Blocks

Caption: this compound's antagonism of the α1-adrenergic receptor.

Metabolism

This compound is considered a prodrug as it undergoes rapid biotransformation. It is primarily hydrolyzed by pseudocholinesterase in the plasma and tissues to its major active metabolite, deacetyl-thymoxamine. This metabolite is subsequently demethylated by the cytochrome P450 monooxygenase system to form deacetyl-demethyl-thymoxamine, which is also pharmacologically active. The primary route of elimination for this compound and its metabolites is through the kidneys.

moxisylyte_metabolism This compound This compound Deacetyl-thymoxamine Deacetyl-thymoxamine (Active Metabolite) This compound->Deacetyl-thymoxamine Hydrolysis (Pseudocholinesterase) Deacetyl-demethyl-thymoxamine Deacetyl-demethyl-thymoxamine (Active Metabolite) Deacetyl-thymoxamine->Deacetyl-demethyl-thymoxamine Demethylation (CYP450) Urinary_Excretion Urinary Excretion Deacetyl-thymoxamine->Urinary_Excretion Deacetyl-demethyl-thymoxamine->Urinary_Excretion

Caption: Metabolic pathway of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Measurement of Moxisylyte's Alpha-1 Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxisylyte (B1676771), also known as thymoxamine, is a competitive alpha-1 adrenergic receptor antagonist.[1][2][3] Its vasodilatory properties are attributed to its blockade of norepinephrine's effects on vascular smooth muscle.[1] Accurate and reproducible in vitro assays are crucial for characterizing the alpha-1 blocking activity of this compound and similar compounds during drug discovery and development. These application notes provide detailed protocols for key in vitro assays to determine the potency and mechanism of action of this compound as an alpha-1 adrenoceptor antagonist.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound's alpha-1 adrenergic receptor blockade.

ParameterValueAssay TypeSource
pA2 6.5Functional Antagonism (Phenylephrine-induced contraction)[1]
Ki (nM) 31623Radioligand Binding Assay

Signaling Pathway

This compound exerts its effects by blocking the alpha-1 adrenergic signaling pathway. Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon binding to an agonist like norepinephrine, activate a Gq protein. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which is a key event in smooth muscle contraction. This compound competitively antagonizes the binding of agonists to the alpha-1 receptor, thereby inhibiting this signaling cascade.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Alpha1_Receptor α1-Adrenergic Receptor Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Norepinephrine Norepinephrine (Agonist) Norepinephrine->Alpha1_Receptor Binds to This compound This compound (Antagonist) This compound->Alpha1_Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response ER->Ca_release Stimulates

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and this compound's Point of Action.

Experimental Protocols

Radioligand Binding Assay

This assay directly measures the binding of this compound to alpha-1 adrenergic receptors by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for alpha-1 adrenergic receptors.

Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace a radiolabeled antagonist (e.g., [3H]-prazosin) from the alpha-1 adrenergic receptors is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Experimental Workflow:

radioligand_workflow Membrane_Prep 1. Membrane Preparation (from cells or tissue expressing α1 receptors) Incubation 2. Incubation - Membranes - [3H]-Prazosin (radioligand) - Varying concentrations of this compound Membrane_Prep->Incubation Filtration 3. Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Washing 4. Washing (to remove non-specific binding) Filtration->Washing Scintillation 5. Scintillation Counting (to quantify bound radioactivity) Washing->Scintillation Data_Analysis 6. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Scintillation->Data_Analysis

Caption: Workflow for the Radioligand Binding Assay.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing alpha-1 adrenergic receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Membrane preparation (typically 20-50 µg of protein)

      • A fixed concentration of [3H]-prazosin (typically at or below its Kd, e.g., 0.1-1.0 nM).

      • Varying concentrations of this compound (e.g., 10^-10 M to 10^-4 M).

    • For total binding, omit this compound.

    • For non-specific binding, add a high concentration of a non-radiolabeled alpha-1 antagonist (e.g., 10 µM phentolamine).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (no this compound) against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Isolated Tissue Bath (Smooth Muscle Contraction)

This assay measures the ability of this compound to inhibit the contractile response of smooth muscle to an alpha-1 adrenergic agonist.

Objective: To determine the functional antagonist potency (pA2) of this compound.

Principle: An isolated smooth muscle tissue (e.g., aortic or corpus cavernosum strip) is mounted in an organ bath and contracted with an alpha-1 agonist like phenylephrine. The ability of increasing concentrations of this compound to shift the concentration-response curve of the agonist to the right is measured. The pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is then calculated using a Schild plot.

Experimental Workflow:

organ_bath_workflow Tissue_Prep 1. Tissue Preparation (e.g., isolation of rat aorta or rabbit corpus cavernosum) Mounting 2. Mounting (in an isolated organ bath containing physiological salt solution) Tissue_Prep->Mounting Equilibration 3. Equilibration (under optimal resting tension) Mounting->Equilibration Agonist_CRC 4. Control Agonist Concentration-Response Curve (CRC) (e.g., with Phenylephrine) Equilibration->Agonist_CRC Antagonist_Incubation 5. Incubation with this compound (at a fixed concentration) Agonist_CRC->Antagonist_Incubation Agonist_CRC_Antagonist 6. Repeat Agonist CRC in the presence of this compound Antagonist_Incubation->Agonist_CRC_Antagonist Repeat 7. Repeat steps 5 and 6 with increasing concentrations of this compound Agonist_CRC_Antagonist->Repeat Data_Analysis 8. Data Analysis - Determine EC50 shifts - Construct Schild plot and calculate pA2 Repeat->Data_Analysis

Caption: Workflow for the Isolated Tissue Bath Functional Assay.

Protocol:

  • Tissue Preparation:

    • Euthanize a suitable animal (e.g., rat or rabbit) and dissect the desired smooth muscle tissue (e.g., thoracic aorta or corpus cavernosum).

    • Place the tissue in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Carefully prepare tissue strips or rings of appropriate dimensions.

  • Mounting and Equilibration:

    • Mount the tissue strips in an isolated organ bath containing physiological salt solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Connect one end of the tissue to a fixed holder and the other to an isometric force transducer.

    • Apply an optimal resting tension and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

  • Concentration-Response Curves:

    • Obtain a cumulative concentration-response curve for an alpha-1 agonist (e.g., phenylephrine) by adding increasing concentrations to the bath and recording the contractile response.

    • Wash the tissue extensively to return to baseline tension.

    • Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for phenylephrine.

    • Repeat this procedure with at least two other concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.

    • The x-intercept of the linear regression of the Schild plot gives the pA2 value. The slope of the regression line should be close to 1 for competitive antagonism.

Functional Assay: Calcium Mobilization

This assay measures the inhibition of agonist-induced intracellular calcium release in cells expressing alpha-1 adrenergic receptors.

Objective: To determine the effect of this compound on alpha-1 adrenergic receptor-mediated calcium signaling.

Principle: Cells expressing alpha-1 adrenergic receptors are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with an alpha-1 agonist, intracellular calcium levels rise, leading to an increase in fluorescence. The ability of this compound to inhibit this fluorescence increase is measured, typically using a fluorescence plate reader like a FLIPR (Fluorometric Imaging Plate Reader).

Experimental Workflow:

calcium_workflow Cell_Culture 1. Cell Culture (cells expressing α1 receptors in a 96- or 384-well plate) Dye_Loading 2. Dye Loading (with a calcium-sensitive fluorescent dye, e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Antagonist_Incubation 3. Incubation with this compound (at varying concentrations) Dye_Loading->Antagonist_Incubation Fluorescence_Reading 4. Fluorescence Measurement (using a fluorescence plate reader, e.g., FLIPR) Antagonist_Incubation->Fluorescence_Reading Agonist_Addition 5. Agonist Addition (e.g., Phenylephrine) Fluorescence_Reading->Agonist_Addition Post_Agonist_Reading 6. Continue Fluorescence Measurement (to record the calcium response) Agonist_Addition->Post_Agonist_Reading Data_Analysis 7. Data Analysis - Measure the peak fluorescence response - Determine the IC50 of this compound Post_Agonist_Reading->Data_Analysis

Caption: Workflow for the Calcium Mobilization Assay.

Protocol:

  • Cell Culture and Plating:

    • Culture a cell line endogenously or recombinantly expressing alpha-1 adrenergic receptors (e.g., HEK293, CHO cells).

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically by incubating for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of an alpha-1 agonist (e.g., phenylephrine, typically at its EC80) to all wells simultaneously using the instrument's integrated fluidics.

    • Immediately begin recording the fluorescence intensity over time to capture the calcium mobilization transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response in the absence of this compound (agonist alone).

    • Plot the normalized response against the log concentration of this compound.

    • Determine the IC50 value for this compound's inhibition of the agonist-induced calcium response using non-linear regression.

References

Application Notes and Protocols for Moxisylyte Administration in Pithed Rat Models for Adrenoceptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of moxisylyte (B1676771) (also known as thymoxamine) in pithed rat models to investigate its effects on α-adrenoceptors. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a competitive antagonist of noradrenaline, demonstrating a preference for post-synaptic α1-adrenoceptors.[1] The pithed rat model is a well-established in vivo preparation for cardiovascular research that eliminates central nervous system and reflex autonomic influences, allowing for the direct study of drug effects on peripheral adrenoceptors.[2][3] This model is particularly useful for characterizing the selectivity and potency of adrenoceptor antagonists like this compound.

This compound itself is a prodrug that is rapidly hydrolyzed in plasma and tissues to its major active metabolite, deacetyl-moxisylyte.[1][4] This is further demethylated to another active metabolite, deacetyl-demethyl-moxisylyte. Research in pithed rats has shown that this compound and its primary metabolites are preferential α1-adrenoceptor antagonists.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and its metabolites on α1 and α2-adrenoceptors in the pithed rat model. The data is derived from studies investigating the antagonism of pressor responses induced by selective α-adrenoceptor agonists.

Table 1: Antagonism of α1-Adrenoceptor-Mediated Pressor Response to (-)-Phenylephrine by this compound and its Metabolites

CompoundDose (mol/kg i.v.)Reduction in Pressor Response
This compound2.5 x 10⁻⁶Dose-dependent
10⁻⁵Dose-dependent
Deacetylthis compound2.5 x 10⁻⁶Dose-dependent
10⁻⁵Dose-dependent
Demethyldeacetylthis compound2.5 x 10⁻⁶Dose-dependent
10⁻⁵Dose-dependent

Source: Adapted from research on the α1 and α2-adrenoceptor selectivity of this compound and its metabolites in the pithed rat.

Table 2: Antagonism of α2-Adrenoceptor-Mediated Pressor Response to B-HT 933 by this compound and its Metabolites

CompoundDose (mol/kg i.v.)Antagonism of Pressor Response
This compound5 x 10⁻⁶ to 2 x 10⁻⁵Equipotent antagonism only at 10⁻⁵ mol/kg
Deacetylthis compound5 x 10⁻⁶ to 2 x 10⁻⁵Equipotent antagonism only at 10⁻⁵ mol/kg
Demethyldeacetylthis compound5 x 10⁻⁶ to 2 x 10⁻⁵Equipotent antagonism only at 10⁻⁵ mol/kg

Source: Adapted from research on the α1 and α2-adrenoceptor selectivity of this compound and its metabolites in the pithed rat.

Experimental Protocols

This section provides a detailed methodology for utilizing the pithed rat model to assess the α-adrenoceptor blocking properties of this compound.

Animal Preparation
  • Animal Model: Use male or female rats of a specific strain (e.g., Wistar, Sprague-Dawley) within a defined weight range.

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., pentobarbitone sodium, isoflurane).

  • Tracheal Cannulation: Cannulate the trachea to facilitate artificial respiration.

  • Pithing: Pith the animal by inserting a stainless-steel rod through the orbit and foramen magnum (B12768669) into the vertebral canal to destroy the central nervous system. This eliminates reflex control of the cardiovascular system.

  • Artificial Respiration: Immediately commence artificial respiration with room air using a small animal ventilator.

  • Vascular Cannulation:

    • Cannulate a carotid artery for continuous monitoring of arterial blood pressure.

    • Cannulate one or two jugular veins for the intravenous administration of drugs (e.g., agonists, antagonists like this compound).

Measurement of Cardiovascular Parameters
  • Blood Pressure: Connect the arterial cannula to a pressure transducer to record mean arterial pressure (MAP).

  • Heart Rate: Derive heart rate from the pulsatile blood pressure signal.

  • Cardiac Contractility (Optional): For more detailed cardiac studies, insert a catheter into the left ventricle via the right carotid artery to measure the maximum rate of rise of left ventricular pressure (dP/dtmax), an index of myocardial contractility.

Experimental Procedure for Assessing α-Adrenoceptor Blockade
  • Stabilization: Allow the preparation to stabilize for a period (e.g., 20-30 minutes) after the surgical procedures.

  • Baseline Responses:

    • To assess α1-adrenoceptor activity, administer a selective α1-adrenoceptor agonist, such as phenylephrine, and record the pressor (blood pressure increasing) response.

    • To assess α2-adrenoceptor activity, administer a selective α2-adrenoceptor agonist, such as B-HT 933 or clonidine (B47849), and record the pressor response.

    • Alternatively, for presynaptic α2-adrenoceptor studies, electrically stimulate the cardiac accelerator nerves to induce tachycardia and measure the inhibitory effect of clonidine on this response.

  • This compound Administration: Administer this compound or its metabolites intravenously at the desired doses (e.g., 2.5 x 10⁻⁶ to 10⁻⁵ mol/kg).

  • Post-Antagonist Agonist Challenge: After a suitable incubation period with this compound, re-administer the α1 and α2-adrenoceptor agonists and record the responses.

  • Data Analysis: Compare the agonist-induced responses before and after the administration of this compound to quantify the degree of adrenoceptor blockade. A dose-dependent reduction in the agonist's effect indicates antagonistic activity.

Visualizations

Signaling Pathway of this compound Action

Moxisylyte_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Vascular Smooth Muscle Cell NE Norepinephrine Alpha1 α1-Adrenoceptor NE->Alpha1 Activates PLC Phospholipase C Alpha1->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Contraction Vasoconstriction Ca->Contraction This compound This compound This compound->Alpha1 Blocks

Caption: Mechanism of this compound's antagonist action on α1-adrenoceptor signaling.

Experimental Workflow for Pithed Rat Model

Pithed_Rat_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure Anesthesia Anesthesia Tracheal_Cannulation Tracheal_Cannulation Anesthesia->Tracheal_Cannulation Pithing Pithing Tracheal_Cannulation->Pithing Artificial_Respiration Artificial_Respiration Pithing->Artificial_Respiration Vascular_Cannulation Vascular_Cannulation Artificial_Respiration->Vascular_Cannulation Stabilization Stabilization Vascular_Cannulation->Stabilization Baseline_Agonist_Response Baseline_Agonist_Response Stabilization->Baseline_Agonist_Response Administer α-agonist Moxisylyte_Admin Moxisylyte_Admin Baseline_Agonist_Response->Moxisylyte_Admin Record response Post_Antagonist_Challenge Post_Antagonist_Challenge Moxisylyte_Admin->Post_Antagonist_Challenge Administer this compound Data_Analysis Data_Analysis Post_Antagonist_Challenge->Data_Analysis Administer α-agonist again & record response Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for assessing this compound's effects in the pithed rat model.

References

Application Notes and Protocols for Designing Animal Model Studies for Raynaud's Phenomenon with Moxisylyte

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raynaud's phenomenon is a vasospastic disorder characterized by an exaggerated vascular response to cold or emotional stress, leading to episodic digital ischemia.[1] The underlying pathophysiology involves complex interactions between vascular, neural, and intravascular factors, resulting in an imbalance between vasoconstriction and vasodilation.[2] A key mechanism implicated in the excessive vasoconstriction is the overstimulation of alpha-adrenergic receptors on vascular smooth muscle.[1][3]

Moxisylyte (B1676771), also known as thymoxamine, is an alpha-1 adrenergic receptor antagonist that induces vasodilation by blocking the effects of norepinephrine (B1679862) on vascular smooth muscle.[4] This mechanism of action makes it a promising candidate for the treatment of Raynaud's phenomenon. Preclinical evaluation of this compound's efficacy requires robust animal models that mimic the key characteristics of the human condition.

These application notes provide a detailed framework for designing and conducting animal model studies to evaluate the therapeutic potential of this compound for Raynaud's phenomenon. The protocols focus on a well-established cold-induced vasospasm model in rats, a widely used and validated approach for studying peripheral vascular responses.

Signaling Pathway of this compound

This compound is a competitive antagonist of alpha-1 adrenergic receptors. In response to cold or stress, the sympathetic nervous system releases norepinephrine, which binds to alpha-1 adrenergic receptors on vascular smooth muscle cells. This binding initiates a signaling cascade that leads to vasoconstriction. This compound blocks this interaction, thereby inhibiting vasoconstriction and promoting vasodilation.

moxisylyte_pathway cluster_0 Physiological Response to Cold/Stress cluster_1 Therapeutic Intervention Sympathetic Nervous System Sympathetic Nervous System Norepinephrine Norepinephrine Sympathetic Nervous System->Norepinephrine releases Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha-1 Adrenergic Receptor binds to Vascular Smooth Muscle Cell Vascular Smooth Muscle Cell Alpha-1 Adrenergic Receptor->Vascular Smooth Muscle Cell activates Vasodilation Vasodilation Alpha-1 Adrenergic Receptor->Vasodilation promotes Vasoconstriction Vasoconstriction Vascular Smooth Muscle Cell->Vasoconstriction leads to This compound This compound This compound->Alpha-1 Adrenergic Receptor blocks

This compound's mechanism of action.

Experimental Protocols

Animal Model: Cold-Induced Vasospasm in the Rat Tail

This model is selected for its simplicity, reproducibility, and relevance to the peripheral vasoconstriction seen in Raynaud's phenomenon. The rat tail is a well-established site for studying cutaneous blood flow and its response to thermal stimuli.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Laser Doppler Flowmetry (LDF) system with a surface probe

  • Infrared thermometer

  • Water bath maintained at 4°C ± 1°C

  • Animal restrainers

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline)

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.

experimental_workflow cluster_workflow Experimental Protocol A 1. Animal Acclimation (1 week) B 2. Baseline Measurements (Tail Blood Flow & Temperature) A->B C 3. Group Assignment (Randomized) B->C D 4. Drug Administration (this compound or Vehicle) C->D E 5. Vasospasm Induction (Cold Water Immersion) D->E F 6. Post-Induction Measurements (Continuous Monitoring) E->F G 7. Data Analysis F->G

Experimental workflow diagram.

Detailed Methodologies

1. Animal Acclimation and Preparation:

  • House rats individually in a temperature-controlled environment (22°C ± 2°C) with a 12-hour light/dark cycle for at least one week before the experiment.

  • Provide ad libitum access to standard chow and water.

  • On the day of the experiment, allow the rats to acclimate to the laboratory environment for at least 1 hour.

  • Gently restrain the rat in a suitable holder, ensuring the tail is accessible.

2. Baseline Measurements:

  • Place the laser Doppler probe on the ventral surface of the tail, approximately 2 cm from the base, and secure it with tape.

  • Use an infrared thermometer to measure the tail skin temperature at the same location.

  • Record baseline blood flow (in arbitrary perfusion units, APU) and temperature (°C) for at least 15 minutes to ensure a stable reading.

3. Group Assignment and Drug Administration:

  • Randomly assign rats to the following groups (n=8-10 per group, determined by power analysis):

    • Vehicle Control (e.g., saline)

    • This compound (Low Dose, e.g., 1 mg/kg)

    • This compound (Medium Dose, e.g., 3 mg/kg)

    • This compound (High Dose, e.g., 10 mg/kg)

  • Administer this compound or vehicle via subcutaneous (SC) or intraperitoneal (IP) injection. The chosen route should be consistent throughout the study. Allow for a 30-minute absorption period before vasospasm induction.

4. Vasospasm Induction (Cold Challenge):

  • Immerse the distal 5 cm of the rat's tail into a water bath maintained at 4°C for 5 minutes.

  • Continuously monitor tail blood flow and temperature during the cold challenge.

5. Post-Induction Measurements:

  • After 5 minutes, remove the tail from the cold water and gently pat it dry.

  • Continue to record tail blood flow and temperature for at least 30 minutes to monitor the recovery from vasospasm.

6. Data Analysis:

  • Express blood flow data as a percentage of the baseline value.

  • Calculate the area under the curve (AUC) for the blood flow and temperature recovery profiles.

  • Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups. A p-value of <0.05 is typically considered statistically significant.

Data Presentation

The following tables provide examples of how to structure and present the quantitative data obtained from these studies.

Table 1: Baseline Tail Blood Flow and Temperature

GroupNBaseline Blood Flow (APU)Baseline Temperature (°C)
Vehicle Control10105 ± 828.5 ± 0.7
This compound (1 mg/kg)10103 ± 728.3 ± 0.6
This compound (3 mg/kg)10106 ± 928.6 ± 0.8
This compound (10 mg/kg)10104 ± 828.4 ± 0.5
Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Cold-Induced Vasospasm

GroupNMinimum Blood Flow (% of Baseline)Time to Recovery (min)AUC of Blood Flow Recovery
Vehicle Control1015.2 ± 3.125.8 ± 4.21850 ± 250
This compound (1 mg/kg)1025.6 ± 4.518.3 ± 3.52800 ± 310
This compound (3 mg/kg)1040.1 ± 5.2 12.1 ± 2.84100 ± 350**
This compound (10 mg/kg)1055.7 ± 6.3 8.5 ± 1.95300 ± 420***
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Tail Skin Temperature During Cold Challenge and Recovery

GroupNMinimum Temperature (°C)Temperature at 30 min Post-Challenge (°C)
Vehicle Control108.1 ± 0.922.5 ± 1.5
This compound (1 mg/kg)1010.3 ± 1.124.8 ± 1.2
This compound (3 mg/kg)1012.5 ± 1.3 26.7 ± 1.0
This compound (10 mg/kg)1014.8 ± 1.5 27.9 ± 0.8
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Logical Relationships in Study Design

The following diagram illustrates the logical flow and key comparisons within the proposed study design.

study_design cluster_design Study Design Logic Population Rat Population Randomization Randomization Population->Randomization Control Vehicle Control Group Randomization->Control Treatment This compound Treatment Groups (Dose-Response) Randomization->Treatment ColdChallenge Cold-Induced Vasospasm Control->ColdChallenge Treatment->ColdChallenge Outcome Primary Outcome: Peripheral Blood Flow Secondary Outcome: Tail Skin Temperature ColdChallenge->Outcome Comparison Statistical Comparison Outcome->Comparison Conclusion Conclusion on this compound Efficacy Comparison->Conclusion

Logical flow of the study design.

Conclusion

These application notes provide a comprehensive guide for researchers to design and execute preclinical studies evaluating this compound for Raynaud's phenomenon. The use of a validated cold-induced vasospasm model in rats, coupled with precise measurement techniques and a robust experimental design, will enable the generation of reliable and translatable data to inform further drug development efforts. Adherence to these protocols will facilitate a thorough assessment of this compound's potential as a therapeutic agent for this challenging vascular disorder.

References

Application Notes and Protocols for In Vivo Research of Moxisylyte

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage determination of Moxisylyte (B1676771) (also known as Thymoxamine) for in vivo research studies. This document outlines the mechanism of action, summarizes key pharmacokinetic data, and provides detailed experimental protocols for various research applications based on available preclinical and clinical data.

Mechanism of Action

This compound is a competitive antagonist of alpha-1 adrenergic receptors.[1] By blocking these receptors, it prevents the binding of norepinephrine (B1679862) and epinephrine, leading to the relaxation of smooth muscle, particularly in blood vessels.[1] This vasodilation results in increased blood flow.[1]

Signaling Pathway of this compound

This compound, as an alpha-1 adrenergic receptor antagonist, blocks the signaling cascade initiated by agonists like norepinephrine. The typical signaling pathway of alpha-1 adrenergic receptors involves the activation of the Gq alpha subunit of the G-protein complex. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). By blocking the receptor, this compound prevents these downstream effects.

Moxisylyte_Signaling_Pathway cluster_membrane Cell Membrane Alpha1_Receptor Alpha-1 Adrenergic Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates Norepinephrine Norepinephrine (Agonist) Norepinephrine->Alpha1_Receptor This compound This compound (Antagonist) This compound->Alpha1_Receptor Blocks PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

This compound blocks the alpha-1 adrenergic signaling pathway.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in various in vivo studies. It is crucial to note that optimal dosage can vary significantly based on the animal model, administration route, and specific research question.

Table 1: this compound Dosage in Rat Models

Research ApplicationStrainRoute of AdministrationDosageObserved EffectReference
Alpha-1 Adrenoceptor SelectivityPithed RatIntravenous (i.v.)2.5 x 10-6 to 10-5 mol/kgDose-dependent reduction of pressor response to phenylephrine.[2]
PharmacokineticsHairless RatIntravenous (i.v.)5 mg/kgApparent half-life of elimination of 9.6 hours.[3]
PharmacokineticsHairless RatOral (p.o.)5 mg/kgApparent half-life of elimination of 8 hours.

Table 2: this compound Dosage in Human Clinical Trials (for reference)

Research ApplicationRoute of AdministrationDosageObserved EffectReference
Erectile DysfunctionIntracavernous Injection10, 20, 30 mgDose-dependent erectile response.
PharmacokineticsOral240 mg (twice daily)Not specified

Note: Data for in vivo studies in mice and rabbits for the specified applications were not available in the searched literature.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These should be adapted based on specific experimental needs and institutional guidelines.

Erectile Dysfunction Model in Rats (Intracavernous Injection)

This protocol is a general framework and the specific this compound dosage should be determined based on pilot studies, starting from doses extrapolated from human studies with appropriate allometric scaling.

Objective: To assess the pro-erectile effects of this compound following intracavernous injection in a rat model of erectile dysfunction.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound hydrochloride

  • Sterile saline (0.9%)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • 30-gauge needles and syringes

  • Pressure transducer and recording equipment

Procedure:

  • Animal Preparation: Anesthetize the rat according to your institution's approved protocol.

  • Surgical Preparation: Expose the corpus cavernosum.

  • Drug Preparation: Prepare fresh solutions of this compound in sterile saline on the day of the experiment. A suggested starting concentration range could be 0.1-1 mg/mL.

  • Intracavernous Injection: Carefully inject a small volume (e.g., 50-100 µL) of the this compound solution or vehicle control directly into the corpus cavernosum.

  • Measurement of Intracavernosal Pressure (ICP): Insert a 25-gauge needle connected to a pressure transducer into the contralateral corpus cavernosum to measure ICP.

  • Data Acquisition: Record ICP continuously for a set period (e.g., 30-60 minutes) to assess the erectile response.

  • Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animal according to approved protocols.

Erectile_Dysfunction_Workflow Start Start Anesthetize Anesthetize Rat Start->Anesthetize Expose_CC Surgically Expose Corpus Cavernosum Anesthetize->Expose_CC Inject Intracavernous Injection Expose_CC->Inject Prepare_Drug Prepare this compound Solution Prepare_Drug->Inject Measure_ICP Measure Intracavernosal Pressure (ICP) Inject->Measure_ICP Record_Data Record Data Measure_ICP->Record_Data Euthanize Euthanize Animal Record_Data->Euthanize End End Euthanize->End

Workflow for in vivo erectile dysfunction study in rats.

Glaucoma Model in Rabbits (Topical Administration)

This is a general protocol for testing the intraocular pressure (IOP) lowering effects of a topical formulation. The concentration of this compound in the ophthalmic solution needs to be optimized in pilot studies.

Objective: To evaluate the efficacy of a topical this compound formulation in reducing IOP in a rabbit model of glaucoma.

Materials:

  • New Zealand White rabbits

  • This compound hydrochloride

  • Sterile ophthalmic vehicle (e.g., buffered saline with a viscosity agent)

  • Tonometer (e.g., Tono-Pen)

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

  • Method for inducing ocular hypertension (e.g., water loading or steroid-induced)

Procedure:

  • Animal Acclimation: Acclimate rabbits to handling and IOP measurements.

  • Induction of Ocular Hypertension: Induce elevated IOP using an established and approved method.

  • Baseline IOP Measurement: Anesthetize the cornea with a drop of topical anesthetic and measure baseline IOP with a tonometer.

  • Drug Formulation: Prepare a sterile ophthalmic solution of this compound in the chosen vehicle. Concentrations may range from 0.1% to 1% for initial studies.

  • Topical Administration: Instill a single drop (approximately 30-50 µL) of the this compound solution or vehicle control into the conjunctival sac of one eye.

  • Post-Treatment IOP Measurements: Measure IOP at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course of action and peak effect.

  • Observation: Monitor animals for any signs of ocular irritation or adverse effects.

Glaucoma_Workflow Start Start Acclimate Acclimate Rabbits Start->Acclimate Induce_OHT Induce Ocular Hypertension Acclimate->Induce_OHT Baseline_IOP Measure Baseline IOP Induce_OHT->Baseline_IOP Administer Topical Administration Baseline_IOP->Administer Prepare_Drug Prepare Topical This compound Solution Prepare_Drug->Administer Measure_IOP Measure IOP at Time Points Administer->Measure_IOP Monitor Monitor for Adverse Effects Measure_IOP->Monitor End End Monitor->End

Workflow for topical glaucoma study in rabbits.

Peripheral Vasodilation Model in Mice (Intravenous Administration)

This protocol describes a general method to assess the effects of this compound on peripheral blood flow.

Objective: To determine the effect of intravenously administered this compound on peripheral vasodilation in mice.

Materials:

  • C57BL/6 mice

  • This compound hydrochloride

  • Sterile saline (0.9%)

  • Anesthetic (e.g., isoflurane)

  • Laser Doppler flowmetry or similar blood flow measurement system

  • Catheter for tail vein injection

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane.

  • Blood Flow Measurement Setup: Place the mouse on a heating pad to maintain body temperature and position the probe of the blood flow meter on a suitable peripheral site (e.g., hind paw).

  • Baseline Blood Flow: Record baseline peripheral blood flow for a stable period.

  • Drug Preparation: Prepare a sterile solution of this compound in saline. A starting dose could be in the range of 1-5 mg/kg.

  • Intravenous Administration: Administer the this compound solution or vehicle control via a tail vein catheter.

  • Post-Injection Blood Flow: Continuously record peripheral blood flow for a defined period after injection to observe any changes indicative of vasodilation.

  • Data Analysis: Analyze the change in blood flow from baseline.

Vasodilation_Workflow Start Start Anesthetize Anesthetize Mouse Start->Anesthetize Setup_LDF Setup Laser Doppler Flowmetry Anesthetize->Setup_LDF Baseline_BF Record Baseline Blood Flow Setup_LDF->Baseline_BF Administer_IV Intravenous Administration Baseline_BF->Administer_IV Prepare_Drug Prepare this compound Solution Prepare_Drug->Administer_IV Record_BF Record Post-Injection Blood Flow Administer_IV->Record_BF Analyze Analyze Data Record_BF->Analyze End End Analyze->End

Workflow for peripheral vasodilation study in mice.

Disclaimer: These protocols are intended as a guide and should be adapted to meet the specific requirements of your research and in accordance with all applicable institutional and national animal welfare regulations. It is highly recommended to perform dose-ranging studies to determine the optimal effective and non-toxic dose for your specific animal model and experimental conditions.

References

Application Notes and Protocols for Intravenous Moxisylyte in Urodynamic Pressure Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of intravenous (IV) moxisylyte (B1676771) in urodynamic pressure studies. This compound, a selective alpha-1 adrenergic receptor antagonist, is a valuable tool for investigating lower urinary tract physiology and the pathophysiology of voiding dysfunctions.

Introduction

This compound, also known as thymoxamine, is a competitive antagonist of noradrenaline, with a preferential action on post-synaptic alpha-1 adrenoceptors.[1] In the context of urology, its ability to modulate urethral pressure makes it a subject of significant research interest.[1] The smooth muscle of the bladder neck, prostate, and urethra contains a high density of alpha-1 adrenergic receptors, which are responsible for maintaining urethral tone and closure. By blocking these receptors, this compound induces smooth muscle relaxation, leading to a decrease in urethral resistance. This document outlines the protocols for utilizing intravenous this compound to quantitatively assess its effects on urodynamic parameters, particularly urethral pressure.

Mechanism of Action

This compound acts as a selective antagonist at alpha-1 adrenergic receptors.[1] In the lower urinary tract, these receptors are predominantly of the α1A-subtype and are crucial in mediating the contraction of the smooth muscle in the bladder neck, prostate, and urethra.[2][3] Noradrenaline, released from sympathetic nerves, typically binds to these receptors, leading to smooth muscle contraction and an increase in urethral closure pressure. This compound competitively blocks this interaction, resulting in vasodilation and relaxation of the urethral smooth muscle. This leads to a reduction in bladder outlet resistance.

Data Presentation

The following table summarizes the dose-dependent effect of a single intravenous injection of this compound on maximal urethral closing pressure in human subjects, as reported in a placebo-controlled, double-blind study.

This compound IV Dose (mg/kg)Maximum Decrease in Urethral Closing Pressure (%)Time to Maximum Effect (minutes post-injection)
0.25Significant decrease compared to placebo~10
0.50Dose-dependent decrease, greater than 0.25 mg/kg~10
0.7548%10

Data extracted from a study on patients with spinal cord injuries.

Experimental Protocols

This section provides a detailed methodology for conducting a urodynamic pressure study incorporating the intravenous administration of this compound.

I. Subject Preparation
  • Inclusion and Exclusion Criteria: Define clear criteria for subject selection based on the research question.

  • Informed Consent: Obtain written informed consent from all participants.

  • Pre-study Instructions: Instruct subjects to arrive with a comfortably full bladder.

  • Urine Analysis: Perform a urinalysis to rule out urinary tract infection.

  • Baseline Assessment: Collect a detailed medical history, including any medications that may affect lower urinary tract function.

II. Urodynamic Study: Baseline Measurement
  • Uroflowmetry:

    • Instruct the subject to void into a uroflowmeter to measure baseline urinary flow rate (Qmax), voided volume, and flow pattern.

    • Measure the post-void residual (PVR) urine volume using a bladder scanner or catheterization.

  • Cystometry:

    • Position the subject comfortably in a supine or sitting position.

    • Aseptically insert a dual-lumen urodynamic catheter into the bladder via the urethra. One lumen is for bladder filling, and the other is for measuring intravesical pressure (Pves).

    • Insert a second catheter into the rectum or vagina to measure abdominal pressure (Pabd).

    • Calibrate the pressure transducers to zero at atmospheric pressure.

    • Begin filling the bladder with sterile saline or water at a constant rate (e.g., 50 mL/min).

    • Record Pves and Pabd continuously. The detrusor pressure (Pdet) is calculated as Pves - Pabd.

    • Note the volumes at which the first sensation of filling, first desire to void, and strong desire to void occur.

    • Record any involuntary detrusor contractions.

  • Urethral Pressure Profilometry (UPP):

    • At a specific bladder volume (e.g., 200 mL), measure the baseline urethral pressure profile by withdrawing the bladder catheter at a constant rate.

    • Record the maximum urethral closure pressure (MUCP).

III. Intravenous this compound Administration and Subsequent Measurements
  • IV Access: Establish intravenous access in a suitable peripheral vein.

  • This compound Administration:

    • Administer a single intravenous dose of this compound over a standardized period (e.g., 2-5 minutes). Doses can be varied based on the study design (e.g., 0.25, 0.50, or 0.75 mg/kg).

  • Post-infusion Monitoring:

    • Continuously monitor vital signs (blood pressure and heart rate) for at least 60 minutes post-injection.

    • Repeat the Urethral Pressure Profilometry (UPP) at set intervals (e.g., 5, 10, 15, 20, and 30 minutes) after this compound administration to determine the time of maximum effect and duration of action.

  • Pressure-Flow Study:

    • Once the bladder is full, instruct the subject to void.

    • During voiding, continuously record Pves, Pabd, and urinary flow rate to determine Pdet at maximum flow (PdetQmax) and other voiding parameters.

Visualizations

Signaling Pathway of this compound

Moxisylyte_Signaling_Pathway cluster_muscle Urethral Smooth Muscle Cell Noradrenaline Noradrenaline Alpha1_Receptor Alpha-1 Adrenergic Receptor Noradrenaline->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca_Release->Contraction Leads to This compound This compound This compound->Alpha1_Receptor Blocks

Caption: this compound blocks noradrenaline binding to alpha-1 adrenergic receptors.

Experimental Workflow for Urodynamic Study with IV this compound

Urodynamic_Workflow Start Subject Preparation (Informed Consent, Urine Analysis) Baseline_Uroflow Baseline Uroflowmetry (Qmax, PVR) Start->Baseline_Uroflow Catheterization Catheter Insertion (Bladder and Rectal/Vaginal) Baseline_Uroflow->Catheterization Baseline_Cystometry Baseline Filling Cystometry (Pves, Pabd, Pdet) Catheterization->Baseline_Cystometry Baseline_UPP Baseline Urethral Pressure Profilometry (UPP) Baseline_Cystometry->Baseline_UPP IV_Admin Intravenous this compound Administration Baseline_UPP->IV_Admin Post_IV_Monitoring Post-IV Monitoring (Vital Signs) IV_Admin->Post_IV_Monitoring Post_IV_UPP Repeat UPP at Timed Intervals Post_IV_Monitoring->Post_IV_UPP Pressure_Flow Pressure-Flow Study (Voiding Phase) Post_IV_UPP->Pressure_Flow Data_Analysis Data Analysis Pressure_Flow->Data_Analysis End End of Study Data_Analysis->End

Caption: Workflow of a urodynamic study with intravenous this compound.

References

Application Notes and Protocols for Reversing Phenylephrine-Induced Mydriasis with Moxisylyte in Ophthalmic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing moxisylyte (B1676771) (also known as thymoxamine) to reverse mydriasis induced by phenylephrine (B352888) in ophthalmic research settings. This document outlines the underlying mechanisms, summarizes key quantitative data from clinical studies, and offers step-by-step experimental protocols.

Introduction and Background

Phenylephrine is a synthetic sympathomimetic amine widely used in ophthalmology to induce mydriasis (pupil dilation) for diagnostic examinations and surgical procedures.[1] It functions as a selective alpha-1 adrenergic receptor agonist, directly stimulating the iris dilator muscle to contract, resulting in pupil enlargement.[2][3] While effective, the prolonged mydriasis can cause patient discomfort, photophobia, and blurred vision.[4]

This compound is a specific alpha-1 adrenergic receptor antagonist.[5] When administered topically to the eye, it competitively blocks the alpha-1 adrenergic receptors on the iris dilator muscle, thereby reversing the effects of phenylephrine and inducing miosis (pupil constriction). This targeted mechanism makes it a valuable tool in research for controlled and rapid reversal of mydriasis. Another alpha-adrenergic blocking agent, dapiprazole, is thought to have the same mechanism of action as this compound.

Signaling Pathway of Mydriasis and its Reversal

The interaction between phenylephrine and this compound at the neuromuscular junction of the iris dilator muscle is a classic example of agonist-antagonist interaction at a G-protein coupled receptor.

cluster_0 Phenylephrine-Induced Mydriasis cluster_1 This compound-Mediated Reversal PHE Phenylephrine (α1-agonist) AR α1-Adrenergic Receptor PHE->AR Binds & Activates IDM Iris Dilator Muscle AR->IDM Stimulates Contraction MYD Mydriasis (Pupil Dilation) IDM->MYD MOX This compound (α1-antagonist) AR2 α1-Adrenergic Receptor MOX->AR2 Competitively Blocks IDM2 Iris Dilator Muscle AR2->IDM2 Relaxation MIO Miosis (Pupil Constriction) IDM2->MIO PHE2 Phenylephrine PHE2->AR2 Binding Prevented cluster_workflow Experimental Workflow A Baseline Pupil Measurement B Instill Phenylephrine (e.g., 2.5% solution) A->B C Wait for Mydriasis (e.g., 30-60 mins) B->C D Confirm & Measure Pupil Dilation C->D E Instill this compound (e.g., 0.1% or 0.5% solution) D->E F Monitor & Measure Pupil Diameter at Regular Intervals E->F G Record Time to Baseline Pupil Size F->G H Final Assessment & Data Analysis G->H

References

Protocols for Studying Moxisylyte's Effect on Peripheral Blood Flow

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Moxisylyte, also known as thymoxamine, is a selective alpha-1 adrenergic receptor antagonist.[1] Its primary mechanism of action involves blocking the effects of norepinephrine (B1679862) on the alpha-1 adrenergic receptors located on vascular smooth muscle.[1] This inhibition leads to vasodilation, resulting in increased peripheral blood flow. These properties make this compound a subject of interest for treating conditions characterized by reduced peripheral circulation, such as Raynaud's phenomenon.

This document provides detailed protocols for studying the effects of this compound on peripheral blood flow in both human and animal models. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals. The protocols described herein utilize established techniques for measuring peripheral hemodynamics, including venous occlusion plethysmography, laser Doppler flowmetry, and Doppler ultrasound.

Signaling Pathway of this compound

This compound exerts its vasodilatory effect by competitively blocking the alpha-1 adrenergic receptor. This prevents the binding of endogenous catecholamines like norepinephrine, which would normally trigger a signaling cascade leading to vasoconstriction. The interruption of this pathway by this compound results in the relaxation of vascular smooth muscle and a subsequent increase in blood flow.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell This compound This compound Alpha1Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1Receptor Blocks Vasodilation Vasodilation This compound->Vasodilation Promotes Norepinephrine Norepinephrine Norepinephrine->Alpha1Receptor Activates Gq Gq Protein Alpha1Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca2+ Release from Sarcoplasmic Reticulum IP3->CaRelease Stimulates Vasoconstriction Vasoconstriction CaRelease->Vasoconstriction Leads to cluster_Workflow Murine Hindlimb Ischemia Model Workflow Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Surgery Femoral Artery Ligation & Excision Anesthesia->Surgery MoxisylyteAdmin Administer this compound or Vehicle Surgery->MoxisylyteAdmin LDPI Laser Doppler Perfusion Imaging MoxisylyteAdmin->LDPI At defined time points DataAnalysis Calculate Perfusion Ratio (Ischemic/Non-ischemic) LDPI->DataAnalysis Comparison Compare this compound vs. Vehicle Group DataAnalysis->Comparison End End Comparison->End

References

Application Notes and Protocols for Intracavernous Injection of Moxisylyte in Erectile Dysfunction Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxisylyte (B1676771), a selective α1-adrenergic receptor antagonist, is a vasoactive agent that has been investigated for the treatment of erectile dysfunction (ED).[1] By blocking the α1-adrenergic receptors on the smooth muscle cells of the cavernous arteries and corpus cavernosum, this compound inhibits the vasoconstrictive effects of norepinephrine (B1679862).[2][3][4] This leads to smooth muscle relaxation, vasodilation, and increased blood flow to the penis, facilitating an erection.[2] These application notes provide a summary of the mechanism of action of this compound, protocols for its investigation in animal models of ED, and relevant data from in vitro studies.

Penile erection is a complex physiological process involving the relaxation of the corpus cavernosum smooth muscle. The sympathetic nervous system, through the release of norepinephrine, typically maintains a state of contraction (flaccidity). Alpha-1 adrenergic receptor antagonists, like this compound, counteract this sympathetic tone.

Animal models are crucial for the preclinical evaluation of potential ED therapies. Commonly used models include those with surgically induced cavernous nerve injury or metabolic conditions like diabetes, which mimic clinical scenarios of ED. A key endpoint in these models is the measurement of intracavernous pressure (ICP), which provides a quantitative assessment of erectile function.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Human Corpus Cavernosum

ParameterMethodResults
Relaxation of Norepinephrine-induced Contraction Isolated human penile corpus cavernosum strips pre-contracted with norepinephrine (1 x 10-5 M) were exposed to varying concentrations of this compound.This compound produced a concentration-dependent relaxation of the corpus cavernosum tissue.
Competitive Antagonism Corpus cavernosum strips were pretreated with this compound (1 x 10-6 M) before inducing contraction with norepinephrine.This compound competitively reduced the norepinephrine-induced contraction. The activity ratio for this compound was 2.4.

Signaling Pathway

moxisylyte_pathway cluster_neuron Sympathetic Nerve Terminal cluster_muscle Cavernosal Smooth Muscle Cell NE Norepinephrine (NE) Alpha1_R α1-Adrenergic Receptor NE->Alpha1_R binds to Contraction Smooth Muscle Contraction Alpha1_R->Contraction activates Relaxation Smooth Muscle Relaxation This compound This compound This compound->Alpha1_R blocks

Caption: this compound's mechanism of action in erectile function.

Experimental Protocols

The following protocols describe the creation of a cavernous nerve injury model in rats and the subsequent evaluation of erectile function by measuring intracavernous pressure (ICP) following the intracavernous administration of this compound.

Protocol 1: Cavernous Nerve Injury (CNI) Rat Model of Erectile Dysfunction

Objective: To create a standardized animal model of neurogenic erectile dysfunction.

Materials:

  • Male Sprague-Dawley rats (12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (forceps, scissors, vessel clips)

  • Surgical microscope

Procedure:

  • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Place the rat in a supine position and prepare the abdominal area for surgery.

  • Make a midline abdominal incision to expose the pelvic plexus.

  • Identify the major pelvic ganglion and the cavernous nerve (CN) located posterolateral to the prostate gland.

  • Perform bilateral CN crush injury using fine forceps for a standardized duration (e.g., 30 seconds per side). This mimics the nerve damage that can occur during radical prostatectomy.

  • Close the abdominal incision in layers.

  • Provide post-operative analgesia and care as per IACUC guidelines.

  • Allow the animals to recover for a specified period (e.g., 2-4 weeks) to allow for the development of erectile dysfunction.

Protocol 2: Measurement of Intracavernous Pressure (ICP)

Objective: To quantitatively assess erectile function in the CNI rat model following intracavernous injection of this compound.

Materials:

  • CNI rat model (from Protocol 1)

  • Anesthetic

  • 23-gauge needle connected to a pressure transducer

  • Data acquisition system

  • This compound solution (sterile, various concentrations)

  • Saline solution (sterile, for control)

Procedure:

  • Anesthetize the CNI rat.

  • Expose the penis and insert a 23-gauge needle into the corpus cavernosum.

  • Connect the needle to a pressure transducer to record the intracavernous pressure (ICP).

  • Administer an intracavernous injection of either saline (control) or this compound solution at a specific dose.

  • Record the ICP continuously for a defined period (e.g., 30 minutes) to measure the erectile response.

  • Key parameters to analyze include the maximal ICP, the duration of tumescence, and the area under the curve (AUC) of the ICP response.

  • Systemic blood pressure can also be monitored simultaneously to assess for any cardiovascular side effects.

Experimental Workflow

experimental_workflow cluster_model_creation Animal Model Creation cluster_treatment Treatment and Data Collection cluster_analysis Data Analysis A1 Select Male Sprague-Dawley Rats A2 Induce Cavernous Nerve Injury (CNI) A1->A2 A3 Post-operative Recovery (2-4 weeks) A2->A3 B1 Anesthetize CNI Rats A3->B1 B2 Insert ICP Recording Needle B1->B2 B3 Intracavernous Injection (this compound or Saline) B2->B3 B4 Record Intracavernous Pressure (ICP) B3->B4 C1 Measure Max ICP, Duration, AUC B4->C1 C2 Compare this compound vs. Saline Groups C1->C2 C3 Statistical Analysis C2->C3

References

Troubleshooting & Optimization

Moxisylyte Solutions: A Technical Guide to Preparation, Stability, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Moxisylyte. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the preparation, stability, and storage of this compound solutions. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

For in vitro studies, this compound hydrochloride is freely soluble in water (≥ 50 mg/mL) and soluble in DMSO (20 mg/mL with ultrasonic assistance).[1][2] For a primary stock solution, sterile water is a suitable solvent. If using DMSO, it is crucial to use a fresh, anhydrous grade, as DMSO is hygroscopic and the presence of water can impact the solubility and stability of the compound.[1]

Q2: How should I prepare a this compound stock solution?

To prepare a stock solution, weigh the desired amount of this compound hydrochloride powder and dissolve it in the appropriate volume of your chosen solvent (e.g., sterile water or anhydrous DMSO). If you encounter solubility issues, gentle warming and/or sonication can be used to aid dissolution. For aqueous stock solutions intended for cell-based assays, it is recommended to sterilize the solution by filtering it through a 0.22 μm filter before use.

Q3: What are the recommended storage conditions for this compound solutions?

The storage conditions for this compound solutions depend on the solvent and the intended duration of storage. For aqueous stock solutions, it is best to prepare them fresh. If short-term storage is necessary, they should be kept at 2-8°C for no longer than 24 hours. For long-term storage, it is recommended to prepare stock solutions in anhydrous DMSO, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.

Q4: How long are this compound stock solutions stable under recommended storage conditions?

When stored in an appropriate solvent and at the correct temperature, this compound stock solutions can be stable for extended periods. The table below summarizes the recommended storage conditions and stability data.

Data Presentation: Storage and Stability of this compound Solutions

SolventStorage TemperatureStorage DurationRecommendations
Water2-8°CUp to 24 hoursPrepare fresh for best results.
DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.

Troubleshooting Guide

Issue 1: My this compound solution appears cloudy or has visible precipitate.

  • Possible Cause 1: Incomplete Dissolution.

    • Solution: Try gentle warming or sonication to fully dissolve the compound. Ensure the concentration does not exceed the solubility limit in the chosen solvent.

  • Possible Cause 2: Low-Quality or Wet Solvent.

    • Solution: Use a fresh, high-purity, anhydrous solvent. As DMSO is hygroscopic, use a newly opened bottle.

  • Possible Cause 3: Degradation.

    • Solution: Prepare a fresh solution and verify the storage conditions of your stock. Refer to the stability data provided.

Issue 2: I am observing inconsistent results in my experiments.

  • Possible Cause 1: Solution Instability.

    • Solution: this compound is susceptible to hydrolysis, especially at acidic or basic pH. Ensure your experimental buffer is within a stable pH range (ideally pH 4.5-5.5). Prepare fresh dilutions from a properly stored stock solution for each experiment.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles.

    • Solution: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles, which can lead to degradation.

  • Possible Cause 3: Photodegradation.

    • Solution: Protect your this compound solutions from light, especially during storage and incubation, by using amber vials or covering the containers with aluminum foil.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in Water
  • Materials:

    • This compound hydrochloride (MW: 315.84 g/mol )

    • Sterile, purified water (e.g., Milli-Q or equivalent)

    • Sterile conical tube

    • Calibrated balance

    • 0.22 μm sterile syringe filter

  • Procedure:

    • Weigh out 3.16 mg of this compound hydrochloride.

    • Transfer the powder to a sterile conical tube.

    • Add 1 mL of sterile, purified water to the tube.

    • Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a few minutes.

    • Sterilize the solution by passing it through a 0.22 μm syringe filter into a new sterile tube.

    • Use the solution immediately or store at 2-8°C for up to 24 hours. For longer-term storage, consider preparing the stock in DMSO.

Protocol 2: Forced Degradation Study of this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a this compound solution under various stress conditions.

  • Materials:

    • 1 mg/mL this compound hydrochloride solution in water

    • 1 M Hydrochloric acid (HCl)

    • 1 M Sodium hydroxide (B78521) (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • Calibrated pH meter

    • HPLC system with a UV detector

    • Temperature-controlled oven

    • Photostability chamber

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the this compound solution and 1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix equal volumes of the this compound solution and 1 M NaOH. Incubate at 60°C for 30 minutes. Neutralize with 1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the this compound solution in a temperature-controlled oven at 70°C for 48 hours.

    • Photodegradation: Expose the this compound solution to a light source in a photostability chamber, alongside a control sample wrapped in aluminum foil.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation.

Protocol 3: Stability-Indicating HPLC Method for this compound

This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH 4.5) and acetonitrile (B52724) (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

Solution_Preparation_Workflow cluster_prep Solution Preparation cluster_storage Storage weigh Weigh this compound HCl dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate/Warm (if needed) dissolve->sonicate filter Sterile Filter (0.22 µm) dissolve->filter sonicate->filter aliquot Aliquot into single-use vials filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Solution Preparation and Storage.

Troubleshooting_Precipitate start Precipitate in Solution? cause1 Incomplete Dissolution? start->cause1 cause2 Solvent Quality Issue? cause1->cause2 No solution1 Action: Sonicate/Warm cause1->solution1 Yes cause3 Degradation? cause2->cause3 No solution2 Action: Use Fresh Anhydrous Solvent cause2->solution2 Yes solution3 Action: Prepare Fresh Solution cause3->solution3 Yes Degradation_Pathway This compound This compound (Prodrug) Hydrolysis Hydrolysis (e.g., in plasma, acidic/basic conditions) This compound->Hydrolysis Metabolite1 Deacetyl-thymoxamine (Active Metabolite) Hydrolysis->Metabolite1 Demethylation N-Demethylation (CYP450) Metabolite1->Demethylation Metabolite2 Deacetyl-demethyl-thymoxamine Demethylation->Metabolite2

References

Navigating Drug-Drug Interactions with Moxisylyte: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for identifying and mitigating potential drug interactions with Moxisylyt. The following information is intended to support your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which drugs can interact with Moxisylyte?

Drug interactions with this compound can be broadly categorized into two main types:

  • Pharmacodynamic Interactions: These occur when a co-administered drug has additive or opposing effects on the physiological actions of this compound. As this compound is an alpha-1 adrenergic antagonist, drugs with similar or opposing effects on blood pressure, heart rate, or smooth muscle tone can lead to significant interactions.[1]

  • Pharmacokinetic Interactions: These interactions happen when one drug alters the absorption, distribution, metabolism, or excretion (ADME) of another. For this compound, interactions affecting its metabolism by pseudocholinesterase and cytochrome P450 (CYP) enzymes, or its renal excretion, are of primary concern.[2][3]

Q2: Which specific cytochrome P450 (CYP) isoenzymes are responsible for this compound metabolism?

Currently, there is a lack of specific published data definitively identifying the primary CYP450 isoenzymes responsible for the N-demethylation of this compound's main metabolite, deacetyl-thymoxamine.[2][3] However, based on the metabolism of other drugs that undergo N-demethylation, potential candidates include members of the CYP3A, CYP2C, and CYP2D6 subfamilies. To identify the specific isoenzymes involved in your experimental setting, it is recommended to perform reaction phenotyping studies using human liver microsomes and specific CYP inhibitors or recombinant human CYP enzymes.

Q3: What are the known or predicted pharmacodynamic drug interactions with this compound?

As an alpha-1 adrenergic antagonist, this compound can have additive hypotensive effects when co-administered with other drugs that lower blood pressure. Researchers should exercise caution and consider potential dose adjustments when combining this compound with the following classes of drugs:

  • Antihypertensives (e.g., beta-blockers, calcium channel blockers, ACE inhibitors)

  • Phosphodiesterase-5 (PDE5) inhibitors (e.g., sildenafil)

  • Tricyclic antidepressants

  • Other alpha-blockers

  • Monoamine oxidase inhibitors (MAOIs)

Conversely, drugs that increase blood pressure, such as sympathomimetics (e.g., phenylephrine, pseudoephedrine), may counteract the therapeutic effects of this compound.

Q4: How can I predict potential pharmacokinetic drug interactions related to metabolism?

To predict pharmacokinetic interactions, it is crucial to first identify the specific CYP450 isoenzymes that metabolize this compound using the experimental protocols outlined below. Once identified, you can assess the potential for interactions with drugs that are known inhibitors or inducers of those specific enzymes. For instance, if CYP3A4 is found to be a key enzyme, co-administration with potent CYP3A4 inhibitors like ketoconazole (B1673606) or inducers like rifampicin (B610482) could significantly alter this compound's plasma concentrations.

Troubleshooting Experimental Issues

Issue 1: Inconsistent results in in vitro metabolism studies.

  • Potential Cause: Variability in the activity of human liver microsomes (HLMs).

  • Troubleshooting Steps:

    • Ensure consistent sourcing and storage of HLMs.

    • Perform a thorough characterization of each new batch of HLMs for the activity of major CYP isoenzymes using probe substrates.

    • Normalize data to the metabolic activity of a control compound.

    • Use pooled HLMs from multiple donors to average out individual variability.

Issue 2: Difficulty in determining the kinetic parameters (Km and Vmax) of this compound metabolism.

  • Potential Cause: Substrate or inhibitor concentrations are not in the optimal range.

  • Troubleshooting Steps:

    • Conduct preliminary range-finding experiments to determine the appropriate concentration range for this compound and any inhibitors.

    • Ensure that the substrate concentration range brackets the Km value.

    • For inhibitors, test a wide range of concentrations to accurately determine the IC50 or Ki.

    • Use appropriate analytical methods with sufficient sensitivity to detect metabolite formation at low substrate concentrations.

Issue 3: Unexpected potentiation of hypotensive effects in animal models.

  • Potential Cause: Additive or synergistic pharmacodynamic interaction with an anesthetic or other co-administered agent.

  • Troubleshooting Steps:

    • Review the pharmacological properties of all administered substances, including anesthetics and vehicle components.

    • If possible, switch to an anesthetic with a different mechanism of action and less cardiovascular impact.

    • Conduct a dose-response study for this compound alone in the chosen animal model to establish a baseline.

    • Incorporate a control group that receives the potentially interacting drug without this compound.

Data Summary Tables

Table 1: Potential Pharmacodynamic Drug Interactions with this compound

Interacting Drug ClassPotential EffectRecommendation for Researchers
AntihypertensivesAdditive HypotensionMonitor blood pressure closely in animal studies; consider dose reduction of one or both agents.
PDE5 InhibitorsAdditive HypotensionUse with caution in preclinical models; monitor cardiovascular parameters.
Tricyclic AntidepressantsIncreased Hypotensive EffectBe aware of this potential interaction when designing in vivo studies.
Other Alpha-BlockersSignificant HypotensionCo-administration is generally not recommended.
SympathomimeticsAntagonism of EffectAvoid co-administration if the goal is to study the vasodilatory effects of this compound.
MAOIsSevere Hypotensive EpisodesUse in combination should be avoided.

Table 2: Key Pharmacokinetic Parameters of this compound

ParameterValueSource
Bioavailability (Oral)~10%
Half-life1-2 hours
MetabolismRapidly hydrolyzed by pseudocholinesterase to deacetyl-thymoxamine, which is then demethylated by the cytochrome P450 system.
ExcretionPrimarily renal (69-75% of metabolites in urine).

Experimental Protocols

Protocol 1: Identification of CYP450 Isoenzymes Metabolizing this compound (Reaction Phenotyping)

Objective: To identify the specific CYP450 isoenzymes responsible for the N-demethylation of deacetyl-thymoxamine.

Methodology:

  • Incubation: Incubate deacetyl-thymoxamine with human liver microsomes (HLMs) in the presence of a panel of selective chemical inhibitors for major CYP isoenzymes (e.g., furafylline (B147604) for CYP1A2, sulfaphenazole (B1682705) for CYP2C9, ticlopidine (B1205844) for CYP2C19, quinidine (B1679956) for CYP2D6, and ketoconazole for CYP3A4).

  • Control Incubations:

    • Positive control: Incubate deacetyl-thymoxamine with HLMs and NADPH without any inhibitors.

    • Negative control: Incubate deacetyl-thymoxamine with HLMs without NADPH.

  • Recombinant Enzyme Confirmation: Incubate deacetyl-thymoxamine with individual recombinant human CYP isoenzymes (e.g., rCYP1A2, rCYP2C9, rCYP2C19, rCYP2D6, rCYP3A4) to confirm the results from the chemical inhibition assay.

  • Analysis: Quantify the formation of the N-demethylated metabolite using a validated LC-MS/MS method.

  • Data Interpretation: A significant reduction in metabolite formation in the presence of a specific inhibitor, or metabolite formation by a specific recombinant enzyme, indicates the involvement of that isoenzyme.

Protocol 2: In Vitro CYP450 Inhibition Assay (IC50 and Ki Determination)

Objective: To determine if a test compound inhibits the metabolism of this compound and to quantify the potency of inhibition.

Methodology:

  • IC50 Determination:

    • Incubate a fixed concentration of deacetyl-thymoxamine (at or near its Km) with HLMs and a range of concentrations of the test compound (potential inhibitor).

    • Measure the rate of metabolite formation.

    • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of metabolite formation.

  • Ki Determination (for reversible inhibition):

    • Perform incubations with multiple concentrations of both deacetyl-thymoxamine and the test compound.

    • Analyze the data using graphical methods (e.g., Dixon plot, Lineweaver-Burk plot) and non-linear regression to determine the inhibition constant (Ki) and the mechanism of inhibition (competitive, non-competitive, or uncompetitive).

Visualizations

moxisylyte_metabolism This compound This compound Deacetyl_thymoxamine Deacetyl-thymoxamine (Active Metabolite) This compound->Deacetyl_thymoxamine Pseudocholinesterase N_demethylated_metabolite N-demethylated Metabolite (Active) Deacetyl_thymoxamine->N_demethylated_metabolite CYP450 Enzymes (e.g., CYP3A, 2C, 2D6 - candidates) Conjugated_metabolites Conjugated Metabolites (Inactive) Deacetyl_thymoxamine->Conjugated_metabolites Phase II Enzymes N_demethylated_metabolite->Conjugated_metabolites Phase II Enzymes Excretion Excretion Conjugated_metabolites->Excretion Renal

This compound Metabolic Pathway

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Alpha1_Receptor Alpha-1 Adrenergic Receptor PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Gq protein activation PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effect Physiological Effect (e.g., Smooth Muscle Contraction) PKC->Physiological_Effect Ca_release->PKC activates Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor This compound This compound (Antagonist) This compound->Alpha1_Receptor

Alpha-1 Adrenergic Signaling Pathway

ddi_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo / Preclinical Assessment cluster_clinical Clinical Assessment Reaction_Phenotyping Reaction Phenotyping (Identify metabolizing CYPs) CYP_Inhibition CYP Inhibition Assays (IC50, Ki) Reaction_Phenotyping->CYP_Inhibition CYP_Induction CYP Induction Assays Reaction_Phenotyping->CYP_Induction Animal_PK_Studies Animal Pharmacokinetic (PK) Studies CYP_Inhibition->Animal_PK_Studies CYP_Induction->Animal_PK_Studies PD_Interaction In Vitro Pharmacodynamic Interaction Models Animal_PD_Studies Animal Pharmacodynamic (PD) Studies PD_Interaction->Animal_PD_Studies Clinical_DDI_Study Clinical Drug-Drug Interaction Study Animal_PK_Studies->Clinical_DDI_Study Animal_PD_Studies->Clinical_DDI_Study

References

Addressing challenges in the chemical synthesis and purification of Moxisylyte

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis and purification of Moxisylyte. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and established synthetic route for this compound starts from thymol (B1683141) and involves a multi-step process. The key steps include nitration of thymol, followed by a Williamson ether synthesis to introduce the dimethylaminoethoxy side chain. Subsequently, the nitro group is reduced to an amine, which is then converted to a hydroxyl group via a diazonium salt intermediate. The final step involves the acetylation of the hydroxyl group to yield this compound.[1][2]

Q2: What are the critical parameters in the Williamson ether synthesis step for this compound?

The Williamson ether synthesis is a crucial step and involves the reaction of a phenoxide with an alkyl halide.[3] Key parameters to control are:

  • Base Selection: A moderately strong base like potassium carbonate or sodium hydroxide (B78521) is typically used to deprotonate the phenolic hydroxyl group. The choice of base can influence the reaction rate and the formation of byproducts.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) is preferred as it can accelerate the rate of the S(N)2 reaction.

  • Temperature: The reaction is typically carried out at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[4] However, excessively high temperatures can promote side reactions.

  • Alkyl Halide: A primary alkyl halide, such as 2-bromo-N,N-dimethylethanamine, should be used to minimize the competing E2 elimination reaction.

Q3: What are the common impurities encountered during this compound synthesis?

Potential impurities can arise from starting materials, intermediates, or side reactions. Common impurities may include unreacted starting materials (e.g., thymol), byproducts from the Williamson ether synthesis (such as the C-alkylation product or elimination products), and intermediates from the subsequent reaction steps. Known process-related impurities and degradation products should also be considered.

Q4: Which purification techniques are most effective for this compound?

A combination of techniques is often employed to achieve high purity this compound.

  • Recrystallization: This is a powerful technique for purifying the final product. The choice of solvent is critical for effective purification.

  • Column Chromatography: Silica (B1680970) gel column chromatography is commonly used to separate this compound from impurities with different polarities. Due to the basic nature of the tertiary amine in this compound, peak tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier like triethylamine (B128534) to the eluent or by using an amine-functionalized silica gel.

  • Acid-Base Extraction: This can be used to separate the basic this compound from neutral or acidic impurities.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause Suggested Solution
Low or no product yield in Williamson ether synthesis Incomplete deprotonation of the phenol.Use a stronger base (e.g., switch from K₂CO₃ to NaOH or NaH). Ensure the base is fresh and anhydrous.
Reaction temperature is too low or reaction time is too short.Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC.
Poor quality of reagents (alkyl halide, solvent, or base).Use freshly distilled solvents and high-purity reagents.
Presence of significant side products (e.g., alkene from elimination) The alkyl halide used is secondary or tertiary.Ensure a primary alkyl halide is used for the Williamson ether synthesis.
Reaction temperature is too high.Lower the reaction temperature. While higher temperatures increase the rate of S(_N)2, they favor the E2 elimination reaction more significantly.
Steric hindrance around the reaction center.If possible, choose a synthetic route that minimizes steric hindrance in the S(_N)2 step.
Formation of C-alkylation byproduct The phenoxide ion is an ambident nucleophile.The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
Purification Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation during column chromatography Inappropriate solvent system (eluent).Optimize the eluent system by performing TLC analysis with various solvent mixtures of differing polarity. A gradient elution may be necessary.
Peak tailing for this compound on silica gel column Strong interaction between the basic amine group of this compound and acidic silanol (B1196071) groups on the silica surface.Add a small percentage (0.1-1%) of a volatile amine like triethylamine or ammonia (B1221849) to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use an amine-functionalized silica gel.
Difficulty in inducing crystallization during recrystallization Solution is not supersaturated.Concentrate the solution by evaporating some of the solvent.
Solution is cooling too rapidly, leading to oiling out or formation of very fine crystals.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Incorrect solvent chosen for recrystallization.The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solvent screening to find a suitable solvent or solvent mixture.
Co-precipitation of impurities during recrystallization The impurity has similar solubility characteristics to this compound in the chosen solvent.A second recrystallization from a different solvent system may be necessary. Alternatively, use a different purification technique like column chromatography prior to recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound from Thymol (Illustrative Steps)

Step 1: Nitration of Thymol

  • Dissolve thymol in a suitable solvent (e.g., glacial acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

  • Pour the reaction mixture into ice water to precipitate the product, 2-isopropyl-5-methyl-4-nitrophenol (B2404095).

  • Filter, wash with water, and dry the crude product.

Step 2: Williamson Ether Synthesis

  • Dissolve the 2-isopropyl-5-methyl-4-nitrophenol in a polar aprotic solvent like DMF.

  • Add a base such as anhydrous potassium carbonate.

  • Add 2-bromo-N,N-dimethylethanamine to the mixture.

  • Heat the reaction mixture (e.g., at 80-90 °C) and monitor its progress by TLC.

  • After completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reduction of the Nitro Group

  • Dissolve the product from Step 2 in a suitable solvent like ethanol (B145695) or acetic acid.

  • Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Work up the reaction mixture according to the reducing agent used to isolate the corresponding aniline (B41778) derivative.

Step 4: Diazotization and Hydrolysis

  • Dissolve the aniline derivative in an acidic aqueous solution (e.g., dilute sulfuric acid).

  • Cool the solution in an ice-salt bath.

  • Add a solution of sodium nitrite (B80452) in water dropwise to form the diazonium salt.

  • Gently warm the solution to hydrolyze the diazonium salt to the corresponding phenol.

  • Extract the phenolic product into an organic solvent.

Step 5: Acetylation

  • Dissolve the phenolic product from Step 4 in a suitable solvent like dichloromethane (B109758) or pyridine.

  • Add an acetylating agent such as acetyl chloride or acetic anhydride.

  • Stir the reaction at room temperature until the acetylation is complete (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Isolate the crude this compound.

Protocol 2: Purification of this compound by Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with 0.1% triethylamine).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Protocol 3: Purification of this compound by Recrystallization
  • Choose a suitable solvent or solvent pair for recrystallization by testing the solubility of crude this compound in small amounts of various solvents at room and elevated temperatures.

  • Dissolve the crude this compound in the minimum amount of the hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Moxisylyte_Synthesis_Pathway Thymol Thymol Nitrophenol 2-isopropyl-5-methyl- 4-nitrophenol Thymol->Nitrophenol Nitration (HNO3, H2SO4) Ether 4-(2-(dimethylamino)ethoxy)- 2-isopropyl-5-methylnitrobenzene Nitrophenol->Ether Williamson Ether Synthesis (Br(CH2)2N(CH3)2, K2CO3) Aniline 4-(2-(dimethylamino)ethoxy)- 2-isopropyl-5-methylaniline Ether->Aniline Reduction (e.g., Sn/HCl) Phenol 4-(2-(dimethylamino)ethoxy)- 2-isopropyl-5-methylphenol Aniline->Phenol 1. Diazotization (NaNO2, HCl) 2. Hydrolysis (H2O, heat) This compound This compound Phenol->this compound Acetylation ((CH3CO)2O)

Caption: Synthetic pathway of this compound starting from Thymol.

Purification_Workflow Crude Crude this compound Extraction Acid-Base Extraction (Optional) Crude->Extraction Chromatography Column Chromatography (Silica Gel) Crude->Chromatography Direct Purification Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure Pure this compound Recrystallization->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Decision_Tree Start Low Yield in Synthesis? CheckReaction Check Reaction Conditions (Temp, Time, Reagents) Start->CheckReaction Yes CheckPurification Losses during Purification? Start->CheckPurification No OptimizeReaction Optimize Conditions CheckReaction->OptimizeReaction RedoPurification Refine Purification Protocol CheckPurification->RedoPurification Success Yield Improved OptimizeReaction->Success RedoPurification->Success

Caption: A simplified troubleshooting decision tree for low yield.

References

Monitoring for rare hepatotoxicity of Moxisylyte in long-term animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring for rare, idiosyncratic hepatotoxicity of Moxisylyte in long-term animal studies. The following information is based on established principles of preclinical safety assessment for drug-induced liver injury (DILI).

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of potential this compound-induced hepatotoxicity in a long-term animal study?

A1: The primary indicators involve a combination of clinical observations, serum biomarker analysis, and terminal histopathological evaluation. Key serum biomarkers include alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin (B190676) (Tbili), and serum bile acids (SBA).[1] Emerging biomarkers like glutamate (B1630785) dehydrogenase (GLDH), keratin-18 (K18), and microRNA-122 (miR-122) can offer greater sensitivity and mechanistic insights.[2][3] Histopathological findings such as hepatocellular necrosis, inflammation, steatosis (fatty change), and cholestasis are definitive endpoints.[4][5]

Q2: How frequently should we collect blood samples for biomarker analysis in a chronic toxicity study?

A2: For a long-term study (e.g., 6-12 months), a typical blood collection schedule would be:

  • Pre-dose (baseline)

  • Month 1

  • Month 3

  • Month 6

  • And at termination (e.g., 12 months) Increased frequency (e.g., monthly) may be warranted if there are early indications of toxicity or if the compound's half-life is short.

Q3: What are the recommended animal models for a long-term hepatotoxicity study of this compound?

A3: Rodent models, such as the Sprague-Dawley or Wistar rat, are commonly used for chronic toxicity studies due to their well-characterized physiology and the availability of historical control data. It is also recommended to use a non-rodent species, such as the beagle dog, in parallel studies to assess potential species-specific differences in metabolism and toxicity.

Q4: We are observing elevated ALT/AST levels in some animals in the high-dose group. What is the appropriate course of action?

A4: An elevation in ALT and AST is a signal of potential hepatocellular injury. The following steps are recommended:

  • Confirm the finding: Repeat the analysis on the same samples and consider collecting new samples to confirm the trend.

  • Correlate with other biomarkers: Assess other liver biomarkers (ALP, Tbili, GLDH) to understand the nature of the injury (e.g., hepatocellular vs. cholestatic).

  • Clinical observation: Closely monitor the affected animals for any clinical signs of distress (e.g., weight loss, changes in activity).

  • Consider interim sacrifice: If the elevations are significant and progressive, an interim sacrifice of a subset of animals may be necessary for early histopathological evaluation.

  • Rule out other causes: Ensure that the findings are not due to handling stress, underlying infections, or other experimental variables.

Q5: How can we differentiate between an adaptive response of the liver and genuine hepatotoxicity?

A5: This is a critical aspect of toxicology assessment. Adaptive responses, such as liver enzyme induction (e.g., CYP450 enzymes) and mild, non-progressive hepatocyte hypertrophy, are physiological adaptations to xenobiotic exposure. In contrast, genuine toxicity is characterized by:

  • Progressive and significant elevations in serum biomarkers (e.g., ALT/AST >3-5x upper limit of normal).

  • Evidence of cell death (necrosis, apoptosis) or significant cellular degeneration in histopathology.

  • Impaired liver function (e.g., elevated bilirubin or bile acids).

  • Presence of inflammation.

Troubleshooting Guides

Issue 1: High variability in serum biomarker data between animals in the same group.

  • Potential Cause: Inconsistent sample collection or processing. Hemolysis during blood collection can falsely elevate AST and GLDH levels.

  • Troubleshooting Steps:

    • Review and standardize blood collection techniques to minimize trauma to blood cells.

    • Ensure consistent timing of sample collection relative to dosing.

    • Process all samples (centrifugation, serum separation) promptly and uniformly.

    • Visually inspect all serum samples for hemolysis before analysis.

Issue 2: Unexpected mortality in the control group.

  • Potential Cause: Underlying health issues in the animal colony, environmental stressors, or procedural complications.

  • Troubleshooting Steps:

    • Perform a full necropsy and histopathology on the deceased animal to determine the cause of death.

    • Review animal husbandry records for any changes in environment, diet, or water.

    • Consult with the veterinary staff to screen the colony for potential pathogens.

    • Review all experimental procedures for potential sources of undue stress.

Issue 3: Histopathological findings are ambiguous or difficult to interpret.

  • Potential Cause: Fixation artifacts, improper tissue trimming, or staining inconsistencies.

  • Troubleshooting Steps:

    • Ensure the liver is perfused and fixed promptly after collection to prevent autolysis. Use 10% neutral buffered formalin.

    • Follow a standardized protocol for trimming liver lobes to ensure consistent orientation for sectioning.

    • Implement rigorous quality control for all staining procedures (e.g., Hematoxylin and Eosin - H&E).

    • Consider special stains (e.g., Masson's Trichrome for fibrosis, Oil Red O for lipids on frozen sections) to clarify specific findings.

    • All slides should be evaluated by a board-certified veterinary pathologist, preferably blinded to the treatment groups.

Quantitative Data Summary

The following tables represent example data that could be generated in a 6-month rodent study. These are not actual results from a this compound study but are illustrative of a typical dataset.

Table 1: Example Serum Biochemistry Data (Mean ± SD)

ParameterControl GroupLow Dose this compoundMid Dose this compoundHigh Dose this compound
ALT (U/L) 45 ± 1050 ± 1275 ± 20250 ± 95
AST (U/L) 90 ± 20100 ± 25140 ± 40450 ± 150
ALP (U/L) 200 ± 50210 ± 55230 ± 60280 ± 70
Total Bilirubin (mg/dL) 0.2 ± 0.10.2 ± 0.10.3 ± 0.10.5 ± 0.2*

* Statistically significant difference from the control group (p < 0.05).

Table 2: Example Histopathological Findings (Incidence at 6 Months)

FindingControl Group (n=10)Low Dose (n=10)Mid Dose (n=10)High Dose (n=10)
Hepatocellular Necrosis (Minimal) 0016
Inflammation (Minimal to Mild) 1138
Hepatocellular Hypertrophy 0259
Steatosis (Microvesicular) 0002

Experimental Protocols

Protocol 1: Serum Biochemistry Analysis

  • Animal Fasting: Fast animals overnight (approximately 16 hours) with access to water before blood collection.

  • Blood Collection: Collect blood from a suitable site (e.g., retro-orbital sinus in rats under anesthesia, or jugular vein). Collect approximately 1 mL into a serum separator tube.

  • Sample Processing: Allow blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 10 minutes.

  • Serum Aspiration: Carefully aspirate the serum and transfer it to a clean, labeled microcentrifuge tube.

  • Analysis: Analyze the serum using a validated automated clinical chemistry analyzer for the panel of hepatic biomarkers (ALT, AST, ALP, Tbili, etc.).

  • Storage: Store any remaining serum at -80°C for potential future analysis of exploratory biomarkers.

Protocol 2: Liver Histopathology

  • Necropsy: At the scheduled termination, euthanize animals according to approved IACUC protocols.

  • Organ Collection: Perform a full gross examination. Excise the entire liver, weigh it, and examine for any gross abnormalities.

  • Tissue Fixation: Take representative sections from all lobes of the liver. The tissue thickness should not exceed 5 mm. Immediately place the sections in a volume of 10% neutral buffered formalin that is at least 10 times the volume of the tissue.

  • Processing: After adequate fixation (24-48 hours), process the tissues through graded alcohols and xylene, and embed in paraffin (B1166041) wax.

  • Sectioning and Staining: Cut 4-5 µm thick sections and mount them on glass slides. Stain the sections with Hematoxylin and Eosin (H&E).

  • Pathological Evaluation: A board-certified veterinary pathologist should examine the slides microscopically in a blinded fashion. Findings should be semi-quantitatively scored for severity (e.g., minimal, mild, moderate, marked).

Visualizations

G cluster_pre Pre-Study Phase cluster_dosing Long-Term Dosing Phase (e.g., 6-12 Months) cluster_terminal Terminal Phase cluster_analysis Data Analysis & Reporting acclimatization Animal Acclimatization (≥ 7 days) baseline Baseline Data Collection (Body Weight, Blood Sample) acclimatization->baseline randomization Randomization into Groups baseline->randomization daily_dosing Daily Dosing (this compound or Vehicle) randomization->daily_dosing clinical_obs Daily Clinical Observations daily_dosing->clinical_obs body_weights Weekly Body Weights daily_dosing->body_weights interim_blood Interim Blood Collection (e.g., Months 1, 3, 6) daily_dosing->interim_blood terminal_blood Terminal Blood Collection daily_dosing->terminal_blood serum_analysis Serum Biomarker Analysis interim_blood->serum_analysis necropsy Euthanasia & Necropsy terminal_blood->necropsy terminal_blood->serum_analysis organ_weights Liver & Organ Weights necropsy->organ_weights histopathology Tissue Collection & Fixation organ_weights->histopathology path_eval Histopathological Evaluation histopathology->path_eval data_integration Integrate All Data Streams serum_analysis->data_integration path_eval->data_integration final_report Final Study Report data_integration->final_report

Caption: Experimental workflow for a long-term animal hepatotoxicity study.

G cluster_injury Hepatocellular Injury Cascade cluster_outcome Observable Outcomes This compound This compound metabolism Hepatic Metabolism (e.g., CYP450) This compound->metabolism reactive_metabolite Reactive Metabolite (Hypothetical) metabolism->reactive_metabolite protein_adducts Protein Adduct Formation reactive_metabolite->protein_adducts Covalent Binding mito_stress Mitochondrial Stress protein_adducts->mito_stress oxidative_stress Oxidative Stress (ROS) mito_stress->oxidative_stress apoptosis Apoptosis / Necrosis oxidative_stress->apoptosis biomarker_release Release of Biomarkers (ALT, AST, GLDH) apoptosis->biomarker_release inflammation Inflammatory Cell Infiltration apoptosis->inflammation histology Histopathological Changes inflammation->histology

Caption: A general signaling pathway for idiosyncratic drug-induced liver injury.

References

Technical Support Center: Enhancing Oral Bioavailability of Moxisylyte in Experimental Designs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor oral bioavailability of Moxisylyte in their experimental designs. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to aid in the development of strategies to overcome this issue.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound consistently low in our preclinical studies?

A1: this compound inherently exhibits low oral bioavailability, estimated to be around 10%.[1] This is primarily attributed to extensive first-pass metabolism.[1] After oral administration, this compound is rapidly absorbed and extensively metabolized by enzymes in the gut wall and liver before it can reach systemic circulation.[2][3] This rapid breakdown significantly reduces the concentration of the active drug that reaches the bloodstream.

Q2: What are the major metabolites of this compound, and are they active?

A2: this compound is a prodrug that is quickly transformed into its active metabolite, deacetylthis compound (B1669939) (DAM).[1] Further metabolism occurs through N-demethylation, sulpho- and glucuroconjugation. By the oral route, the glucuronide of DAM is the predominant metabolite found, with lower concentrations of the active metabolite.

Q3: What general formulation strategies can be explored to improve the oral bioavailability of this compound?

A3: To overcome the extensive first-pass metabolism, several advanced formulation strategies can be investigated. These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles can protect it from enzymatic degradation in the gastrointestinal tract and enhance its absorption.

  • Prodrug Modifications: While this compound is already a prodrug, further chemical modifications could be explored to mask the sites of metabolism and improve its lipophilicity for better absorption.

  • Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing more of the drug to be absorbed.

  • Buccal or Sublingual Delivery: Administration via the buccal or sublingual mucosa allows for direct absorption into the systemic circulation, thereby bypassing the gastrointestinal tract and first-pass metabolism in the liver.

  • Lymphatic Targeting: Formulating this compound in lipid-based systems can promote its absorption into the lymphatic system, which also bypasses the portal circulation and first-pass metabolism.

Q4: Are there any commercially available oral formulations of this compound with enhanced bioavailability?

A4: Currently, there is limited publicly available information on commercially available, advanced oral formulations of this compound specifically designed for enhanced bioavailability. The primary use of this compound has often been via routes that bypass oral administration challenges, such as intracavernous injection for erectile dysfunction.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound After Oral Dosing
Potential CauseTroubleshooting Recommendation
Inconsistent Formulation Homogeneity Ensure the formulation is homogenous. For suspensions, verify uniform particle size distribution. For solutions, confirm complete dissolution of this compound.
Variable Gastric Emptying and GI Transit Time Standardize feeding and fasting protocols for animal studies. Consider co-administering agents that modulate gastric emptying if appropriate for the experimental design.
Food Effects Conduct pilot studies to assess the impact of food on this compound absorption. The presence of food can alter gastric pH and emptying, affecting drug dissolution and absorption.
Intersubject Metabolic Differences Use a sufficient number of animals to account for biological variability. Consider phenotyping for relevant metabolizing enzymes if significant variability persists.
Issue 2: Undetectable or Very Low Plasma Concentrations of Active Metabolite (Deacetylthis compound)
Potential CauseTroubleshooting Recommendation
Extensive First-Pass Metabolism This is the most likely cause. Implement formulation strategies to bypass or reduce first-pass metabolism (see FAQs and Experimental Protocols).
Poor Aqueous Solubility Characterize the solubility of your this compound formulation at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8). If solubility is low, consider particle size reduction or the use of solubilizing excipients.
Rapid In Vitro Degradation of Samples Ensure proper handling and storage of plasma samples. Use of appropriate anticoagulants and immediate freezing is crucial. Validate the stability of this compound and its metabolites in plasma under your experimental conditions.
Inadequate Analytical Method Sensitivity Develop and validate a highly sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound and its key metabolites in plasma.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
This compound Suspension (Control) 2050 ± 120.5150 ± 35100
This compound-Loaded Nanoparticles 20150 ± 401.0600 ± 110400
This compound with Permeation Enhancer 20100 ± 250.75375 ± 80250
This compound Buccal Film 5120 ± 300.25450 ± 95N/A (different route)

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Development and Evaluation of a this compound-Loaded Nanoformulation

Objective: To prepare and characterize a nanoformulation of this compound and to evaluate its potential to improve oral bioavailability in a rat model.

Methodology:

  • Preparation of this compound-Loaded Nanoparticles:

    • Utilize a suitable method such as solvent evaporation or nanoprecipitation.

    • For example, dissolve this compound and a biodegradable polymer (e.g., PLGA) in an organic solvent.

    • Emulsify the organic phase in an aqueous phase containing a surfactant (e.g., PVA).

    • Evaporate the organic solvent to form nanoparticles.

    • Wash and collect the nanoparticles by centrifugation.

  • Characterization of Nanoparticles:

    • Particle Size and Zeta Potential: Use dynamic light scattering (DLS).

    • Morphology: Employ scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound in the nanoparticles using a validated HPLC method.

  • In Vivo Pharmacokinetic Study:

    • Animal Model: Male Sprague-Dawley rats (n=6 per group).

    • Groups:

      • Group 1 (IV): this compound solution (2 mg/kg).

      • Group 2 (Oral Control): this compound suspension (20 mg/kg).

      • Group 3 (Oral Test): this compound-loaded nanoparticles (equivalent to 20 mg/kg this compound).

    • Administration: IV via tail vein, oral via gavage.

    • Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Sample Analysis: Analyze plasma concentrations of this compound and its active metabolite, deacetylthis compound, using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate key parameters such as Cmax, Tmax, AUC, and relative oral bioavailability.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_animal Animal Study cluster_analysis Analysis prep_nano Prepare this compound Nanoparticles char_nano Characterize Nanoparticles (Size, Zeta, EE%) prep_nano->char_nano prep_control Prepare this compound Suspension animal_groups Group Animals (IV, Oral Control, Oral Test) prep_control->animal_groups char_nano->animal_groups dosing Administer Formulations animal_groups->dosing sampling Collect Blood Samples dosing->sampling bioanalysis LC-MS/MS Analysis of This compound & Metabolites sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis signaling_pathway This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR antagonizes Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cell_response PKC->Cell_response

References

Technical Support Center: Moxisylyte Dosage Refinement for Vascular Safety

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining moxisylyte (B1676771) dosage to minimize adverse vascular effects. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that leads to both therapeutic and adverse vascular effects?

This compound is a competitive alpha-1 adrenergic antagonist.[1] Its therapeutic effect of vasodilation is achieved by blocking the action of norepinephrine (B1679862) on alpha-1 adrenergic receptors in the smooth muscle of blood vessels.[2][3] This blockage prevents vasoconstriction, leading to increased blood flow.[2] However, this same mechanism can lead to adverse vascular effects such as hypotension (low blood pressure) and orthostatic hypotension, particularly at higher doses or at the initiation of therapy.[4]

Q2: What are the common adverse vascular effects associated with this compound and other alpha-1 blockers?

Common adverse effects related to the vasodilatory action of this compound and other alpha-1 blockers include facial flushing, headache, dizziness, and hypotension. A significant concern is the "first-dose effect," characterized by a pronounced drop in blood pressure after the initial dose, which can lead to syncope (fainting). Orthostatic hypotension, a fall in blood pressure upon standing, is also a common dose-dependent side effect.

Q3: What are the recommended starting and maximum oral dosages for this compound?

The typical initial adult oral dosage for this compound is 40 mg taken four times a day. If necessary, this may be increased to 80 mg four times a day. For patients particularly sensitive to cold, a regimen of 40 mg every three hours during periods of likely symptom occurrence may be used. It is crucial to monitor the patient's response and adverse effects, especially when escalating the dose.

Troubleshooting Guide: Managing Adverse Vascular Effects

Issue 1: Patient experiences significant dizziness and lightheadedness after the first dose of this compound.

  • Probable Cause: This is likely the "first-dose phenomenon," a common adverse effect of alpha-1 blockers where the initial dose causes a more significant drop in blood pressure than subsequent doses.

  • Troubleshooting Steps:

    • Dosage Adjustment: Administer the first dose at bedtime to minimize the impact of postural hypotension.

    • Patient Education: Advise the patient to rise slowly from sitting or lying positions.

    • Monitoring: Closely monitor blood pressure after the first dose.

Issue 2: Patient reports recurrent episodes of dizziness upon standing, even after several days of treatment.

  • Probable Cause: This suggests dose-dependent orthostatic hypotension. The current dosage may be too high for the individual's tolerance.

  • Troubleshooting Steps:

    • Dosage Reduction: Consider reducing the daily dosage and titrating upwards more slowly.

    • Dose Titration: For alpha-1 blockers like doxazosin, it is recommended to start with a low initial dose (e.g., 1mg once daily) and titrate upwards over 1-2 weeks to minimize postural hypotension. This principle can be applied to this compound.

    • Experimental Assessment: Conduct a formal assessment of orthostatic hypotension as detailed in the Experimental Protocols section.

Issue 3: Increasing the this compound dosage from 40 mg to 80 mg (four times daily) leads to a significant increase in adverse events without a proportional increase in therapeutic efficacy.

  • Probable Cause: The adverse effects of alpha-1 blockers are often dose-dependent. A higher dose increases the risk of side effects like hypotension and dizziness.

  • Troubleshooting Steps:

    • Re-evaluate Dosage: The higher dose may not be providing a favorable risk-benefit ratio. Consider returning to the lower effective dose.

    • Combination Therapy: Explore the possibility of combining a lower dose of this compound with another class of vasodilator to achieve the desired therapeutic effect while minimizing alpha-1 blocker-specific side effects.

    • Quantitative Assessment: Utilize non-invasive vascular assessment techniques to objectively measure the therapeutic response at different dosages and correlate with adverse event reporting.

Data on Dose-Dependent Adverse Effects of Alpha-1 Blockers

While specific quantitative data for dose-comparison of oral this compound is limited in the available literature, data from other alpha-1 blockers illustrate a clear dose-dependent relationship with adverse vascular effects. This information can serve as a proxy for understanding the expected effects of this compound dose escalation.

Table 1: Incidence of Dizziness with Terazosin in the Treatment of Benign Prostatic Hyperplasia (BPH)

DosageIncidence of Dizziness
Placebo5.6%
1 mg/day9.7%
2 mg/day13.2%
5 mg/day21.7%
10 mg/day20.2%

Source: Adapted from clinical trial data on Terazosin.

Table 2: Incidence of Postural Hypotension with Terazosin in BPH Clinical Trials

DosageIncidence of Postural Hypotension
Placebo0.5%
1 mg/day0.5%
2 mg/day1.4%
5 mg/day3.9%
10 mg/day5.2%

Source: Adapted from clinical trial data on Terazosin.

Experimental Protocols

1. Protocol for Assessment of Orthostatic Hypotension

This protocol is designed to standardize the assessment of orthostatic hypotension in a clinical research setting.

  • Patient Preparation:

    • The patient should rest in a supine position for at least 5 minutes before the first measurement.

    • Avoid caffeine (B1668208) and smoking for at least 30 minutes prior to the test.

  • Measurement Procedure:

    • Measure blood pressure and heart rate in the supine position.

    • Instruct the patient to stand up.

    • Measure blood pressure and heart rate immediately upon standing, and then at 1-minute and 3-minute intervals.

  • Diagnosis of Orthostatic Hypotension:

    • A drop in systolic blood pressure of ≥20 mmHg or a drop in diastolic blood pressure of ≥10 mmHg within 3 minutes of standing.

2. Protocol for Non-Invasive Vascular Assessment: Flow-Mediated Dilation (FMD)

FMD is a non-invasive ultrasound technique to assess endothelial function and vascular reactivity.

  • Equipment: High-resolution ultrasound system with a vascular probe.

  • Procedure:

    • The patient rests in a supine position.

    • Obtain a baseline ultrasound image of the brachial artery and measure its diameter.

    • Inflate a blood pressure cuff on the forearm to a pressure of 50 mmHg above the patient's systolic blood pressure for 5 minutes to induce reactive hyperemia.

    • Deflate the cuff and record the brachial artery diameter continuously for the next 5 minutes.

  • Data Analysis:

    • FMD is calculated as the percentage change in the brachial artery diameter from baseline to its maximum diameter after cuff release.

Visualizations

cluster_0 This compound's Mechanism of Action Norepinephrine Norepinephrine Alpha-1 Receptor Alpha-1 Receptor Norepinephrine->Alpha-1 Receptor Binds to Vascular Smooth Muscle Cell Vascular Smooth Muscle Cell Alpha-1 Receptor->Vascular Smooth Muscle Cell Activates This compound This compound This compound->Alpha-1 Receptor Blocks Vasoconstriction Vasoconstriction Vascular Smooth Muscle Cell->Vasoconstriction Leads to Vasodilation Vasodilation Vascular Smooth Muscle Cell->Vasodilation Promotes

Caption: this compound blocks norepinephrine from binding to alpha-1 receptors.

cluster_1 Experimental Workflow: Orthostatic Hypotension Assessment A Patient Rests Supine (5 min) B Measure Supine BP and HR A->B C Patient Stands B->C D Measure Standing BP and HR (0, 1, and 3 min) C->D E Analyze BP Drop D->E

Caption: Workflow for assessing orthostatic hypotension.

References

Improving the analytical detection of Moxisylyte's metabolites in plasma and urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of moxisylyte (B1676771) and its metabolites in plasma and urine.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of this compound found in plasma and urine?

A1: this compound is a prodrug that is rapidly metabolized. The main metabolites found in plasma and urine are:

  • Desacetylthis compound (DAM) : The active metabolite.

  • Monodesmethylated DAM (MDAM)

  • Conjugated forms of DAM and MDAM, primarily as glucuronides and sulfates. Unconjugated DAM is typically only found in plasma after intravenous administration.[1][2][3]

Q2: Which analytical techniques are most suitable for the quantification of this compound metabolites?

A2: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods.[1][4] LC-MS/MS offers high sensitivity and selectivity, which is crucial for detecting low concentrations of metabolites in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization of the analytes to increase their volatility.

Q3: What are the key challenges in the bioanalysis of this compound metabolites?

A3: The primary challenges include:

  • Low concentrations of metabolites : Particularly for the unconjugated active form.

  • Matrix effects : Interference from endogenous components in plasma and urine can suppress or enhance the ionization of the analytes in LC-MS/MS, affecting accuracy and precision.

  • Metabolite instability : Conjugated metabolites can be susceptible to enzymatic or chemical degradation during sample collection, storage, and preparation.

  • Co-elution of isomers : Chromatographic separation of structurally similar metabolites can be challenging.

Troubleshooting Guides

LC-MS/MS Analysis

Issue 1: Poor sensitivity or no detectable peak for this compound metabolites.

  • Possible Cause A: Suboptimal Ionization.

    • Troubleshooting: this compound and its metabolites contain basic nitrogen atoms, making them suitable for positive ion mode electrospray ionization (ESI). Ensure the mobile phase has an acidic pH (e.g., using formic acid or acetic acid) to promote protonation and enhance the signal.

  • Possible Cause B: Significant Ion Suppression.

    • Troubleshooting:

      • Improve Sample Preparation: Utilize a more effective sample clean-up technique like solid-phase extraction (SPE) to remove interfering matrix components, especially phospholipids (B1166683) in plasma.

      • Optimize Chromatography: Adjust the chromatographic gradient to separate the analytes from the regions where matrix components elute. A longer run time or a different column chemistry (e.g., HILIC for polar metabolites) might be necessary.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.

  • Possible Cause C: Analyte Degradation.

    • Troubleshooting: Ensure proper sample handling and storage. Keep samples on ice during processing and store them at -80°C for long-term stability. Evaluate the stability of metabolites under the conditions of your sample preparation workflow.

Issue 2: High variability in results and poor reproducibility.

  • Possible Cause A: Inconsistent Sample Preparation.

    • Troubleshooting: Automate sample preparation steps where possible. Ensure consistent timing for steps like vortexing and centrifugation. For SPE, ensure the sorbent bed does not dry out and use consistent flow rates for loading, washing, and elution.

  • Possible Cause B: Matrix Effects Varying Between Samples.

    • Troubleshooting: Besides optimizing sample cleanup and chromatography, consider diluting the sample to reduce the concentration of interfering matrix components. However, ensure the analyte concentration remains above the lower limit of quantification (LLOQ).

  • Possible Cause C: Carryover from Previous Injections.

    • Troubleshooting: Implement a rigorous needle and injection port washing procedure between samples. Include blank injections after high-concentration samples to check for carryover.

GC-MS Analysis

Issue 1: Tailing peaks or poor peak shape for this compound metabolites.

  • Possible Cause A: Incomplete Derivatization.

    • Troubleshooting: The hydroxyl and amine groups on the metabolites require derivatization (e.g., silylation) to increase volatility and improve peak shape. Optimize the derivatization reaction by adjusting the reagent concentration, temperature, and reaction time.

  • Possible Cause B: Active sites in the GC system.

    • Troubleshooting: Use a deactivated liner and column to prevent interactions with the analytes.

Issue 2: Low recovery of metabolites.

  • Possible Cause A: Inefficient extraction.

    • Troubleshooting: Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, ensure the pH of the aqueous phase is optimized for the extraction of the analytes into the organic solvent. For SPE, select a sorbent that provides good retention and elution characteristics for the metabolites.

  • Possible Cause B: Thermal degradation in the injector.

    • Troubleshooting: Lower the injector temperature to the minimum required for efficient volatilization of the derivatized analytes.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound Metabolites in Healthy Volunteers

MetaboliteAdministration RouteCmax (ng/mL)Tmax (h)t1/2 (h)% of Dose Excreted in Urine
Unconjugated DAMIntravenous43.6 ± 19.6-0.86-
Conjugated DAMIntravenous--1.775% (total metabolites)
Conjugated MDAMIntravenous--3-
Conjugated DAMOral--2.350%
Conjugated MDAMOral--3.510%

Note: Data is compiled from different studies and experimental conditions may vary.

Experimental Protocols

Protocol 1: Extraction of this compound Metabolites from Human Plasma using SPE
  • Sample Pre-treatment: Thaw frozen plasma samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.

  • Internal Standard Spiking: To 500 µL of plasma, add the internal standard solution (e.g., a stable isotope-labeled analog of DAM).

  • Protein Precipitation: Add 1 mL of acidified acetonitrile (B52724) (e.g., with 0.1% formic acid) to the plasma sample. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Dilution: Transfer the supernatant to a clean tube and dilute with 2 mL of water.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Enzymatic Hydrolysis of Glucuronide Metabolites in Urine
  • Sample Preparation: Centrifuge the urine sample at 2000 x g for 15 minutes to remove particulate matter.

  • pH Adjustment: To 1 mL of the urine supernatant, add 0.5 mL of 0.1 M ammonium acetate (B1210297) buffer (pH 5.0).

  • Enzyme Addition: Add 50 µL of β-glucuronidase from E. coli (approx. 2,500 units).

  • Incubation: Incubate the mixture at 37°C for 4 hours or at 55°C for 1-2 hours. The optimal time and temperature should be determined for the specific enzyme and analytes.

  • Reaction Termination: Stop the reaction by adding 100 µL of 1 M sodium hydroxide.

  • Sample Cleanup: Proceed with a suitable extraction method, such as SPE or LLE, to purify the deconjugated analytes before analysis.

Visualizations

experimental_workflow cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acidified Acetonitrile) add_is->protein_precipitation centrifuge_plasma Centrifugation protein_precipitation->centrifuge_plasma dilute_supernatant Dilute Supernatant centrifuge_plasma->dilute_supernatant spe Solid-Phase Extraction (SPE) dilute_supernatant->spe evaporate_reconstitute Evaporate & Reconstitute spe->evaporate_reconstitute lcms_analysis LC-MS/MS Analysis evaporate_reconstitute->lcms_analysis urine_sample Urine Sample centrifuge_urine Centrifugation urine_sample->centrifuge_urine ph_adjust pH Adjustment centrifuge_urine->ph_adjust hydrolysis Enzymatic Hydrolysis (β-glucuronidase) ph_adjust->hydrolysis terminate_reaction Terminate Reaction hydrolysis->terminate_reaction extraction Extraction (SPE or LLE) terminate_reaction->extraction extraction->lcms_analysis

Caption: Workflow for the preparation and analysis of this compound metabolites.

troubleshooting_workflow start Poor Sensitivity in LC-MS/MS check_ionization Check Ionization Mode & Mobile Phase pH Is it optimal for basic compounds? start->check_ionization check_matrix Evaluate Matrix Effects Is there significant ion suppression? start->check_matrix check_stability Assess Analyte Stability Is there degradation during sample prep? start->check_stability solution_ionization Optimize mobile phase pH (acidic) and use positive ESI. check_ionization->solution_ionization No solution_matrix Improve sample cleanup (SPE), optimize chromatography, or use SIL-IS. check_matrix->solution_matrix Yes solution_stability Optimize sample handling (e.g., temperature, storage time). check_stability->solution_stability Yes

Caption: Troubleshooting guide for poor sensitivity in LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Analysis of Moxisylyte and Prazosin in the Management of Urological Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 1, 2025

[City, State] – In the landscape of pharmacological treatments for urological dysfunctions, particularly benign prostatic hyperplasia (BPH) and erectile dysfunction (ED), alpha-1 adrenergic receptor antagonists have been a cornerstone of therapy. This guide provides a detailed comparative analysis of two such agents: moxisylyte (B1676771) and prazosin (B1663645). While both drugs share a common mechanism of action, their receptor selectivity, clinical applications, and side effect profiles present important distinctions for researchers, scientists, and drug development professionals.

This compound, also known as thymoxamine, is a selective alpha-1 adrenergic antagonist.[1][2] Prazosin, on the other hand, is a non-selective alpha-1 blocker.[3][4] This difference in receptor affinity is a key determinant of their clinical performance and tolerability. Both medications induce smooth muscle relaxation in the prostate and bladder neck, thereby alleviating lower urinary tract symptoms (LUTS) associated with BPH.[1] this compound has also been investigated for erectile dysfunction, administered via intracavernous injection to increase blood flow. Prazosin is primarily used for hypertension and BPH; however, its use for BPH has become less common with the advent of more selective agents.

Mechanism of Action: A Shared Pathway

Both this compound and prazosin exert their therapeutic effects by competitively blocking alpha-1 adrenergic receptors on smooth muscle cells. In the context of BPH, these receptors are dense in the prostatic stroma, prostatic capsule, and bladder neck. By antagonizing these receptors, the drugs inhibit norepinephrine-induced muscle contraction, leading to a reduction in urethral resistance and improved urinary flow.

Below is a diagram illustrating the common signaling pathway affected by both drugs.

cluster_1 Postsynaptic Smooth Muscle Cell Norepinephrine (NE) Norepinephrine (NE) Alpha-1 Receptor Alpha-1 Receptor Norepinephrine (NE)->Alpha-1 Receptor Binds Gq Protein Gq Protein Alpha-1 Receptor->Gq Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) Activates IP3 & DAG IP3 & DAG Phospholipase C (PLC)->IP3 & DAG Generates Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Stimulates Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction Causes This compound / Prazosin This compound / Prazosin This compound / Prazosin->Alpha-1 Receptor Blocks

Caption: Signaling pathway of alpha-1 adrenergic receptor antagonists.

Comparative Efficacy

Direct head-to-head clinical trials comparing this compound and prazosin for BPH are limited. However, an open-label study involving patients with multiple system atrophy (MSA) and lower urinary tract dysfunction provides some comparative data.

ParameterThis compound Group (n=28)Prazosin Group (n=21)p-valueReference
Mean Reduction in Residual Urine Volume 35.2%38.1%<0.05

This table summarizes the primary efficacy endpoint from a comparative study in a specific patient population.

For erectile dysfunction, this compound has been evaluated in double-blind, placebo-controlled studies, demonstrating significant efficacy in inducing erections sufficient for intercourse, particularly when administered via intracavernous injection. In one study, 85% of patients treated with this compound achieved an erection adequate for intercourse, compared to 25% with placebo.

Prazosin has been shown to be effective in improving symptoms and urinary flow rates in patients with BPH. It can lead to significant reductions in nighttime and 24-hour urination frequency and an increase in maximum urine flow rates.

Safety and Tolerability Profile

The primary differentiating factor in the safety profiles of this compound and prazosin is their selectivity for the alpha-1 receptor subtypes. Prazosin's non-selectivity can lead to more pronounced systemic side effects, particularly postural hypotension.

Adverse EventThis compoundPrazosinReference
Orthostatic Hypotension 10.7% (in MSA patients)23.8% (in MSA patients)
Dizziness CommonCommon
Headache CommonCommon
Nasal Congestion PossibleCommon
Retrograde Ejaculation PossibleCommon

This table presents a summary of common adverse events associated with this compound and prazosin.

Experimental Protocols

A typical experimental design for comparing two alpha-blockers in the treatment of LUTS secondary to BPH would be a randomized, double-blind, parallel-group clinical trial.

Objective: To compare the efficacy and safety of this compound versus prazosin in adult males with moderate to severe LUTS due to BPH.

Methodology:

  • Patient Recruitment: Enrollment of male subjects aged 50 and older, meeting specific criteria for BPH diagnosis, such as an International Prostate Symptom Score (IPSS) > 12 and a maximum urinary flow rate (Qmax) < 15 mL/s.

  • Randomization: Subjects are randomly assigned to receive either this compound (e.g., 40 mg twice daily) or prazosin (e.g., 2 mg twice daily) for a predefined treatment period (e.g., 12 weeks).

  • Blinding: Both patients and investigators remain unaware of the treatment allocation to prevent bias.

  • Efficacy Assessments:

    • Primary Endpoint: Change from baseline in total IPSS.

    • Secondary Endpoints: Change from baseline in Qmax, post-void residual (PVR) urine volume, and quality of life (QoL) scores.

  • Safety Assessments: Monitoring and recording of all adverse events, with particular attention to cardiovascular effects like orthostatic hypotension. Vital signs are measured at each study visit.

  • Statistical Analysis: Appropriate statistical methods, such as an analysis of covariance (ANCOVA), are used to compare the treatment groups.

Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment (IPSS, Qmax, PVR) Baseline Assessment (IPSS, Qmax, PVR) Informed Consent->Baseline Assessment (IPSS, Qmax, PVR) Randomization Randomization Baseline Assessment (IPSS, Qmax, PVR)->Randomization This compound Group This compound Group Randomization->this compound Group Arm A Prazosin Group Prazosin Group Randomization->Prazosin Group Arm B 12-Week Treatment 12-Week Treatment This compound Group->12-Week Treatment 12-Week Treatment_P 12-Week Treatment_P Prazosin Group->12-Week Treatment_P Follow-up Assessments Follow-up Assessments 12-Week Treatment->Follow-up Assessments Follow-up Assessments_P Follow-up Assessments_P 12-Week Treatment_P->Follow-up Assessments_P Data Analysis Data Analysis Follow-up Assessments->Data Analysis Follow-up Assessments_P->Data Analysis

Caption: A typical experimental workflow for a comparative clinical trial.

Conclusion

Both this compound and prazosin are effective alpha-1 adrenergic antagonists for the management of urological dysfunction. The available, albeit limited, comparative data suggests that while both drugs can improve bladder emptying, this compound may offer a more favorable side effect profile with a lower incidence of orthostatic hypotension, likely due to its greater selectivity for the alpha-1A adrenergic receptor subtype. Prazosin, while effective, is a non-selective agent, and its use in BPH is now less favored in clinical guidelines compared to more selective alpha-blockers. For erectile dysfunction, this compound presents a therapeutic option for intracavernosal therapy. Further large-scale, head-to-head clinical trials would be beneficial to more definitively establish the comparative efficacy and safety of these two agents in the broader BPH population.

References

Moxisylyte: A Comparative Analysis of its Alpha-1 vs. Alpha-2 Adrenoceptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Moxisylyte's selectivity for alpha-1 versus alpha-2 adrenoceptors, supported by experimental data. We will compare its performance with well-established selective antagonists, Prazosin and Yohimbine, to provide a clear perspective on its pharmacological profile.

This compound (B1676771), also known as thymoxamine, is an alpha-adrenergic antagonist that has been investigated for various therapeutic applications, including the management of peripheral vascular disorders.[1] Its clinical efficacy is rooted in its ability to block alpha-adrenoceptors, leading to vasodilation. This guide delves into the specifics of its selectivity for alpha-1 over alpha-2 adrenoceptors, a critical factor in determining its therapeutic effects and potential side-effect profile.

Quantitative Comparison of Adrenoceptor Antagonists

CompoundPrimary TargetEvidence of Selectivity
This compound Alpha-1 AdrenoceptorPreferential antagonism of the alpha-1 agonist phenylephrine-induced pressor response at lower doses compared to the alpha-2 agonist B-HT 933 in pithed rats.[2]
Prazosin Alpha-1 AdrenoceptorHigh affinity for alpha-1 adrenoceptors with an affinity approximately 1000-fold greater than for alpha-2 receptors.[3]
Yohimbine Alpha-2 AdrenoceptorActs as a potent alpha-2 adrenergic antagonist.[4]

Experimental Protocols

The determination of a drug's selectivity for receptor subtypes relies on rigorous experimental methodologies. The following are detailed protocols for key experiments relevant to assessing the alpha-adrenoceptor selectivity of compounds like this compound.

Radioligand Binding Assay

This in vitro assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of a test compound (e.g., this compound) for alpha-1 and alpha-2 adrenoceptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing either human alpha-1 or alpha-2 adrenoceptor subtypes.

  • Radioligand: [³H]-Prazosin for alpha-1 receptors or [³H]-Yohimbine for alpha-2 receptors.

  • Test compound (unlabeled this compound).

  • Non-specific binding control (e.g., phentolamine (B1677648) at a high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Antagonism Assay (in vivo - Pithed Rat Model)

This in vivo assay assesses the functional consequence of receptor blockade by measuring a physiological response. The data for this compound's selectivity is primarily derived from this type of experiment.[2]

Objective: To determine the ability of an antagonist to inhibit the physiological response mediated by alpha-1 and alpha-2 adrenoceptor agonists.

Materials:

  • Male Wistar rats.

  • Anesthetics.

  • Pithing rod.

  • Agonists: Phenylephrine (B352888) (alpha-1 selective) and B-HT 933 (alpha-2 selective).

  • Antagonist: this compound.

  • Blood pressure monitoring equipment.

  • Stimulator for cardiac accelerator nerves.

Procedure:

  • Animal Preparation: Anesthetize the rats and insert a pithing rod through the orbit and foramen magnum (B12768669) to destroy the central nervous system, thus eliminating reflex cardiovascular control.

  • Instrumentation: Cannulate the trachea for artificial respiration, a carotid artery for blood pressure measurement, and a jugular vein for drug administration.

  • Alpha-1 Antagonism:

    • Administer increasing doses of the alpha-1 agonist, phenylephrine, to establish a dose-response curve for the increase in blood pressure.

    • Administer a dose of this compound.

    • Repeat the dose-response curve for phenylephrine in the presence of this compound. A rightward shift in the curve indicates antagonism.

  • Alpha-2 Antagonism:

    • Elicit a pressor response by administering the alpha-2 agonist, B-HT 933.

    • Administer a dose of this compound.

    • Measure the inhibition of the B-HT 933-induced pressor response.

  • Data Analysis: Compare the doses of this compound required to produce a significant reduction in the pressor responses to the alpha-1 and alpha-2 agonists. Preferential antagonism of the alpha-1 agonist-induced response indicates alpha-1 selectivity.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine/ Epinephrine Alpha1 α1-Adrenoceptor NE->Alpha1 Activates Mox This compound Mox->Alpha1 Blocks Gq Gq protein Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to

Figure 1. Alpha-1 Adrenoceptor Signaling Pathway.

Alpha2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine/ Epinephrine Alpha2 α2-Adrenoceptor NE->Alpha2 Activates Mox This compound Mox->Alpha2 Blocks (Weakly) Gi Gi protein Alpha2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Decreased Production ATP->cAMP Response Physiological Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Leads to

Figure 2. Alpha-2 Adrenoceptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro: Radioligand Binding Assay cluster_invivo In Vivo: Functional Antagonism (Pithed Rat) prep Prepare cell membranes expressing α1 or α2 receptors incubate Incubate membranes with radioligand and this compound prep->incubate separate Separate bound from free radioligand incubate->separate quantify Quantify radioactivity separate->quantify analyze_ki Calculate IC50 and Ki values quantify->analyze_ki Result Compare Ki values (in vitro) and functional antagonism (in vivo) to determine selectivity analyze_ki->Result animal_prep Prepare pithed rat agonist_dose Administer α1 or α2 agonist (e.g., Phenylephrine or B-HT 933) animal_prep->agonist_dose measure_response Measure pressor response agonist_dose->measure_response admin_mox Administer this compound measure_response->admin_mox repeat_agonist Re-administer agonist admin_mox->repeat_agonist analyze_pa2 Analyze antagonism of pressor response repeat_agonist->analyze_pa2 analyze_pa2->Result

Figure 3. Experimental Workflow for Determining Adrenoceptor Selectivity.

References

A Comparative Efficacy Analysis of Moxisylyte and Tamsulosin in Alpha-Blocker Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Moxisylyte and Tamsulosin (B1681236), two alpha-adrenergic receptor antagonists. While both drugs act by blocking alpha-1 adrenergic receptors, their clinical applications, receptor selectivity, and available efficacy data differ significantly. This document aims to present the existing experimental evidence for each compound, offering a valuable resource for research and development in urology and related fields.

Mechanism of Action and Receptor Selectivity

Both this compound and Tamsulosin are antagonists of alpha-1 adrenergic receptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and blood vessels.[1][2] Blockade of these receptors leads to smooth muscle relaxation.

This compound , also known as thymoxamine, is a competitive alpha-1 adrenergic antagonist.[3] It is considered a preferential alpha-1 blocker.[4]

Tamsulosin exhibits selectivity for the alpha-1A and alpha-1D adrenergic receptor subtypes over the alpha-1B subtype.[5] This selectivity is thought to contribute to its uroselective effects, with a reduced impact on blood pressure compared to non-selective alpha-blockers.

Signaling Pathway of Alpha-1 Adrenergic Receptor Blockade

The antagonism of alpha-1 adrenergic receptors by agents like this compound and Tamsulosin interrupts the signaling cascade initiated by endogenous catecholamines such as norepinephrine. This blockade prevents the activation of the Gq protein coupled to the receptor, thereby inhibiting the subsequent activation of phospholipase C (PLC). The inhibition of PLC prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium from the endoplasmic reticulum is attenuated, leading to smooth muscle relaxation.

G_protein_signaling Alpha-1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_blockers Pharmacological Intervention NOREPI Norepinephrine RECEPTOR Alpha-1 Adrenergic Receptor NOREPI->RECEPTOR Binds to G_PROTEIN Gq Protein RECEPTOR->G_PROTEIN Activates PLC Phospholipase C (PLC) G_PROTEIN->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on CALCIUM Ca2+ ER->CALCIUM Releases RELAXATION Smooth Muscle Relaxation CALCIUM->RELAXATION Leads to This compound This compound This compound->RECEPTOR Blocks TAMSULOSIN Tamsulosin TAMSULOSIN->RECEPTOR Blocks

Alpha-1 Adrenergic Receptor Signaling Pathway and Blockade

Efficacy in Benign Prostatic Hyperplasia (BPH)

Tamsulosin is a well-established first-line treatment for lower urinary tract symptoms (LUTS) associated with BPH. This compound has also been investigated for this indication, although less extensively.

Quantitative Data for BPH
ParameterThis compound (90 mg/day)Tamsulosin (0.4 mg/day)
Improvement in Subjective Symptoms
Residual Urine Sensation53% of patientsStatistically significant improvement in AUA/IPSS total score
Retarded Urination74% of patientsStatistically significant improvement in obstructive symptoms
Prolonged Urination63% of patientsStatistically significant improvement in obstructive symptoms
Weak Stream67% of patientsStatistically significant improvement in obstructive symptoms
Strained Voiding58% of patientsStatistically significant improvement in obstructive symptoms
Improvement in Objective Parameters
Decrease in Residual Urine Volume67% of patients (not statistically significant)Statistically significant decrease
Increase in Maximum Flow Rate (Qmax)67% of patients (not statistically significant)Statistically significant increase
Increase in Mean Flow Rate71% of patients (not statistically significant)Statistically significant increase
Overall Efficacy 77% (subjective and objective combined)High responder rates reported in multiple studies

Note: The data for this compound is from a single open-label trial, while the data for Tamsulosin is aggregated from multiple large-scale, placebo-controlled trials. Direct comparison should be made with caution.

Experimental Protocol: Clinical Trial for BPH

A typical Phase III clinical trial to evaluate the efficacy of an alpha-blocker for BPH would follow this general methodology:

BPH_Trial_Workflow BPH Clinical Trial Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment SCREENING Patient Screening (Inclusion/Exclusion Criteria) CONSENT Informed Consent SCREENING->CONSENT BASELINE Baseline Assessment (AUA/IPSS, Uroflowmetry) CONSENT->BASELINE RANDOMIZATION Randomization BASELINE->RANDOMIZATION DRUG Drug Administration (e.g., Tamsulosin 0.4mg/day) RANDOMIZATION->DRUG PLACEBO Placebo Administration RANDOMIZATION->PLACEBO FOLLOW_UP_VISITS Regular Follow-up Visits (e.g., Weeks 4, 8, 12) DRUG->FOLLOW_UP_VISITS PLACEBO->FOLLOW_UP_VISITS EFFICACY_ASSESSMENT Efficacy Assessment (AUA/IPSS, Qmax, PVR) FOLLOW_UP_VISITS->EFFICACY_ASSESSMENT SAFETY_ASSESSMENT Safety Assessment (Adverse Events, Vitals) FOLLOW_UP_VISITS->SAFETY_ASSESSMENT DATA_ANALYSIS Data Analysis EFFICACY_ASSESSMENT->DATA_ANALYSIS SAFETY_ASSESSMENT->DATA_ANALYSIS CONCLUSION Conclusion on Efficacy & Safety DATA_ANALYSIS->CONCLUSION

Workflow of a typical BPH clinical trial

Efficacy in Erectile Dysfunction (ED)

This compound has been primarily studied for its use in erectile dysfunction, particularly via intracavernosal injection. Tamsulosin is not a primary treatment for ED, though some studies suggest it may have a modest positive effect, especially in men with concomitant BPH.

Quantitative Data for Erectile Dysfunction
ParameterThis compound (Intracavernosal Injection)Tamsulosin (Oral)
Erectile Response
Erection adequate for intercourse48% to 52% of injections in-office; 62% with self-injection at homeNot a primary endpoint in most studies; some evidence of improved erectile function, but not a substitute for PDE5 inhibitors.
Onset of Action5-15 minutesNot immediate; indirect and delayed effect on erectile function.
Patient-Reported Outcomes
Positive Erectile Responses (self-injection)92% of injectionsModest improvements in IIEF scores in some studies.

Note: The route of administration and primary indication for these drugs in the context of ED are different, making a direct comparison of efficacy challenging.

Experimental Protocol: Clinical Trial for Erectile Dysfunction (Intracavernosal Injection)

A typical clinical trial evaluating an intracavernosal injection for ED would involve the following steps:

ED_Trial_Workflow Erectile Dysfunction (ICI) Trial Workflow cluster_screening Screening & Enrollment cluster_treatment In-Office Treatment Phase cluster_home At-Home Self-Injection Phase SCREENING Patient Screening (ED diagnosis, exclusion of contraindications) CONSENT Informed Consent SCREENING->CONSENT BASELINE Baseline Assessment (IIEF, medical history) CONSENT->BASELINE RANDOMIZATION Randomization BASELINE->RANDOMIZATION DRUG_INJECTION Intracavernosal Injection (e.g., this compound 10mg) RANDOMIZATION->DRUG_INJECTION PLACEBO_INJECTION Placebo Injection RANDOMIZATION->PLACEBO_INJECTION RESPONSE_EVAL Erectile Response Evaluation (Clinician assessment, duration) DRUG_INJECTION->RESPONSE_EVAL PLACEBO_INJECTION->RESPONSE_EVAL PATIENT_TRAINING Patient Training on Self-Injection Technique RESPONSE_EVAL->PATIENT_TRAINING SELF_INJECTION Self-Injection at Home PATIENT_TRAINING->SELF_INJECTION DIARY Patient Diary (Erection quality, duration, intercourse success) SELF_INJECTION->DIARY FOLLOW_UP Follow-up Visits (Adverse events, IIEF) DIARY->FOLLOW_UP DATA_ANALYSIS Data Analysis FOLLOW_UP->DATA_ANALYSIS CONCLUSION Conclusion on Efficacy & Safety DATA_ANALYSIS->CONCLUSION

Workflow of a typical ED trial with intracavernosal injection

Side Effect Profile

Side EffectThis compoundTamsulosin
Common Mild pain during injection (for intracavernosal use), dizziness, nausea, headache, chest discomfort (for oral use).Dizziness, headache, abnormal ejaculation (including retrograde ejaculation).
Less Common Transient hypotension.Orthostatic hypotension (less common than with non-selective alpha-blockers), rhinitis.
Rare Priapism (prolonged erection) with intracavernosal use.Syncope.

Conclusion

This compound and Tamsulosin are both effective alpha-1 adrenergic receptor antagonists, but their clinical utility and the body of evidence supporting their use differ significantly.

Tamsulosin is a well-established, first-line therapy for LUTS/BPH with a substantial amount of high-quality clinical trial data supporting its efficacy and safety. Its uroselectivity offers an advantage in minimizing cardiovascular side effects.

This compound has demonstrated efficacy in the treatment of erectile dysfunction via intracavernosal injection, offering a therapeutic alternative for patients who do not respond to or cannot tolerate other treatments. Its use in BPH has been explored, but the evidence is less robust compared to Tamsulosin.

For researchers and drug development professionals, the distinct profiles of these two agents highlight the importance of receptor subtype selectivity and route of administration in determining the therapeutic application of alpha-blockers. Further head-to-head comparative studies would be invaluable in providing a more definitive comparison of their efficacy and safety profiles for overlapping indications.

References

Moxisylyte for Erectile Dysfunction: A Comparative Clinical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Moxisylyte (B1676771), an alpha-1 adrenergic receptor antagonist, has been investigated as a therapeutic option for erectile dysfunction (ED). This guide provides a comprehensive comparison of this compound with other treatment modalities, supported by clinical trial data and detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking an objective overview of this compound's performance in the context of ED treatment.

Mechanism of Action

This compound functions as a competitive antagonist of norepinephrine (B1679862) at post-synaptic alpha-1 adrenergic receptors.[1][2][3] By blocking these receptors in the smooth muscle of penile blood vessels, this compound induces vasodilation, leading to increased blood flow to the corpus cavernosum and facilitating penile erection.[4] This mechanism of action is distinct from that of phosphodiesterase type 5 (PDE5) inhibitors, which enhance the effect of nitric oxide.

Clinical Efficacy

Clinical studies have demonstrated that intracavernous injection of this compound is significantly more effective than placebo in inducing erections. In a double-blind, placebo-controlled study involving 73 patients with impotence of various etiologies, this compound induced an erectile response in 93% of patients, with 85% achieving an erection adequate for intercourse.[5] In contrast, only 25% of patients receiving placebo achieved an erection suitable for intercourse.

Another dose-finding study in 30 patients with either psychogenic or neurogenic erectile dysfunction found that this compound, at doses of 10, 20, and 30 mg, induced significantly greater penile responses than placebo across all erection criteria. The frequency of erections sufficient for sexual intercourse appeared to be dose-dependent in both groups.

Comparative Efficacy

When compared to other intracavernosal agents, this compound's efficacy has been shown to be lower than that of alprostadil (B1665725) (prostaglandin E1). A double-blind multicenter study involving 156 men found that alprostadil was significantly more effective in producing full penile rigidity both in a clinical setting and during at-home self-injection. In-office, 75% of patients in the alprostadil group responded with a positive buckling test, compared to 40% in the this compound group. At home, 85% of patients reported at least one rigid erection with alprostadil, versus 61% with this compound.

Quantitative Data Summary

Study Treatment Arms N Primary Efficacy Outcome This compound Result Comparator Result Adverse Events (this compound)
Buvat et al. (1989)This compound (10, 20, 30 mg) vs. Placebo73Erection adequate for intercourse85%25% (Placebo)Mild pain (5%), transient hypotension (1 patient), prolonged erection (1 patient)
Courtois et al. (1991)This compound (10, 20, 30 mg) vs. Placebo30Penile response (all criteria)Significantly greater than placeboN/AProlonged erections (1 patient), headaches (1 patient)
Porst et al. (1997)This compound vs. Alprostadil156Positive buckling test (in-office)40%75% (Alprostadil)More systemic side effects compared to alprostadil
Porst et al. (1997)This compound vs. Alprostadil156At least one rigid erection (at-home)61%85% (Alprostadil)More systemic side effects compared to alprostadil

Experimental Protocols

Buvat et al. (1989): Dose-Finding Study vs. Placebo
  • Study Design: Two double-blind, placebo-controlled studies.

  • Participants: 12 patients with neurogenic impotence and 61 patients with psychogenic or other non-hormonal, non-neurogenic erectile dysfunction.

  • Intervention: Patients were randomized to receive three single intracavernous injections of this compound (10, 20, and 30 mg) and one of placebo, according to a Latin square method.

  • Outcome Measures: Erectile response was assessed at 5, 10, 15, 20, and 30 minutes after each injection. Erection quality was categorized as tumescence, partial rigidity, or complete rigidity.

Porst et al. (1997): Comparison with Alprostadil
  • Study Design: A prospective, randomized, parallel double-blind multicenter study.

  • Participants: 156 men with erectile dysfunction of organic, nonorganic, or mixed origin.

  • Intervention: Patients were randomized to receive either alprostadil alpha-cyclodextrin (B1665218) or this compound chlorhydrate. An individual optimum dose was determined for each patient through titration.

  • Outcome Measures: The primary efficacy measure was the buckling test, which assessed axial erection rigidity. A positive test was defined as the absence of buckling or deformation under a 1.0 kg load. The test was performed every 10 minutes for up to 60 minutes post-injection. At-home efficacy was assessed through patient-reported outcomes on the rigidity of erections.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical clinical trial workflow for evaluating ED treatments.

moxisylyte_pathway cluster_0 Physiological Erection Pathway cluster_1 This compound Intervention Sexual Stimulation Sexual Stimulation Nerve Impulse Nerve Impulse Sexual Stimulation->Nerve Impulse NO Release Nitric Oxide (NO) Release Nerve Impulse->NO Release Guanylate Cyclase Guanylate Cyclase NO Release->Guanylate Cyclase cGMP Increase Increased cGMP Guanylate Cyclase->cGMP Increase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP Increase->Smooth Muscle Relaxation Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation Erection Erection Vasodilation->Erection Norepinephrine Norepinephrine Alpha-1 Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha-1 Receptor (Inhibits Erection) Vasoconstriction Vasoconstriction Alpha-1 Receptor->Vasoconstriction (Inhibits Erection) This compound This compound This compound->Alpha-1 Receptor Blocks

Caption: Signaling pathway of this compound in penile erection.

clinical_trial_workflow cluster_screening Patient Recruitment cluster_randomization Study Execution cluster_assessment Data Collection & Analysis cluster_results Outcome Patient Screening Screening of Patients with ED Inclusion/Exclusion Criteria Application of Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Randomization Randomization Informed Consent->Randomization Treatment Arm A This compound Randomization->Treatment Arm A Treatment Arm B Placebo / Comparator Randomization->Treatment Arm B Efficacy Assessment In-office and At-home Efficacy Assessment Treatment Arm A->Efficacy Assessment Treatment Arm B->Efficacy Assessment Safety Monitoring Monitoring of Adverse Events Efficacy Assessment->Safety Monitoring Data Analysis Data Analysis Safety Monitoring->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: Typical clinical trial workflow for ED treatments.

Comparative Logic of Erectile Dysfunction Treatments

The choice of treatment for erectile dysfunction often follows a logical progression based on efficacy, invasiveness, and patient preference. The following diagram illustrates this decision-making framework.

treatment_logic cluster_first_line First-Line Therapy cluster_second_line Second-Line Therapy cluster_third_line Third-Line Therapy Diagnosis of ED Diagnosis of ED Oral PDE5 Inhibitors Oral PDE5 Inhibitors Diagnosis of ED->Oral PDE5 Inhibitors Lifestyle Modification Lifestyle Modification Diagnosis of ED->Lifestyle Modification Intracavernosal Injections Intracavernosal Injections Oral PDE5 Inhibitors->Intracavernosal Injections If ineffective or contraindicated Vacuum Erection Devices Vacuum Erection Devices Oral PDE5 Inhibitors->Vacuum Erection Devices As an alternative Penile Prosthesis Penile Prosthesis Intracavernosal Injections->Penile Prosthesis If ineffective or not tolerated This compound This compound Intracavernosal Injections->this compound Alprostadil Alprostadil Intracavernosal Injections->Alprostadil Vacuum Erection Devices->Penile Prosthesis If ineffective or not preferred

Caption: Logical progression of ED treatment options.

Conclusion

References

Validating Moxisylyte Efficacy: A Comparison of Doppler Ultrasound and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the objective measurement of the alpha-1-adrenergic antagonist, Moxisylyte, in the treatment of erectile dysfunction.

This compound, a potent and selective alpha-1-adrenergic receptor antagonist, facilitates penile erection by inducing vasodilation and increasing blood flow to the cavernosal tissue.[1][2] Its efficacy, particularly when administered via intracavernosal injection, necessitates robust and objective validation methods.[2] Penile Doppler ultrasound has emerged as a primary diagnostic tool for assessing the hemodynamic changes induced by vasoactive agents like this compound.[3][4] This guide compares the use of Doppler ultrasound with alternative methods, providing detailed experimental protocols and quantitative data to aid researchers in study design and evaluation.

Doppler Ultrasound for Hemodynamic Assessment

Penile Doppler ultrasound is a minimally invasive imaging technique that provides a real-time, objective evaluation of blood flow in the cavernosal arteries before and after the administration of a vasoactive agent. This method is crucial for differentiating between vasculogenic and non-vascular causes of erectile dysfunction.

This protocol outlines the standardized procedure for using Doppler ultrasound to measure the hemodynamic effects of an intracavernosal injection of this compound.

  • Patient Preparation: The patient is placed in a supine position in a private, temperature-controlled room to minimize anxiety and sympathetic nervous system activation, which can interfere with results. A detailed medication history is taken, and patients are advised to avoid smoking for three days prior to the examination.

  • Baseline Imaging: Using a high-frequency linear transducer (7.5-9.0 MHz), baseline B-mode and Doppler measurements of the cavernosal arteries are taken. Key pre-injection parameters include the inner diameter of the cavernosal artery and baseline Peak Systolic Velocity (PSV) and End-Diastolic Velocity (EDV). The Doppler angle should be maintained between 30 and 60 degrees for accurate velocity measurements.

  • Pharmacological Stimulation: An intracavernosal injection of this compound (typically 10-20 mg) is administered into the lateral aspect of the proximal third of the penis.

  • Post-Injection Monitoring: Doppler measurements are repeated at timed intervals, typically at 5, 10, 15, and 20 minutes post-injection, to capture the full hemodynamic response. The key parameters are continuously monitored until maximal erection is achieved or 25 minutes have passed.

  • Data Interpretation: The primary endpoints are the changes in PSV and EDV. A normal arterial response is indicated by a PSV greater than 30-35 cm/s. An EDV of less than 5 cm/s suggests a competent veno-occlusive mechanism.

  • Post-Procedure Care: The patient is monitored to ensure detumescence. If a prolonged erection (priapism) occurs, an intracavernosal injection of an alpha-adrenergic agonist like phenylephrine (B352888) may be required.

The following table summarizes the key hemodynamic parameters measured by Doppler ultrasound after stimulation with a vasoactive agent. Normal values are provided as a benchmark for assessing this compound's efficacy.

ParameterNormal ValuePathological Implication of Abnormal ValueCitation
Peak Systolic Velocity (PSV) > 30 cm/s< 30 cm/s suggests arterial insufficiency.
End-Diastolic Velocity (EDV) < 5 cm/s> 5 cm/s suggests veno-occlusive dysfunction (venous leak).
Resistive Index (RI) > 0.85< 0.85 may indicate veno-occlusive dysfunction.
Cavernosal Artery Diameter > 0.6 mm (post-injection)Failure to dilate adequately suggests arterial dysfunction.

This compound's Mechanism of Action and the Experimental Workflow

To visualize the underlying pharmacology and the process of its validation, the following diagrams illustrate this compound's signaling pathway and a typical experimental workflow for a clinical study.

moxisylyte_pathway cluster_neuron Sympathetic Nerve Terminal cluster_muscle Cavernosal Smooth Muscle Cell NE Norepinephrine (NE) Alpha1 Alpha-1 Adrenergic Receptor NE->Alpha1 Binds & Activates Contraction Muscle Contraction (Vasoconstriction) Alpha1->Contraction Leads to Relaxation Muscle Relaxation (Vasodilation & Erection) Alpha1->Relaxation Inhibition leads to This compound This compound This compound->Alpha1 Blocks

This compound's antagonistic action on alpha-1 adrenergic receptors.

experimental_workflow cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_data_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis & Follow-up A Patient Recruitment (Inclusion/Exclusion Criteria) B Informed Consent A->B C Baseline Penile Doppler Ultrasound (Flaccid State) B->C D Intracavernosal Injection of this compound C->D E Post-Injection Doppler Measurements (5, 10, 15, 20 mins) D->E F Record PSV, EDV, RI, and Erection Hardness E->F G Data Analysis (Compare Pre vs. Post) F->G I Conclusion on Efficacy G->I H Monitor for Adverse Events (e.g., Priapism) H->I

Workflow for a clinical study validating this compound efficacy.

Comparison with Alternative Validation Methods

While Doppler ultrasound is a powerful tool, other methods are also used to assess erectile function. This table provides an objective comparison.

MethodPrincipleData TypeObjectivityInvasivenessKey AdvantageKey Disadvantage
Penile Doppler Ultrasound Measures real-time arterial inflow and venous outflow in cavernosal arteries post-stimulation.Quantitative (cm/s, RI)HighMinimally Invasive (Injection)Provides direct hemodynamic data, differentiating cause of ED.Operator-dependent; patient anxiety can affect results.
RigiScan Ambulatory device that measures penile rigidity and tumescence (circumference) during nocturnal erections.Quantitative (Rigidity units, Duration)HighNon-invasiveMeasures naturally occurring erections over a prolonged period.Does not provide direct information on blood flow dynamics.
International Index of Erectile Function (IIEF) A patient-reported outcome questionnaire assessing erectile function, orgasmic function, sexual desire, intercourse satisfaction, and overall satisfaction.Qualitative/Semi-quantitative (Score-based)Low (Subjective)Non-invasiveEasy to administer, captures patient's subjective experience.Subject to patient bias and placebo effect.
Cavernosometry/Cavernosography Infusion of saline into the corpora cavernosa to measure pressure required to maintain an erection, often with contrast dye to visualize venous leaks.Quantitative (Pressure, Flow rate)HighHighly InvasiveConsidered a gold standard for diagnosing veno-occlusive dysfunction.Largely of historical interest, superseded by less invasive methods.

References

A Comparative Analysis of Moxisylyte and Newer Alpha-1 Blockers in Clinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical efficacy of Moxisylyte (B1676771), an established alpha-1 adrenergic antagonist, with newer, more selective alpha-1 blockers such as Tamsulosin, Alfuzosin (B1207546), and Silodosin. The focus is on their application in managing conditions responsive to alpha-1 blockade, primarily erectile dysfunction (ED) and lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This document synthesizes available experimental data to offer an objective assessment for research and drug development professionals.

Mechanism of Action: A Shared Pathway with Nuances

Both this compound and the newer alpha-1 blockers exert their therapeutic effects by antagonizing alpha-1 adrenergic receptors.[1][2] This blockade leads to the relaxation of smooth muscle in various tissues. In the context of erectile dysfunction, this relaxation occurs in the corpus cavernosum of the penis, facilitating blood inflow and erection.[2] For LUTS/BPH, the relaxation of smooth muscle in the prostate and bladder neck reduces the obstruction of urine flow.[1]

The key difference lies in the receptor selectivity. Newer agents like Tamsulosin and Silodosin exhibit higher selectivity for the α1A-adrenergic receptor subtype, which is predominant in the prostate. This uroselectivity is thought to minimize cardiovascular side effects associated with the blockade of α1B receptors in blood vessels. This compound is considered a non-selective alpha-1 blocker.

Signaling Pathway of Alpha-1 Adrenergic Receptor Blockade

The binding of an alpha-1 adrenergic agonist, such as norepinephrine, to its G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to smooth muscle contraction. The blockade of this receptor by antagonists like this compound and newer alpha-1 blockers prevents this cascade, resulting in smooth muscle relaxation.

Alpha-1 Adrenergic Receptor Signaling Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine (Agonist) A1R Alpha-1 Adrenergic Receptor (GPCR) NE->A1R Binds to PLC Phospholipase C (PLC) A1R->PLC Activates Blocker This compound / Newer Alpha-1 Blockers Blocker->A1R Blocks Relaxation Smooth Muscle Relaxation Blocker->Relaxation Leads to PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER/SR IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Increase ↑ Intracellular [Ca²⁺] Ca_ER->Ca_Increase Ca_Influx Ca²⁺ Influx Ca_Influx->Ca_Increase MLCK Myosin Light Chain Kinase (MLCK) Ca_Increase->MLCK Activates Contraction Smooth Muscle Contraction PKC->Contraction Promotes MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P Phosphorylates Myosin Light Chain MLC_P->Contraction

Caption: Alpha-1 adrenergic receptor signaling pathway.

Clinical Efficacy in Erectile Dysfunction

Direct head-to-head clinical trials comparing this compound with newer alpha-1 blockers for the primary indication of erectile dysfunction are limited. This compound has been predominantly studied as an intracavernosal injection, whereas newer agents are orally administered and their effects on erectile function are often assessed as a secondary outcome in LUTS/BPH trials.

This compound (Intracavernosal)

Clinical trial data for intracavernosal this compound demonstrates its efficacy in inducing erections.

Parameter This compound Placebo
Patients achieving erection adequate for intercourse 85%25%
Any erectile response (tumescence to full rigidity) 93%45%
Data synthesized from a double-blind, placebo-controlled study of intracavernosal this compound (10, 20, and 30 mg doses) in 73 patients with impotence of various etiologies.[3]

Newer Alpha-1 Blockers (Oral)

The effect of newer, orally administered alpha-1 blockers on erectile function is often evaluated using the International Index of Erectile Function (IIEF) questionnaire in patients with LUTS/BPH.

Drug Study Population Key Findings on Erectile Function
Alfuzosin Men with LUTS/BPH and EDStatistically significant improvement in the erectile function domain of the IIEF-5 score compared to baseline.
Tamsulosin Men with LUTS/BPHSome studies show a neutral or slightly positive effect on erectile function, while others report ejaculatory dysfunction as a side effect.
Silodosin Men with LUTS/BPHGenerally not associated with worsening of erectile function, but has a higher incidence of ejaculatory disorders.

It is important to note that the patient populations and primary endpoints in these studies differ significantly from those in this compound trials for ED, making direct comparisons challenging.

Experimental Protocols

This compound for Erectile Dysfunction (Illustrative Protocol)

A typical clinical trial protocol for intracavernosal this compound would involve the following key elements:

This compound ED Trial Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (Double-Blind, Placebo-Controlled) cluster_assessment Efficacy & Safety Assessment Inclusion Inclusion Criteria Met (e.g., ED diagnosis) Baseline_Eval Baseline Evaluation (IIEF, medical history) Inclusion->Baseline_Eval Exclusion Exclusion Criteria Met (e.g., contraindications) Randomization Randomization Baseline_Eval->Randomization Group_Moxi Intracavernosal This compound Injection (Dose Escalation) Randomization->Group_Moxi Group_Placebo Intracavernosal Placebo Injection Randomization->Group_Placebo Efficacy_Endpoint Primary Efficacy Endpoint: Erection suitable for intercourse Group_Moxi->Efficacy_Endpoint Group_Placebo->Efficacy_Endpoint Secondary_Endpoints Secondary Endpoints: Erection duration, rigidity, patient satisfaction Efficacy_Endpoint->Secondary_Endpoints Safety_Monitoring Safety Monitoring: Adverse events (e.g., pain, priapism) Secondary_Endpoints->Safety_Monitoring

Caption: Illustrative workflow for a this compound ED clinical trial.

Newer Alpha-1 Blockers for LUTS/BPH with ED Assessment (General Protocol)

Clinical trials for newer alpha-1 blockers in LUTS/BPH that assess sexual function typically follow this structure:

Newer Alpha-1 Blocker LUTS/BPH Trial Workflow cluster_screening_bph Screening & Baseline cluster_treatment_bph Treatment Phase (Double-Blind, Placebo/Active-Controlled) cluster_assessment_bph Efficacy & Safety Assessment Inclusion_BPH Inclusion Criteria Met (e.g., LUTS/BPH diagnosis, IPSS score) Baseline_Eval_BPH Baseline Evaluation (IPSS, Uroflowmetry, IIEF) Inclusion_BPH->Baseline_Eval_BPH Exclusion_BPH Exclusion Criteria Met Randomization_BPH Randomization Baseline_Eval_BPH->Randomization_BPH Group_Drug Oral Alpha-1 Blocker (e.g., Tamsulosin, Alfuzosin, Silodosin) Randomization_BPH->Group_Drug Group_Comparator Placebo or Active Comparator Randomization_BPH->Group_Comparator Primary_Endpoint_BPH Primary Efficacy Endpoint: Change in IPSS Group_Drug->Primary_Endpoint_BPH Group_Comparator->Primary_Endpoint_BPH Secondary_Endpoints_BPH Secondary Endpoints: Change in Qmax, IIEF score, Adverse Events Primary_Endpoint_BPH->Secondary_Endpoints_BPH Safety_Monitoring_BPH Safety Monitoring: Cardiovascular AEs, Ejaculatory Dysfunction Secondary_Endpoints_BPH->Safety_Monitoring_BPH

Caption: General workflow for a newer alpha-1 blocker LUTS/BPH trial.

Adverse Effect Profile

A key differentiator among these agents is their side effect profile.

Adverse Effect This compound (Intracavernosal) Newer Alpha-1 Blockers (Oral)
Systemic Less common due to local administration, but can include dizziness and hypotension.More common, can include dizziness, headache, and orthostatic hypotension. Uroselective agents may have a lower incidence of cardiovascular side effects.
Local Penile pain at the injection site is a common complaint. Priapism is a rare but serious risk.Not applicable.
Sexual Function-Specific Prolonged erection is a potential risk.Ejaculatory dysfunction (e.g., retrograde ejaculation, anejaculation) is a known side effect, particularly with more uroselective agents like Silodosin and Tamsulosin.

Conclusion

This compound, administered via intracavernosal injection, has demonstrated efficacy in inducing erections in men with erectile dysfunction. Newer, orally administered alpha-1 blockers, while primarily indicated for LUTS/BPH, also show some positive effects on erectile function, though this is often a secondary finding. The major advancements with newer agents lie in their oral route of administration and improved side effect profile, particularly the reduced cardiovascular effects due to uroselectivity. However, this uroselectivity can be associated with a higher incidence of ejaculatory dysfunction.

The choice between these agents in a clinical or research setting will depend on the primary indication, desired route of administration, and the patient's cardiovascular and sexual health profile. The lack of direct comparative trials for erectile dysfunction underscores a significant data gap and an area for future research. The development of novel alpha-1 blockers with a favorable balance of efficacy and minimal side effects on both cardiovascular and sexual function remains a key objective in this therapeutic area.

References

Cross-Study Validation of Moxisylyte's Efficacy in Managing Lower Urinary Tract Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of Moxisylyte (B1676771), an alpha-1 adrenergic receptor antagonist, for the treatment of lower urinary tract symptoms (LUTS), particularly those secondary to benign prostatic hyperplasia (BPH). Through a cross-study validation approach, this document compares the performance of this compound with other commonly prescribed alpha-blockers, supported by available experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.

Executive Summary

This compound, a selective alpha-1 adrenoceptor blocking agent, has demonstrated efficacy in improving both subjective and objective measures of LUTS. Clinical data indicates improvements in symptoms such as weak stream, urinary frequency, and incomplete emptying. However, the body of evidence for this compound, particularly from large-scale, contemporary comparative trials, is less extensive than for other established alpha-1 blockers like Tamsulosin (B1681236) and Alfuzosin. This guide synthesizes the available data to provide a comparative perspective on its efficacy and safety profile.

Data Presentation: this compound vs. Other Alpha-1 Blockers

The following tables summarize quantitative data from clinical studies on this compound and other leading alpha-1 blockers for LUTS. It is important to note that the data for this compound is derived from smaller, older studies, and direct head-to-head comparisons with many of the newer agents are not available. The comparison is therefore based on a cross-study analysis.

Table 1: Efficacy of this compound in LUTS due to Benign Prostatic Hyperplasia

ParameterImprovement RateNotes
Subjective Symptoms
Retarded Urination74% (14 out of 19 cases)[1]Open-label trial, 90 mg/day for 4 weeks.[1]
Weak Stream67% (14 out of 21 cases)[1]
Prolonged Urination63% (12 out of 19 cases)[1]
Strained Voiding58% (11 out of 19 cases)[1]
Residual Urine Sensation53% (9 out of 17 cases)
Overall Subjective Efficacy82% (18 out of 22 cases)
Objective Measures
Increased Maximum Urine Flow Rate (Qmax)67% (14 out of 21 cases)No statistical significance reported between pre- and post-treatment values.
Increased Mean Flow Rate71% (15 out of 21 cases)
Decreased Residual Urine Volume67% (14 out of 21 cases)
Overall Objective Efficacy59% (13 out of 22 cases)

Table 2: Comparative Efficacy of Alpha-1 Blockers on Key LUTS Parameters (Cross-Study Analysis)

DrugChange in International Prostate Symptom Score (IPSS)Change in Maximum Flow Rate (Qmax) (mL/s)
This compound Data not available in terms of IPSS.Improvement noted in 67% of patients, but mean change not specified.
Tamsulosin Significant improvement, comparable to other alpha-blockers.Comparable improvement to other alpha-blockers.
Alfuzosin Significant improvement, with some studies showing greater improvement than tamsulosin and silodosin.Significant improvement.
Silodosin Significant improvement.Modest improvement noted in some studies.
Prazosin Reduction in urinary symptoms.Data not specified.

Table 3: Comparative Safety and Tolerability of Alpha-1 Blockers

DrugCommon Adverse EventsNotes
This compound Dizziness (led to discontinuation in one case), mild nausea, headache, chest discomfort. Low incidence of orthostatic hypotension compared to Prazosin.Blood pressure decrease was not significant in most cases.
Tamsulosin Dizziness, asthenia, ejaculatory dysfunction.Minimal effects on blood pressure, no dose titration typically required.
Alfuzosin Dizziness, headache, fatigue.Can cause a reduction in blood pressure. Lower rate of sexual side effects compared to other alpha-blockers.
Silodosin Ejaculatory dysfunction (higher incidence), dizziness, orthostatic hypotension.
Prazosin Dizziness, headache, drowsiness, orthostatic hypotension.Higher incidence of orthostatic hypotension.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of clinical findings. Below is a synthesized protocol for a typical clinical trial evaluating the efficacy of an alpha-1 blocker for LUTS, based on common practices and available details from studies on this compound and other related drugs.

Objective: To assess the efficacy and safety of [Drug Name] in adult male patients with LUTS secondary to BPH.

Study Design: A [e.g., 12-week], randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

Participant Population:

  • Inclusion Criteria:

    • Male, age ≥ 50 years.

    • Diagnosis of BPH with LUTS for at least 6 months.

    • International Prostate Symptom Score (IPSS) ≥ 8.

    • Maximum urinary flow rate (Qmax) between 5 and 15 mL/s.

    • Prostate volume ≥ 30 mL as determined by transrectal ultrasound.

  • Exclusion Criteria:

    • History of prostate cancer or other conditions causing LUTS.

    • Previous prostate surgery.

    • Recurrent urinary tract infections.

    • Use of other medications that could affect bladder function.

    • History of postural hypotension or conditions that may predispose to it.

Intervention:

  • Treatment Group: [Drug Name, e.g., this compound 90 mg] orally, once daily.

  • Control Group: Placebo, orally, once daily.

Outcome Measures:

  • Primary Efficacy Endpoints:

    • Change from baseline in total IPSS at the end of the treatment period.

    • Change from baseline in Qmax.

  • Secondary Efficacy Endpoints:

    • Change from baseline in post-void residual (PVR) urine volume.

    • Improvement in IPSS Quality of Life (QoL) score.

  • Safety Endpoints:

    • Incidence and severity of adverse events.

    • Changes in vital signs (blood pressure, heart rate).

    • Laboratory safety parameters.

Assessments:

  • Screening Visit: Medical history, physical examination, IPSS and QoL questionnaires, uroflowmetry, PVR measurement, blood and urine analysis.

  • Follow-up Visits (e.g., Weeks 4, 8, and 12): Assessment of efficacy and safety parameters.

  • End-of-Study Visit: Final efficacy and safety assessments.

Statistical Analysis:

  • The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.

  • Analysis of covariance (ANCOVA) will be used to compare the changes from baseline in IPSS and Qmax between the treatment and placebo groups, with baseline values as a covariate.

  • Adverse events will be summarized by treatment group.

Visualizations: Signaling Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

G cluster_neuron Sympathetic Neuron cluster_muscle Prostatic Smooth Muscle Cell NE Norepinephrine (NE) AR Alpha-1A Adrenergic Receptor NE->AR Binds to PLC Phospholipase C AR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Intracellular Ca2+ Increase IP3->Ca Stimulates release DAG->Ca Sensitizes Contraction Smooth Muscle Contraction Ca->Contraction Leads to This compound This compound This compound->AR Blocks

Figure 1. Signaling Pathway of this compound in Prostatic Smooth Muscle.

G cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Analysis & Conclusion p1 Patient with LUTS p2 Informed Consent p1->p2 p3 Inclusion/Exclusion Criteria Assessment (IPSS, Qmax, PVR) p2->p3 p4 Baseline Data Collection p3->p4 p5 Randomization p4->p5 p6a Group A: this compound p5->p6a p6b Group B: Comparator/Placebo p5->p6b p7 Follow-up Visits (e.g., Weeks 4, 8) p6a->p7 p6b->p7 p8 Adverse Event Monitoring p7->p8 p9 End of Study Visit (e.g., Week 12) p8->p9 p10 Final Data Collection p9->p10 p11 Statistical Analysis p10->p11 p12 Efficacy & Safety Conclusion p11->p12

Figure 2. Typical Experimental Workflow for a LUTS Clinical Trial.

G A Identify Relevant Studies (this compound & Comparators) B Define Key Parameters (e.g., IPSS, Qmax, Adverse Events) A->B C Extract Quantitative Data B->C D Assess Study Quality & Heterogeneity (Patient Populations, Protocols) C->D E Synthesize Data in Comparative Tables D->E F Identify Data Gaps & Limitations D->F G Draw Comparative Conclusions (with stated limitations) E->G F->G

References

A Comparative Guide to the Pharmacokinetics of Oral vs. Intravenous Moxisylyte Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of moxisylyte (B1676771) following oral and intravenous administration. The information is compiled from peer-reviewed studies to support research and development in the pharmaceutical field.

Executive Summary

This compound, a competitive alpha-1 adrenergic receptor antagonist, is a prodrug that undergoes rapid and extensive metabolism.[1] Its pharmacokinetic properties differ significantly depending on the route of administration, which has important implications for its therapeutic application. Following oral administration, this compound is rapidly absorbed but undergoes a significant first-pass effect, leading to low concentrations of the active metabolite.[1][2] In contrast, intravenous administration bypasses this initial metabolism, resulting in proportionally higher levels of the active metabolite.[1] This guide presents a comprehensive overview of these differences, supported by experimental data and detailed methodologies.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound's metabolites after oral and intravenous administration in healthy volunteers.

Pharmacokinetic ParameterOral AdministrationIntravenous AdministrationSource
Maximum Plasma Concentration (Cmax) Data not available in provided abstracts352.8 ng/mL (for this compound)[3]
Data not available in provided abstracts43.6 +/- 19.6 ng/mL (for unconjugated DAM)
Time to Maximum Plasma Concentration (Tmax) 0.25 h (for total radioactivity in rats)Not applicable
Area Under the Curve (AUC) Data not available in provided abstracts152.6 mcg·h/L (for this compound)
Bioavailability ~10% (in preclinical trials)100% (by definition)
Elimination Half-Life (t½) 2.3 h (conjugated DAM)0.86 h (unconjugated DAM)
3.5 h (conjugated MDAM)1.7 h (conjugated DAM)
3 h (conjugated MDAM)
Total Urinary Excretion of Metabolites 68-69%75%

DAM: Desacetylthis compound; MDAM: Monodesmethylated Desacetylthis compound

Metabolic Pathway of this compound

This compound is rapidly metabolized in the body. The following diagram illustrates its primary metabolic pathway.

This compound This compound DAM Desacetylthis compound (DAM) (Active Metabolite) This compound->DAM Hydrolysis (Pseudocholinesterase) MDAM Monodesmethylated DAM (MDAM) DAM->MDAM N-demethylation (Cytochrome P450) Conjugates Sulfate and Glucuronide Conjugates DAM->Conjugates MDAM->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway of this compound.

Experimental Protocols

The data presented in this guide is primarily derived from a study employing a robust experimental design to compare the pharmacokinetics of this compound after intravenous and oral administration.

Study Design: The study utilized an open, randomized Latin squares design.

Subjects: The investigation was conducted on 12 healthy male volunteers.

Administration:

  • Intravenous (IV): this compound was administered as an intravenous infusion.

  • Oral: Two different oral formulations of this compound were administered.

Sample Collection: Plasma and urine samples were collected at various time points to measure the concentrations of this compound and its metabolites.

Analytical Method: The concentrations of this compound and its biotransformation products in plasma and urine were determined using a specific high-performance liquid chromatography (HPLC) method with fluorescence detection.

Experimental Workflow

The following diagram outlines the typical workflow for a comparative pharmacokinetic study of oral versus intravenous drug administration.

cluster_0 Phase 1: Subject Recruitment & Baseline cluster_1 Phase 2: Drug Administration (Crossover Design) cluster_2 Phase 3: Sample Collection & Analysis cluster_3 Phase 4: Data Analysis Informed Consent Informed Consent Health Screening Health Screening Informed Consent->Health Screening Baseline Measurements Baseline Measurements Health Screening->Baseline Measurements Group A Group A Baseline Measurements->Group A Group B Group B Baseline Measurements->Group B Oral this compound Oral this compound Group A->Oral this compound Washout Period Washout Period Oral this compound->Washout Period Blood Sampling (Time course) Blood Sampling (Time course) Oral this compound->Blood Sampling (Time course) Washout Period->Oral this compound IV this compound IV this compound Washout Period->IV this compound IV this compound->Washout Period IV this compound->Blood Sampling (Time course) Group B->IV this compound HPLC Analysis HPLC Analysis Blood Sampling (Time course)->HPLC Analysis Urine Collection Urine Collection Urine Collection->HPLC Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC Analysis->Pharmacokinetic Modeling Parameter Calculation (Cmax, Tmax, AUC, t½) Parameter Calculation (Cmax, Tmax, AUC, t½) Pharmacokinetic Modeling->Parameter Calculation (Cmax, Tmax, AUC, t½) Statistical Comparison Statistical Comparison Parameter Calculation (Cmax, Tmax, AUC, t½)->Statistical Comparison

References

Safety Operating Guide

Essential Safety and Handling of Moxisylyte Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Moxisylyte Hydrochloride in a laboratory setting. The following procedural steps and personal protective equipment (PPE) recommendations are based on the known hazards of this compound and general best practices for handling hazardous pharmaceuticals.

This compound Hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Adherence to the safety protocols outlined below is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound Hydrochloride. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Specifications & Best Practices
Weighing and Aliquoting (Solid Form) - Double Nitrile Gloves- Disposable Gown- Safety Glasses with Side Shields- N95 Respirator- Use powder-free nitrile gloves. The outer glove should be changed immediately upon contamination.- Gown should be long-sleeved with knit cuffs.- A full-face shield may be required for larger quantities.- An N95 respirator is recommended to prevent inhalation of fine particles.
Solution Preparation and Handling - Nitrile Gloves- Disposable Gown- Safety Goggles- A single pair of nitrile gloves is generally sufficient, but double-gloving is recommended for higher concentrations.- Gown should be fluid-resistant.- Safety goggles provide a better seal than safety glasses against splashes.
Spill Cleanup - Double Nitrile Gloves- Disposable Gown- Safety Goggles- N95 Respirator- Use heavy-duty, chemical-resistant gloves if available.- Gown should be impervious to liquids.- Respiratory protection is crucial during cleanup of powder spills.
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound Hydrochloride and preventing accidental exposure.

  • Engineering Controls : Handle this compound Hydrochloride in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing concentrated solutions, a chemical fume hood or a powder containment hood should be used.

  • Storage : Store this compound Hydrochloride in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound Hydrochloride is handled. Wash hands thoroughly after handling.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Step 1: Evacuate and Secure the Area

  • Alert others in the vicinity of the spill.

  • Evacuate non-essential personnel from the immediate area.

  • Restrict access to the spill area.

Step 2: Don Appropriate PPE

  • Refer to the PPE table above for spill cleanup.

Step 3: Contain and Clean the Spill

  • For Solid Spills : Gently cover the spill with an absorbent material, such as vermiculite (B1170534) or sand, to avoid generating dust. Carefully scoop the material into a labeled hazardous waste container.

  • For Liquid Spills : Cover the spill with an absorbent material. Work from the outside of the spill inwards to prevent spreading. Place the absorbed material into a labeled hazardous waste container.

Step 4: Decontaminate the Area

  • Clean the spill area with a suitable decontamination solution (e.g., a detergent solution), followed by a rinse with water.

  • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound Hydrochloride must be treated as hazardous chemical waste.

  • Waste Containers : Use designated, clearly labeled, and sealed containers for all this compound Hydrochloride waste, including contaminated PPE, absorbent materials, and empty containers.

  • Disposal Route : Dispose of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[3][4][5] Do not dispose of this compound Hydrochloride down the drain or in the regular trash.

Visual Guide to PPE Selection for this compound Handling

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound Hydrochloride.

PPE_Selection_for_this compound cluster_start cluster_task Task Assessment cluster_ppe Required Personal Protective Equipment start Start: Handling This compound weighing Weighing or Handling Solid start->weighing Solid Form? solution Handling Dilute Solution start->solution Liquid Form? spill Spill or Release start->spill Accident? ppe_high Gown + Double Gloves + Eye Protection + N95 Respirator weighing->ppe_high ppe_medium Gown + Gloves + Eye Protection solution->ppe_medium ppe_spill Impervious Gown + Double Gloves + Goggles + N95 Respirator spill->ppe_spill

Caption: PPE selection workflow for this compound handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxisylyte
Reactant of Route 2
Reactant of Route 2
Moxisylyte

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.